molecular formula C8H14ClNO B1440537 7-Azaspiro[3.5]nonan-2-one hydrochloride CAS No. 1392211-51-6

7-Azaspiro[3.5]nonan-2-one hydrochloride

Cat. No.: B1440537
CAS No.: 1392211-51-6
M. Wt: 175.65 g/mol
InChI Key: HTUYLSSIULJILZ-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-2-one hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUYLSSIULJILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679947
Record name 7-Azaspiro[3.5]nonan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392211-51-6
Record name 7-Azaspiro[3.5]nonan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one Hydrochloride: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space and the development of therapeutics with enhanced pharmacological properties. Among these, 7-Azaspiro[3.5]nonan-2-one hydrochloride has garnered significant interest as a versatile building block. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. This "escape from flatland" has propelled the investigation of three-dimensional molecular frameworks, with spirocycles being at the forefront of this endeavor. Spirocycles, which feature two rings connected by a single common atom, offer a rigid and well-defined conformational arrangement. This inherent rigidity can lead to a more precise interaction with biological targets, potentially increasing potency and reducing off-target effects.

The 7-azaspiro[3.5]nonane framework, in particular, incorporates a piperidine ring, a common motif in many successful drugs, fused to a cyclobutane ring. The presence of a ketone functionality and a secondary amine in 7-Azaspiro[3.5]nonan-2-one provides reactive handles for a wide array of chemical modifications, making it an attractive scaffold for the construction of diverse compound libraries.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in drug design. While extensive experimental data for this compound is not widely published in peer-reviewed literature, key identifiers and some properties from commercial suppliers are available.

PropertyValueSource
CAS Number 1392211-51-6Commercial Suppliers
Molecular Formula C₈H₁₄ClNOCommercial Suppliers
Molecular Weight 175.66 g/mol Commercial Suppliers
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in water and polar organic solvents.General knowledge of hydrochloride salts
Storage Inert atmosphere, 2-8°C[1]

Note: The lack of publicly available, experimentally determined data such as melting point and detailed solubility profiles highlights an area for future investigation to fully characterize this important building block.

Synthesis and Characterization

A plausible synthetic approach involves the construction of the spirocyclic core through multi-step sequences. For instance, a patent for the related "7-oxo-2-azaspiro[3.5]nonane" describes a two-step cyclization process.[2] Another potential strategy for the synthesis of similar spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.[3] These methods typically involve the careful control of reaction conditions and purification by chromatography.

The synthesis of a 7-azaspiro[3.5]nonan-1-one core on a solid support has also been described, offering a pathway for the high-throughput synthesis of derivative libraries.[4] This approach involves the immobilization of a piperidine-based precursor onto a resin, followed by a series of reactions to construct the spirocycle.[4]

General Synthetic Workflow (Hypothetical):

Caption: A generalized workflow for the synthesis of this compound.

Characterization:

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the cyclobutane and piperidine rings. The number of signals, their multiplicity, and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the characteristic signal for the ketone carbonyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the ketone C=O stretch. N-H stretching and bending vibrations would also be expected.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Commercial suppliers often provide access to this type of analytical data upon request for a specific batch.[1]

Applications in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold is a valuable asset in the medicinal chemist's toolbox for the development of novel therapeutics across various disease areas. Its rigid three-dimensional structure can impart favorable properties such as improved target binding and metabolic stability.

Potential Therapeutic Areas and Mechanisms:

While specific biological targets for this compound are not extensively documented, the broader class of azaspiro[3.5]nonane derivatives has been explored for several applications:

  • Respiratory Syncytial Virus (RSV) Inhibitors: The 7-oxo-2-azaspiro[3.5]nonane scaffold has been identified as a key component in the design of RSV inhibitors.[2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: This spirocyclic system has been incorporated into irreversible inhibitors of EGFR, a key target in oncology.[2]

  • Tachykinin Antagonists: Lactams incorporating spirocyclic systems have been investigated as tachykinin antagonists, which have potential applications in treating pain and inflammation.[5]

  • Modulators of Voltage-Gated Sodium Channels: Spiro derivatives are being explored for their ability to modulate use-dependent voltage-gated sodium channels, which are implicated in a variety of neurological disorders.[6]

Workflow for Utilizing 7-Azaspiro[3.5]nonan-2-one in Drug Discovery:

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a comprehensive toxicological profile is not available, general guidelines for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its inherent three-dimensionality and the presence of functional groups amenable to chemical modification make it an attractive starting point for exploring new chemical space and developing compounds with improved pharmacological profiles.

While there is a need for more comprehensive public data on the specific physicochemical and biological properties of this compound, the existing literature on related spirocyclic systems strongly supports its potential in medicinal chemistry. Future research efforts focused on the detailed characterization of this compound and the exploration of its derivatives against a wider range of biological targets are warranted and expected to yield exciting new therapeutic opportunities.

References

Technical Guide: 7-Azaspiro[3.5]nonan-2-one hydrochloride (CAS 1392211-51-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Chemical Researchers and Drug Development Professionals

Abstract

7-Azaspiro[3.5]nonan-2-one hydrochloride is a spirocyclic organic compound featuring a piperidine ring fused to a cyclobutanone ring via a shared carbon atom.[1] As a hydrochloride salt, it exhibits increased water solubility compared to its free base, enhancing its utility in various chemical applications.[1] This document serves as a technical guide, consolidating essential data on its chemical properties, handling protocols, and quality control procedures. While specific applications in signaling pathways are not extensively documented in peer-reviewed literature, its structural motifs are of interest in medicinal chemistry. For instance, related azaspiro[3.5]nonane cores have been investigated as rigid scaffolds in the design of inhibitors for targets like the SARS-CoV-2 3C-Like Protease.[2] This guide is intended for professionals in research and development who require verified data for sourcing, handling, and utilizing this compound as a chemical building block.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use in research and synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1392211-51-6[3][4]
Molecular Formula C₈H₁₄ClNO[1][4][5]
Molecular Weight 175.66 g/mol [1][3][4][5]
IUPAC Name 7-azaspiro[3.5]nonan-2-one;hydrochlorideN/A
Synonyms 7-Azaspiro[3.5]nonan-2-one HCl[6]
InChI Key HTUYLSSIULJILZ-UHFFFAOYSA-N[3][6][7]
Physical Form Solid[3][8]
Purity (Typical) ≥97%[1][3][4]
Topological Polar Surface Area (TPSA) 29.1 Ų[6][7]
Synthesis and Structural Context

While a specific, detailed synthesis protocol for 7-Azaspiro[3.5]nonan-2-one is not widely published, the synthesis of the related 7-Azaspiro[3.5]nonan-1-one core often utilizes methods like the Staudinger [2+2] ketene-imine cycloaddition.[9] This general approach involves reacting an imine derived from a piperidin-4-one derivative with a ketene, generated in situ, to form the spirocyclic system.[9] Another patented method for a similar structure, 7-oxo-2-azaspiro[3.5]nonane, describes a two-step cyclization process.[10]

The structural significance of the azaspiro[3.5]nonane scaffold lies in its conformational rigidity and three-dimensional character, which are desirable features in drug discovery for creating molecules that can fit into specific biological targets.[2][11] Researchers have used this core to develop novel therapeutics, including potent inhibitors of viral proteases.[2][11]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

3.1 Hazard Identification

This compound is classified as hazardous. The GHS hazard statements indicate it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3][7] It may also cause respiratory irritation.[12][13]

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3][5][7]

  • Hazard Statements: H302, H315, H319, H332, H335[3][7]

3.2 Recommended Handling Procedures

  • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6][14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][14][15]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][13]

  • Prevent dust formation during handling.[6][14]

  • Take precautionary measures against static discharge.[6][14]

3.3 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Recommended storage temperature is between 2-8°C under an inert atmosphere.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]

Experimental Workflow: Quality Verification Protocol

For researchers procuring this compound, it is imperative to verify its identity and purity upon receipt. This protocol outlines a standard self-validating workflow for the quality control (QC) of a chemical intermediate like this compound.

Objective: To confirm the identity and assess the purity of a newly received batch of the title compound against the supplier's Certificate of Analysis (CofA).

Methodology:

  • Documentation Review:

    • Carefully compare the information on the supplier's label, CofA, and the Safety Data Sheet (SDS).

    • Verify that the CAS number (1392211-51-6), molecular formula, and structure match across all documents.

  • Physical Inspection:

    • Visually inspect the compound. It should be a solid, as specified by supplier data.[3] Note any discrepancies in color or form.

  • Identity Confirmation (¹H NMR Spectroscopy):

    • Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Causality: Proton NMR is the gold standard for confirming the chemical structure. The resulting spectrum's chemical shifts, integration values, and splitting patterns should be consistent with the expected structure of 7-Azaspiro[3.5]nonan-2-one.

  • Purity Assessment (LC-MS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol or acetonitrile/water).

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Causality: LC-MS serves a dual purpose. The liquid chromatography component separates the main compound from any impurities, allowing for purity calculation based on peak area (e.g., at 210/254 nm). The mass spectrometry component provides the mass-to-charge ratio (m/z) of the eluting peaks, which should correspond to the molecular weight of the compound (Expected [M+H]⁺ for the free base C₈H₁₃NO ≈ 140.1). This confirms the mass of the primary component and helps identify impurities.

  • Data Analysis & Decision:

    • Compare the analytical data obtained (NMR, LC-MS) with the data provided on the supplier's CofA.

    • If the experimental data confirms the structure and meets the required purity threshold (e.g., >97%), release the batch for laboratory use.

    • If significant discrepancies are found, quarantine the material and contact the supplier's technical service department.

Visualizations

Workflow for Quality Control Verification

The following diagram illustrates the logical flow of the quality control protocol described in Section 4.

QC_Workflow Figure 1: Quality Control Workflow for Chemical Intermediates start Receive Compound (CAS 1392211-51-6) doc_review Review Documentation (CofA, SDS, Label) start->doc_review nmr_check Identity Check: ¹H NMR Spectroscopy doc_review->nmr_check lcms_check Purity & Mass Check: LC-MS Analysis nmr_check->lcms_check decision Data Matches CofA and Purity >97%? lcms_check->decision pass PASS: Release for Research Use decision->pass Yes fail FAIL: Quarantine & Contact Supplier decision->fail No

Figure 1: Quality Control Workflow (Max Width: 760px)

References

Molecular structure of 7-Azaspiro[3.5]nonan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS: 1392211-51-6), a spirocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of public, peer-reviewed data on this specific isomer, this document leverages expert analysis of its structural features, data from closely related analogs, and predictive methodologies to offer a foundational resource for researchers, scientists, and drug development professionals. The guide covers the molecule's structural elucidation, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications in drug discovery, particularly in the development of therapeutics for central nervous system disorders.[1] All protocols and data are presented as a robust starting point for further laboratory investigation.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The imperative to "escape from flatland" has guided medicinal chemists toward more three-dimensional molecular frameworks to enhance the pharmacological profiles of drug candidates.[2] Spirocycles, such as 7-Azaspiro[3.5]nonan-2-one, are exceptionally valuable in this pursuit. Their inherent rigidity and well-defined three-dimensional exit vectors can lead to improved binding affinity and selectivity for biological targets.[2] The 7-Azaspiro[3.5]nonan-2-one core, featuring both a secondary amine and a ketone, presents two versatile functional handles for a wide array of chemical modifications. This dual functionality allows for the systematic exploration of chemical space to optimize structure-activity relationships (SAR).[2] As a hydrochloride salt, the compound's aqueous solubility is enhanced, a critical attribute for pharmaceutical development.[1] While this specific molecule is noted for its potential in developing drugs for central nervous system disorders, the broader azaspiro[3.5]nonane scaffold has been successfully employed in designing potent inhibitors for various therapeutic targets, underscoring its importance.[1][3]

Molecular Structure and Physicochemical Properties

The core of 7-Azaspiro[3.5]nonan-2-one consists of a piperidine ring and a cyclobutanone ring fused at a single spirocyclic carbon atom. The nitrogen at position 7 and the carbonyl at position 2 are key features for derivatization and biological interactions.

Predicted Physicochemical Data

Quantitative data for this compound is not extensively published. The table below summarizes key identifiers and predicted properties based on its structure and data from public chemical databases.

PropertyValueSource
CAS Number 1392211-51-6[4]
Molecular Formula C₈H₁₄ClNO[1][4]
Molecular Weight 175.66 g/mol [1]
SMILES Code O=C1CC2(CCNCC2)C1.[H]Cl[5]
Predicted LogP ~0.5 - 1.5Expert Prediction
Predicted pKa (Amine) ~9.0 - 10.0Expert Prediction
Predicted H-Bond Donors 2 (Ammonium)PubChem CID: 20277171 (Parent)[6]
Predicted H-Bond Acceptors 1 (Carbonyl Oxygen)PubChem CID: 20277171 (Parent)[6]
Physical Form Solid[1]

Table 1: Key Identifiers and Predicted Physicochemical Properties.

Proposed Synthesis and Characterization

While a validated protocol for 7-Azaspiro[3.5]nonan-2-one is not available in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for analogous spirocyclic systems, such as the Staudinger [2+2] ketene-imine cycloaddition.[7]

Proposed Synthetic Workflow

The logical pathway involves the formation of an imine from a protected piperidin-4-one, followed by a cycloaddition with a ketene generated in situ, and subsequent deprotection and salt formation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger [2+2] Cycloaddition cluster_2 Step 3: Reduction & Deprotection cluster_3 Step 4: Salt Formation A N-Boc-4-piperidone C N-Boc-4-iminopiperidine A->C TiCl4, Toluene B Benzylamine B->C F Spiro-β-lactam Intermediate C->F D Methoxyacetyl chloride D->F DCM, 0°C to RT E Triethylamine (TEA) E->F H 7-Azaspiro[3.5]nonan-2-one (Free Base) F->H 1. Reduction of β-lactam 2. Boc Deprotection (TFA) G Raney Nickel / H2 G->H J 7-Azaspiro[3.5]nonan-2-one HCl H->J I HCl in Ether I->J G cluster_N7 N7 Derivatization cluster_C2 C2 Derivatization Core 7-Azaspiro[3.5]nonan-2-one (Core Scaffold) N_Alkylation Reductive Amination or Alkylation Core->N_Alkylation Explore R1 (Hydrophobic Pockets) N_Acylation Acylation Core->N_Acylation Explore R2 (H-Bonding) N_Sulfonylation Sulfonylation Core->N_Sulfonylation Explore R3 (Polar Interactions) C_Reduction Reduction to Alcohol Core->C_Reduction Introduce H-Bond Donor C_Reductive_Amination Reductive Amination Core->C_Reductive_Amination Introduce Basic Center C_Wittig Wittig Olefination Core->C_Wittig Modify Core Shape

References

An In-depth Technical Guide to the Chemical Synthesis of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 7-Azaspiro[3.5]nonan-2-one hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. The unique three-dimensional architecture of azaspirocycles offers significant advantages in drug design, including improved physicochemical properties and novel intellectual property space. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of established and potential synthetic strategies. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and discuss the rationale behind key experimental choices. The guide covers the prevalent multi-step synthesis via an N-Boc protected intermediate, a more direct two-step patented method, and outlines potential alternative strategies such as cycloaddition and ring-closing metathesis.

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This conformational constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to more flexible, "flat" molecules. Derivatives of the 7-azaspiro[3.5]nonane framework have shown promise as potent and selective modulators of various biological targets, including G protein-coupled receptors (GPCRs) like GPR119, which is a target for the treatment of type 2 diabetes and obesity.[1][2] The synthesis of this core structure, and specifically the 2-keto derivative, is therefore of significant interest to the medicinal chemistry community.

This guide will focus on the practical synthesis of this compound, providing a critical analysis of the most prominent synthetic methodologies.

Primary Synthetic Route: Synthesis via an N-Boc Protected Intermediate

A common and reliable strategy for the synthesis of 7-Azaspiro[3.5]nonan-2-one involves the construction of an N-Boc protected intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This approach offers the advantage of using a stable, easily purifiable intermediate and allows for late-stage deprotection to yield the desired hydrochloride salt. This route is often favored in academic and discovery chemistry settings for its versatility.

The overall synthetic strategy is a two-step process starting from commercially available tert-butyl 4-methylenepiperidine-1-carboxylate. The key transformation is a [2+2] cycloaddition to form the cyclobutanone ring.

G A tert-butyl 4-methylenepiperidine-1-carboxylate C tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate A->C [2+2] Cycloaddition B Trichloroacetyl chloride, Zn/Cu couple E 7-Azaspiro[3.5]nonan-2-one hydrochloride C->E Boc Deprotection D HCl in Dioxane G A Bis(2-chloroethyl) ether & Cyanoacetaldehyde diethyl acetal C Intermediate 3 A->C Step 1 B First Cyclization (Base, Catalyst) E 7-Azaspiro[3.5]nonan-2-one C->E Step 2 D Second Cyclization (LiAlH4)

References

Spectroscopic Data for 7-Azaspiro[3.5]nonan-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Azaspiro[3.5]nonan-2-one hydrochloride, a spirocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of public experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data. The principles outlined are grounded in established spectroscopic theory and data from analogous structures.

The unique three-dimensional and rigid structure of spiro compounds like this compound presents both challenges and opportunities in spectroscopic analysis.[2] A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and further research and development.

Molecular Structure and Key Features

This compound possesses a unique architecture, featuring a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spiro center). The piperidine nitrogen is protonated in the hydrochloride salt form. These features are the primary determinants of the compound's spectroscopic behavior.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique, as it is well-suited for polar and salt-like molecules.

Expected Molecular Ion:

In positive ion mode ESI-MS, the expected base peak would be the molecular ion of the free base, [M+H]⁺, where M is the molecular weight of 7-Azaspiro[3.5]nonan-2-one.

  • Molecular Formula of Free Base: C₈H₁₃NO

  • Molecular Weight of Free Base: 139.19 g/mol

  • Expected [M+H]⁺: m/z 140.10

Fragmentation Pattern:

The fragmentation of spiro compounds can be complex, but predictable pathways can be postulated. For 7-Azaspiro[3.5]nonan-2-one, fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

Table 1: Predicted Mass Spectrometry Fragmentation

m/z (Predicted)Proposed FragmentNotes
140.10[C₈H₁₄NO]⁺Molecular ion ([M+H]⁺) of the free base.
112.09[C₇H₁₂N]⁺Loss of carbon monoxide (CO) from the cyclobutanone ring.
96.08[C₆H₁₀N]⁺Further fragmentation involving the piperidine ring.
83.09[C₅H₉N]⁺Alpha-cleavage adjacent to the nitrogen.
70.07[C₄H₈N]⁺Cleavage of the piperidine ring.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would not be observed in the [M+H]⁺ ion, as the hydrochloride salt dissociates in the ESI process. However, in some cases, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed, depending on the purity of the sample and solvents used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra will be influenced by the rigid spirocyclic system and the protonated nitrogen.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a set of distinct signals for the protons on the cyclobutanone and piperidine rings. The protonation of the nitrogen will cause a downfield shift for the adjacent protons (α to the nitrogen). The rigidity of the spiro system may also lead to diastereotopic protons, which would appear as distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H9.0 - 11.0br sBroad singlet due to exchange and quadrupole broadening.
H₁, H₃2.8 - 3.2mProtons on the cyclobutanone ring, adjacent to the carbonyl group.
H₅, H₉3.2 - 3.6mProtons α to the protonated nitrogen. Expected to be downfield.
H₆, H₈1.8 - 2.2mProtons β to the nitrogen on the piperidine ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal. The spiro carbon, being a quaternary carbon, is expected to have a weak signal.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS)

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C₂ (C=O)205 - 215Carbonyl carbon, significantly downfield.
C₄ (Spiro)45 - 55Quaternary spiro carbon, expected to be a weak signal.
C₅, C₉40 - 50Carbons α to the protonated nitrogen.
C₁, C₃30 - 40Carbons on the cyclobutanone ring.
C₆, C₈25 - 35Carbons β to the nitrogen on the piperidine ring.

Experimental Protocols

The following are generalized protocols for acquiring MS and NMR data for this compound.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Process the acquired data to identify the [M+H]⁺ ion and major fragment ions.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary to observe the quaternary spiro carbon.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: General Workflow for Spectroscopic Analysis cluster_workflow start Sample of 7-Azaspiro[3.5]nonan-2-one HCl ms_prep Prepare MS Sample (e.g., in Methanol) start->ms_prep nmr_prep Prepare NMR Sample (e.g., in CDCl3) start->nmr_prep ms_acq ESI-MS Analysis (Positive Ion Mode) ms_prep->ms_acq nmr_acq NMR Analysis (¹H and ¹³C) nmr_prep->nmr_acq ms_data Mass Spectrum ([M+H]⁺ and Fragments) ms_acq->ms_data nmr_data NMR Spectra (Chemical Shifts, Multiplicities) nmr_acq->nmr_data interpretation Data Interpretation and Structure Confirmation ms_data->interpretation nmr_data->interpretation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

References

The Emerging Therapeutic Potential of 7-Azaspiro[3.5]nonan-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecular architectures. The principle of "escaping from flatland" has illuminated the path toward more complex, three-dimensional scaffolds that can offer superior pharmacological properties.[1] Among these, spirocycles have garnered significant attention due to their inherent rigidity and unique spatial arrangement of functional groups.[2] This structural constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles.[1]

The 7-azaspiro[3.5]nonan-2-one core, a unique bicyclic system featuring a piperidine ring fused to a cyclobutane ring via a spiro-center, has emerged as a particularly promising scaffold. Its distinctive three-dimensional topology provides a robust framework for the precise orientation of pharmacophoric elements, enabling tailored interactions with a variety of biological targets. This guide provides an in-depth exploration of the burgeoning biological activities of 7-azaspiro[3.5]nonan-2-one derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological applications, and the underlying mechanisms of action, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Synthetic Strategies: Constructing the 7-Azaspiro[3.5]nonan-2-one Core

The synthesis of the 7-azaspiro[3.5]nonan-2-one scaffold and its derivatives often employs multi-step sequences. A common and versatile approach is the Staudinger [2+2] ketene-imine cycloaddition.[3] This reaction involves the formation of a β-lactam ring, which can be a key intermediate or part of the final structure.

General Synthetic Workflow

G start Starting Materials (e.g., N-Boc-4-piperidone) imine Imine Formation start->imine cycloaddition [2+2] Cycloaddition (Staudinger Reaction) imine->cycloaddition ketene Ketene Generation (in situ from acyl chloride) ketene->cycloaddition spiro_lactam Spiro-β-lactam Intermediate cycloaddition->spiro_lactam modifications Further Derivatization (e.g., N-alkylation, ketone reduction) spiro_lactam->modifications final_product Final 7-Azaspiro[3.5]nonan-2-one Derivative modifications->final_product

Caption: Generalized workflow for the synthesis of 7-Azaspiro[3.5]nonan-2-one derivatives.

Experimental Protocol: Synthesis of a Representative 7-Azaspiro[3.5]nonan-2-one Derivative

This protocol is a generalized procedure based on the Staudinger [2+2] ketene-imine cycloaddition and should be optimized for specific substrates.[3]

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Triethylamine (Et3N)

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine Formation:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCM.

    • Add anhydrous MgSO4 (2.0 eq) to the solution to act as a dehydrating agent.

    • Stir the mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC.

    • Filter off the MgSO4 and wash with DCM. The filtrate containing the imine is used directly in the next step.

  • [2+2] Cycloaddition:

    • Cool the filtrate containing the imine to 0 °C in an ice bath.

    • In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM.

    • Slowly add the chloroacetyl chloride solution to the imine solution dropwise.

    • Subsequently, add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the reaction mixture. The triethylamine facilitates the in-situ generation of the ketene.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until completion.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-azaspiro[3.5]nonan-2-one derivative.

Diverse Biological Activities and Mechanisms of Action

The 7-azaspiro[3.5]nonan-2-one scaffold has proven to be a versatile template for the design of molecules with a range of biological activities. The following sections will detail its application in key therapeutic areas.

GPR119 Agonists for the Treatment of Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[4] It is primarily expressed in pancreatic β-cells and intestinal L-cells.[4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[4]

Derivatives of 7-azaspiro[3.5]nonane have been developed as potent and selective GPR119 agonists.[4] The rigid spirocyclic core helps to optimally position the pharmacophoric groups for interaction with the receptor, leading to enhanced potency.[4]

Signaling Pathway:

GPR119_Pathway agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) gpr119 GPR119 Receptor agonist->gpr119 Binds to g_protein Gαs Protein gpr119->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp ↑ cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) Activation camp->pka insulin Enhanced Insulin Secretion (Pancreatic β-cell) pka->insulin glp1 GLP-1 Release (Intestinal L-cell) pka->glp1

Caption: GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane derivatives.

Quantitative Data Summary: GPR119 Agonists

Compound ClassEC50 (nM)TargetReference
7-Azaspiro[3.5]nonane DerivativesVariesHuman GPR119[4]
APD59746Human GPR119[5]
GSK-1292263pEC50 6.9Human GPR119[5]

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol is a standard method for assessing the activity of GPR119 agonists.[4]

Materials:

  • HEK293 or CHO cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds (7-azaspiro[3.5]nonane derivatives)

  • cAMP assay kit (e.g., HTRF or LANCE)

  • 384-well plates

Procedure:

  • Cell Culture:

    • Culture the GPR119-expressing cells in appropriate media until they reach the desired confluency.

  • Assay Procedure:

    • Seed the cells into 384-well plates and incubate overnight.

    • Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature.

    • Add various concentrations of the test compounds to the wells.

    • Incubate the plates for a further 30 minutes at room temperature.

  • cAMP Measurement:

    • Determine the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration-response curves and calculate the EC50 values using a suitable curve-fitting model.

Covalent Inhibitors of KRAS G12C in Oncology

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers.[6] The G12C mutation, where a glycine is replaced by a cysteine at codon 12, has been a challenging but highly sought-after therapeutic target.[7] A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[6] These compounds irreversibly bind to the mutant cysteine residue, locking the protein in an inactive state.

Mechanism of Covalent Inhibition:

KRAS_Inhibition inhibitor 1-{2,7-Diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative kras_g12c KRAS G12C (Inactive, GDP-bound) inhibitor->kras_g12c Targets Switch-II Pocket covalent_bond Covalent Bond Formation (with Cys12) kras_g12c->covalent_bond Reacts with inactive_complex Inactive KRAS G12C-Inhibitor Complex covalent_bond->inactive_complex downstream_signaling Downstream Signaling Blocked (e.g., RAF-MEK-ERK pathway) inactive_complex->downstream_signaling apoptosis Induction of Apoptosis downstream_signaling->apoptosis

Caption: Mechanism of covalent inhibition of KRAS G12C by 7-azaspiro[3.5]nonane derivatives.

Quantitative Data Summary: KRAS G12C Inhibitors

CompoundAssay TypeIC50 (nM)Reference
Compound 7bBiochemicalPotent[6]
MRTX849 (Adagrasib)Biochemical (KD)9.59[4]
AMG 510 (Sotorasib)Biochemical8.88[4]

Experimental Protocol: KRAS G12C Cell-Based Viability Assay

This protocol assesses the ability of inhibitors to suppress the proliferation of KRAS G12C mutant cancer cells.[7]

Materials:

  • NCI-H358 human lung adenocarcinoma cell line (harboring KRAS G12C mutation)

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed NCI-H358 cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Add the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives to the wells at a range of concentrations.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a commercially available assay that quantifies ATP levels, which correlate with the number of viable cells.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control and determine the IC50 values by non-linear regression analysis.

Inhibitors of SARS-CoV-2 3C-like Protease (3CLpro)

The ongoing threat of viral pandemics has underscored the urgent need for novel antiviral agents. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for viral replication, making it an attractive target for antiviral drug development.[8] Structure-guided design has led to the development of potent spirocyclic inhibitors of SARS-CoV-2 3CLpro, including derivatives of 6-azaspiro[3.5]nonane, a closely related scaffold.[8] These inhibitors occupy the active site of the enzyme, preventing the processing of viral polyproteins.

Experimental Workflow: SARS-CoV-2 3CLpro Inhibition Assay

FRET_Assay reagents Prepare Assay Buffer, 3CLpro, FRET Substrate, and Test Compound reaction_setup Incubate 3CLpro with Test Compound reagents->reaction_setup reaction_initiation Add FRET Substrate reaction_setup->reaction_initiation detection Measure Fluorescence (Kinetic or Endpoint) reaction_initiation->detection data_analysis Calculate % Inhibition and IC50 Value detection->data_analysis

Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro inhibition assay.

Experimental Protocol: FRET-Based SARS-CoV-2 3CLpro Inhibition Assay

This is a widely used biochemical assay to screen for 3CLpro inhibitors.[6]

Materials:

  • Purified recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate containing a fluorophore and a quencher

  • Assay buffer

  • Test compounds

  • Black microplates (96- or 384-well)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of 3CLpro, FRET substrate, and test compounds in the assay buffer.

  • Assay Setup:

    • Add the test compound dilutions or vehicle control to the wells of a black microplate.

    • Add the 3CLpro solution to each well and incubate at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the FRET substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic assay) or at a fixed time point (endpoint assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of 7-azaspiro[3.5]nonan-2-one derivatives highlight the importance of the spirocyclic core in presenting substituents in a defined three-dimensional space. For GPR119 agonists, the nature and position of substituents on the piperidine nitrogen and other parts of the scaffold are crucial for potency and selectivity. In the case of KRAS G12C inhibitors, the acryloyl "warhead" is essential for covalent bond formation, while the rest of the molecule, including the 2,7-diazaspiro[3.5]nonane moiety, contributes to binding affinity and pharmacokinetic properties.[6] For SARS-CoV-2 3CLpro inhibitors, the spirocyclic core provides a rigid framework to position groups that interact with the different subsites (S1, S2, S4) of the enzyme's active site.[8]

Future research in this area will likely focus on:

  • Expansion of the Biological Target Space: Exploring the potential of 7-azaspiro[3.5]nonan-2-one derivatives against other therapeutic targets, such as other enzymes, ion channels, and receptors.

  • Fine-tuning of Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives to improve their drug-like characteristics.

  • Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access a wider range of structurally diverse derivatives.

  • Application in Proteolysis Targeting Chimeras (PROTACs): Utilizing the 7-azaspiro[3.5]nonane scaffold as a linker or a ligand-binding element in the design of PROTACs for targeted protein degradation.

Conclusion

The 7-azaspiro[3.5]nonan-2-one scaffold represents a significant advancement in the pursuit of novel, three-dimensional chemical entities for drug discovery. Its derivatives have demonstrated compelling biological activity against a range of challenging therapeutic targets, including those implicated in metabolic diseases, cancer, and viral infections. The inherent rigidity and synthetic tractability of this spirocyclic system provide a powerful platform for the design of next-generation therapeutics. As our understanding of the structure-activity relationships of these compounds deepens and synthetic methodologies evolve, the 7-azaspiro[3.5]nonan-2-one core is poised to make a lasting impact on the landscape of modern medicinal chemistry.

References

The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. This guide delves into the burgeoning field of azaspirocyclic scaffolds, a compelling class of three-dimensional (3D) structures that are reshaping the landscape of drug design. Their inherent structural rigidity, precise spatial arrangement of substituents, and profound influence on physicochemical properties offer tangible advantages in overcoming long-standing challenges in drug discovery. We will explore the fundamental principles of azaspirocyclic chemistry, from rational design and synthesis to their transformative impact on potency, selectivity, and pharmacokinetic profiles, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal scaffold class.

The Structural Imperative: Moving Beyond "Flatland" in Drug Design

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic structures. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to escape these limitations.

Azaspirocycles, bicyclic compounds sharing a single spiro atom with at least one nitrogen atom in the ring system, are at the forefront of this paradigm shift.[1][2] This unique spirocyclic fusion imparts a rigid, non-planar geometry, a stark contrast to the largely two-dimensional nature of many conventional drug molecules.[1] This pre-organized 3D architecture allows for a more precise and predictable orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets like enzymes and receptors.[1][2]

A key advantage of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3).[1][3] A higher Fsp3 value is strongly correlated with improved clinical success, as it often leads to enhanced solubility, reduced off-target toxicity, and greater metabolic stability.[1][3] The nitrogen atom within the azaspirocyclic framework further provides a crucial handle for chemical modification and can significantly modulate the compound's basicity, polarity, and hydrogen bonding capacity.[1]

Strategic Synthesis of Azaspirocyclic Scaffolds

The construction of the sterically demanding spirocyclic core presents unique synthetic hurdles. However, a number of elegant and robust strategies have been developed to access these complex architectures.

Key Synthetic Methodologies

Several powerful reactions have become mainstays in the synthesis of azaspirocycles:

  • Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction, often employing ruthenium-based catalysts, is a versatile tool for forming cyclic alkenes from acyclic dienes and has been extensively used to construct various ring sizes within azaspirocyclic systems.[1][4]

  • Diversity-Oriented Synthesis: This approach utilizes multicomponent reactions to rapidly generate a wide array of complex and diverse azaspirocyclic structures from simple building blocks.[4]

  • Strain-Release Driven Synthesis: This strategy harnesses the inherent ring strain of precursors, such as azabicyclo[1.1.0]butanes, to drive the formation of azetidine-containing spirocycles.[5]

  • [2+2] Cycloaddition: Thermal [2+2] cycloadditions, for instance between alkenes and isocyanates, can be employed to construct spirocyclic β-lactams, which can then be reduced to yield azaspiro[3.3]heptanes.[6]

Exemplary Synthetic Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

The following protocol is a representative example of the synthesis of a key azaspirocyclic building block.

Step 1: Synthesis of tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolve the starting alkene (e.g., a protected 3-methyleneazetidine) in dichloromethane (CH2Cl2).

  • Add meta-chloroperoxybenzoic acid (mCPBA) (70 wt%, 2.5 equivalents) in a single portion.

  • Stir the resulting solution at room temperature for 48 hours, during which a white precipitate will form.

  • Dilute the mixture with CH2Cl2 and add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purify the crude product by silica gel chromatography to yield the desired product.[7]

Step 2: Functionalization of the Azaspirocyclic Core

The hydroxyl group of the synthesized scaffold can be further functionalized, for example, through esterification:

  • Dissolve the alcohol in dry pyridine under an argon atmosphere.

  • Add an acyl chloride (e.g., para-methoxybenzoyl chloride) at room temperature.

  • Stir the reaction for 19 hours.

  • Remove the pyridine in vacuo and dilute the residue with CH2Cl2 and water.

  • Separate the organic layer and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and purify by chromatography.[7]

Physicochemical and Pharmacokinetic Advantages

The incorporation of azaspirocyclic scaffolds can profoundly and predictably modulate a molecule's properties, leading to more "drug-like" candidates.

PropertyImpact of Azaspirocyclic ScaffoldRationale
Solubility Generally IncreasedThe 3D structure disrupts crystal packing, and the nitrogen atom can be protonated, increasing aqueous solubility.[2][6][8]
Lipophilicity (logP/logD) Generally DecreasedThe introduction of heteroatoms and the non-planar structure can reduce lipophilicity compared to carbocyclic or aromatic analogues.[2][3][8]
Metabolic Stability Generally IncreasedThe rigid scaffold can shield metabolically labile sites from enzymatic degradation. The replacement of more metabolically susceptible rings (e.g., piperazines) with azaspirocycles can improve stability.[2][6][8]
Basicity (pKa) ModulatableThe pKa of the nitrogen atom can be fine-tuned by the ring size, substitution, and the presence of other heteroatoms, allowing for optimization of target engagement and pharmacokinetic properties.[2]

Therapeutic Applications: Case Studies

The versatility of azaspirocyclic scaffolds is evident in their successful application across a wide range of therapeutic areas.

Kinase Inhibitors in Oncology

Kinases are crucial targets in oncology, and the precise spatial orientation afforded by azaspirocycles has been instrumental in developing potent and selective inhibitors.[1] For instance, the replacement of a labile alkene in a Polo-like kinase 4 (PLK4) inhibitor with a spirocyclic moiety led to a 100-fold increase in mouse plasma exposure, along with improved solubility and metabolic stability.[2]

Central Nervous System (CNS) Agents

The ability to fine-tune lipophilicity and polarity makes azaspirocycles particularly attractive for developing CNS-penetrant drugs. The brain-penetrant LRRK2 inhibitor GNE-7915, which contains an azaspiro[3.3]heptane moiety, highlights the potential of these scaffolds in neuroscience drug discovery.[1] Furthermore, azaspiro[2.y]alkanes have been incorporated into drug candidates targeting muscarinic acetylcholine receptors.[9]

Bioisosteric Replacement

Azaspirocycles are increasingly being employed as bioisosteres for more traditional cyclic amines like piperidines and piperazines.[2][5] This strategy can lead to significant improvements in drug properties. For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a compound with greater selectivity for PARP-1 and reduced DNA damage, suggesting a potential for lower cytotoxicity.[2][10]

Future Directions and Conclusion

The exploration of azaspirocyclic scaffolds in medicinal chemistry is still in its ascendancy. Future efforts will likely focus on the development of novel, efficient synthetic routes to access an even greater diversity of these 3D structures. The continued integration of computational modeling will further aid in the rational design of azaspirocyclic compounds with tailored properties.[11][12]

Diagrams

Synthetic_Strategy cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Azaspirocyclic Products Acyclic_Diene Acyclic Diene RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM N_Diphenylphosphinoylimines N-Diphenylphosphinoylimines + Alkynes + ... DOS Diversity-Oriented Synthesis N_Diphenylphosphinoylimines->DOS Azabicyclobutane Azabicyclo[1.1.0]butane (Strained Precursor) SRDS Strain-Release Driven Synthesis Azabicyclobutane->SRDS Endocyclic_Alkene Endocyclic Alkene + Isocyanate Cycloaddition [2+2] Cycloaddition Endocyclic_Alkene->Cycloaddition Product1 Azaspirocyclic Alkene RCM->Product1 Product2 Functionalized Pyrrolidines, Piperidines, Azepines DOS->Product2 Product3 Azetidine-Containing Spirocycles SRDS->Product3 Product4 Spirocyclic β-Lactam (Intermediate) Cycloaddition->Product4

Caption: Key Synthetic Strategies for Azaspirocyclic Scaffolds.

Property_Modulation cluster_properties Physicochemical & Pharmacokinetic Properties Azaspiro Azaspirocyclic Scaffold Solubility Increased Solubility Azaspiro->Solubility Disrupts crystal packing Lipophilicity Decreased Lipophilicity Azaspiro->Lipophilicity Increases Fsp3 Metabolic_Stability Increased Metabolic Stability Azaspiro->Metabolic_Stability Steric shielding Selectivity Improved Selectivity Azaspiro->Selectivity Rigid conformation CNS_Penetration Enhanced CNS Penetration Azaspiro->CNS_Penetration Modulates polarity

Caption: Impact of Azaspirocyclic Scaffolds on Drug Properties.

References

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to the Commercial Landscape of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the contemporary pursuit of novel therapeutics that navigate beyond the confines of "flatland" chemistry, three-dimensional molecular architectures have become paramount. Among these, spirocyclic scaffolds have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for chemical diversification. This guide provides an in-depth technical overview of 7-Azaspiro[3.5]nonan-2-one hydrochloride, a key building block emerging as a valuable tool in the synthesis of next-generation pharmaceuticals, particularly in the burgeoning field of targeted protein degradation.

The Strategic Value of this compound in Medicinal Chemistry

This compound (CAS Number: 1392211-51-6) is a heterocyclic compound featuring a unique spirocyclic system where a cyclobutane and a piperidine ring share a single carbon atom.[1] The presence of a secondary amine within the piperidine ring and a ketone on the cyclobutane ring provides two orthogonal points for chemical modification. This dual functionality, combined with the inherent three-dimensionality of the spirocyclic core, makes it an attractive building block for creating complex molecules with well-defined spatial arrangements.

The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many chemical reactions and biological assays.[1] Its principal application lies in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Revolution and the Role of Rigid Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. Rigid linkers, such as those derived from 7-Azaspiro[3.5]nonan-2-one, are increasingly sought after. They can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. The defined geometry of spirocyclic linkers can also improve selectivity and reduce off-target effects. A recent study highlighted the importance of linker rigidity in improving the intracellular behavior of PROTACs, noting that scaffolds like azaspiro[3.5]nonane offer a less flexible alternative to more conventional linkers.[2]

Commercial Availability and Supplier Landscape

This compound is readily available from a number of fine chemical suppliers catering to the research and development sector. The compound is typically offered in research quantities, with options for bulk and commercial-scale inquiries.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Ambeed 1392211-51-6C₈H₁₄ClNO175.6697%Comprehensive analytical data (NMR, HPLC, LC-MS) is available.[3]
BLDpharm 1392211-51-6C₈H₁₄ClNO175.66≥95%Documentation including NMR, HPLC, and LC-MS is available.[4]
CymitQuimica 1392211-51-6C₈H₁₄ClNO175.6697%Marketed for its potential in medicinal chemistry and drug development.[1]
AccelaChem 1392211-51-6C₈H₁₄ClNO175.66≥95%Certificate of Analysis and SDS are available.
Sigma-Aldrich 1392211-51-6C₈H₁₄ClNO175.6697%Provides safety information and technical service.

This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current pricing and availability.

Conceptual Synthetic Workflow: Incorporation into a PROTAC Linker

The dual functionality of this compound allows for a modular approach to PROTAC synthesis. The secondary amine can be functionalized, often after a deprotection step if a protecting group is used, to attach to the E3 ligase ligand. The ketone provides a handle for extension of the linker and subsequent attachment to the protein of interest ligand.

A plausible synthetic strategy is outlined in the workflow below. This is a conceptual representation, and specific reaction conditions would need to be optimized for each unique PROTAC.

G cluster_0 Phase 1: Functionalization of the Amine cluster_1 Phase 2: Linker Extension from Ketone cluster_2 Phase 3: PROTAC Assembly A 7-Azaspiro[3.5]nonan-2-one hydrochloride B Boc Protection of Amine A->B Boc₂O, Base C N-Boc-7-Azaspiro[3.5]nonan-2-one B->C D Reductive Amination C->D Linker-NH₂, NaBH(OAc)₃ E Attachment of Linker Precursor D->E F Functionalized Spirocyclic Core E->F G Deprotection of Boc Group F->G TFA or HCl H Amide Coupling with E3 Ligase Ligand G->H E3 Ligand-COOH, HATU, DIPEA I Final PROTAC Conjugate H->I

Caption: Conceptual workflow for incorporating 7-Azaspiro[3.5]nonan-2-one into a PROTAC.

Experimental Protocol: Representative Synthesis of a PROTAC Utilizing an Azaspiro[3.5]nonane Linker

The following protocol is adapted from a patented synthetic method for a PROTAC and serves as a representative example.[2] This specific example details the synthesis of a PROTAC where the azaspiro[3.5]nonane moiety is part of the linker connecting a ligand for a protein of interest and a pomalidomide derivative that binds to the Cereblon (CRBN) E3 ligase.

Step 1: Synthesis of the Functionalized Linker Intermediate
  • Aromatic Nucleophilic Substitution: To a solution of the starting material for the protein of interest ligand (e.g., a fluorinated aromatic compound) in a suitable solvent such as N,N-dimethylformamide (DMF), add the deprotected 7-azaspiro[3.5]nonane derivative and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to facilitate the substitution reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel to yield the intermediate where the spirocycle is attached to the POI ligand.

Step 2: Final PROTAC Synthesis via Amide Coupling
  • Amide Coupling Reaction: Dissolve the intermediate from Step 1, a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), and a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous polar aprotic solvent like DMF.

  • Add a tertiary amine base, such as DIPEA, to the reaction mixture and stir at room temperature.

  • Monitor the reaction for completion using LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and perform an aqueous workup.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

G cluster_workflow PROTAC Synthesis Workflow start Starting Materials step1 Step 1: SₙAr Reaction POI-Ligand-F + Deprotected Azaspiro[3.5]nonane DIPEA, DMF start->step1 intermediate Intermediate: POI-Ligand-Azaspiro[3.5]nonane step1->intermediate step2 Step 2: Amide Coupling Intermediate + E3-Ligand-COOH HATU, DIPEA, DMF intermediate->step2 purification Purification by Preparative HPLC step2->purification end Final PROTAC purification->end

References

Methodological & Application

Application Notes & Protocols: Leveraging 7-Azaspiro[3.5]nonan-2-one Hydrochloride as a Rigid Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][][6]

While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[1][][8] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, affecting degradation efficiency, selectivity, and pharmacokinetic properties.[][9][10]

This guide focuses on the application of 7-Azaspiro[3.5]nonan-2-one hydrochloride, a spirocyclic scaffold, as a rigid linker in PROTAC synthesis. Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing degradation potency and selectivity.[1][11][12]

Part 1: The PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the UPS. The process involves several coordinated steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase inside the cell, forming a transient ternary complex.[2][13]

  • Ubiquitination: This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[3][4]

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the degradation cycle.[2][13][14]

This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[1][15]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 2: this compound as a Linker

The choice of a linker is pivotal. While flexible linkers like PEG and alkyl chains are common, there is growing interest in rigid scaffolds to improve PROTAC properties.[6][9][11] Spirocyclic systems, such as 7-Azaspiro[3.5]nonan-2-one, offer a unique three-dimensional and constrained conformation.[11][12][16]

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄ClNO[17]
Molecular Weight 175.66 g/mol [17]
Structure Chemical structure of this compoundN/A
Key Features Spirocyclic core, secondary amine, ketone functional group[17]
Potential Advantages - Confers rigidity to the linker.[11][12]- May pre-organize ligands for optimal ternary complex formation.[1]- Can improve metabolic stability and cell permeability.[12][18]- Creates novel chemical space for intellectual property.[12][16]

The hydrochloride salt form generally enhances aqueous solubility, which can be advantageous during synthesis and for initial formulation studies. The secondary amine and ketone groups serve as versatile chemical handles for sequential conjugation to the POI and E3 ligase ligands.

Part 3: Protocols for PROTAC Synthesis

The synthesis of a PROTAC using this compound requires a multi-step approach, typically involving protection of the secondary amine, functionalization of the ketone, and sequential coupling reactions.

Protocol 1: General Synthetic Strategy

This protocol outlines a general workflow. Specific reagents and conditions must be optimized for the chosen POI and E3 ligase ligands.

  • Protection of the Spirocyclic Amine:

    • Rationale: The secondary amine on the azaspiro-nonane ring is nucleophilic and must be protected to ensure selective reaction at other sites. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

    • Procedure: React this compound with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Functionalization of the Ketone:

    • Rationale: The ketone must be converted into a group suitable for conjugation, such as an amine. Reductive amination is an efficient method for this transformation.

    • Procedure: React the Boc-protected ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This introduces a primary amine, which can then be used for the first coupling reaction.

  • First Conjugation (e.g., to E3 Ligase Ligand):

    • Rationale: Form a stable amide bond between the newly introduced amine on the linker and a carboxylic acid on the E3 ligase ligand (e.g., a pomalidomide-acid derivative).

    • Procedure: Use standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

  • Deprotection of the Spirocyclic Amine:

    • Rationale: The Boc protecting group must be removed to reveal the secondary amine for the second conjugation step.

    • Procedure: Treat the intermediate with a strong acid, typically trifluoroacetic acid (TFA) in DCM.

  • Second Conjugation (e.g., to POI Ligand):

    • Rationale: Form a second amide bond between the now-free secondary amine on the linker and a carboxylic acid on the POI ligand.

    • Procedure: Employ similar peptide coupling conditions as in Step 3 (HATU/DIPEA in DMF).

  • Final Purification:

    • Rationale: The final PROTAC product must be purified to remove unreacted starting materials, reagents, and byproducts.

    • Procedure: Use preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the highly pure PROTAC. Confirm identity and purity using LC-MS and NMR.

Synthesis_Workflow start 7-Azaspiro[3.5]nonan-2-one Hydrochloride step1 Step 1: Boc Protection of Secondary Amine start->step1 step2 Step 2: Reductive Amination of Ketone step1->step2 step3 Step 3: Couple to E3 Ligase Ligand step2->step3 step4 Step 4: Boc Deprotection step3->step4 step5 Step 5: Couple to POI Ligand step4->step5 step6 Step 6: Final Purification (RP-HPLC) step5->step6 end Final PROTAC step6->end

Caption: General workflow for PROTAC synthesis using the spirocyclic linker.

Part 4: PROTAC Characterization and Validation

A rigorous and stepwise validation process is essential to confirm the structure, mechanism of action, and cellular activity of the newly synthesized PROTAC.[19]

Protocol 2: Target Protein Degradation by Western Blot

This is the most common method to confirm PROTAC-induced protein degradation.[19]

  • Cell Culture and Treatment:

    • Plate a relevant human cell line at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in DMSO, then further dilute in cell culture medium.

    • Treat the cells with the PROTAC dilutions (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice, then scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at high speed at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Advanced Validation Assays

A comprehensive characterization of a PROTAC involves multiple assays to build a robust data package.[19][20][21]

Table 2: Comparison of PROTAC Validation Assays

Assay TypeTechniqueInformation GainedKey Considerations
Biochemical Fluorescence Polarization (FP), SPR, ITCConfirms binary (PROTAC-POI, PROTAC-E3) and ternary complex formation; measures binding affinities and cooperativity.[21]Requires purified proteins; can be technically demanding.
In Vitro Ubiquitination AssayDirectly confirms that the PROTAC induces POI ubiquitination by the E3 ligase.[19][22]Reconstituted system may not fully reflect cellular conditions.
Cell-Based Western Blot / ImmunoassayMeasures dose-dependent degradation of the target protein (DC₅₀, Dₘₐₓ).[19][21]Gold standard for demonstrating degradation; provides semi-quantitative data.
Quantitative Proteomics (MS)Provides an unbiased, global view of protein level changes, confirming on-target degradation and identifying potential off-targets.[19][23]Technically complex and requires specialized equipment and data analysis expertise.
NanoBRET™ / HiBiT AssaysReal-time, live-cell measurement of ternary complex formation and protein degradation kinetics.[21][24]Requires genetic modification of cells to express tagged proteins.
Functional Cell Viability/Proliferation AssaysMeasures the downstream biological consequence of target degradation (e.g., anti-proliferative effects).[19]Links degradation to a cellular phenotype; can be influenced by off-target effects.

Conclusion

The strategic design of the linker is a cornerstone of developing potent and selective PROTACs. This compound represents a valuable building block, offering a rigid scaffold that can favorably influence the formation of the key ternary complex. By providing conformational constraint, such spirocyclic linkers may lead to PROTACs with improved degradation efficiency, metabolic stability, and novel pharmacological profiles. The protocols and validation strategies outlined in this guide provide a comprehensive framework for researchers to successfully incorporate this and similar rigid linkers into their PROTAC discovery programs, ultimately accelerating the development of next-generation protein degraders.

References

The Rising Star: 7-Azaspiro[3.5]nonan-2-one in the Pursuit of Potent GPR119 Agonists for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its unique dual mechanism of action.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][2][4][5][6] This glucose-dependent activity profile presents a lower risk of hypoglycemia, a significant advantage over some existing T2DM therapies.[2][6] In the quest for novel, potent, and orally bioavailable GPR119 agonists, medicinal chemists are increasingly turning to three-dimensional scaffolds to "escape from flatland" and improve pharmacological properties.[7] Among these, the 7-azaspiro[3.5]nonan-2-one core has garnered significant attention as a promising structural motif.[7][8]

This technical guide provides a comprehensive overview of the application of the 7-azaspiro[3.5]nonan-2-one scaffold in the development of GPR119 agonists. We will delve into the rationale for its use, synthetic strategies, and detailed protocols for in vitro and in vivo evaluation, offering field-proven insights for researchers in metabolic disease drug discovery.

The Strategic Advantage of the 7-Azaspiro[3.5]nonan-2-one Scaffold

The inherent structural rigidity and three-dimensionality of spirocyclic scaffolds are increasingly utilized in drug discovery to enhance binding affinity and selectivity.[9][10][11] The 7-azaspiro[3.5]nonane framework, in particular, offers several advantages in the design of GPR119 agonists:

  • Conformational Rigidity: The spirocyclic nature of the 7-azaspiro[3.5]nonane core locks the molecule in a specific conformation.[8][12] This pre-organization can reduce the entropic penalty upon binding to the GPR119 receptor, potentially leading to higher potency.[8]

  • Three-Dimensional Vectorial Display: The scaffold presents substituents in distinct vectors, allowing for optimal interaction with the GPR119 binding pocket. This three-dimensional arrangement is crucial for establishing key interactions that drive agonist activity.

  • Novel Chemical Space: The use of such spirocyclic structures allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.[9]

  • Improved Physicochemical Properties: Judicious modification of the 7-azaspiro[3.5]nonane core can lead to derivatives with favorable pharmacokinetic profiles, including improved solubility and metabolic stability.[8][13]

The "2-one" functional group within the scaffold serves as a versatile chemical handle for further derivatization, enabling the systematic exploration of structure-activity relationships (SAR).

GPR119 Signaling Pathway: The Mechanism of Action

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[3][1] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][14] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[3][4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase Agonist 7-Azaspiro[3.5]nonan-2-one Derivative (Agonist) Agonist->GPR119 Binds Gas->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 agonist-induced signaling cascade.

Synthetic Approaches to 7-Azaspiro[3.5]nonan-2-one Derivatives

The synthesis of a library of 7-azaspiro[3.5]nonan-2-one derivatives for SAR studies typically involves a multi-step sequence. A plausible synthetic strategy can be adapted from solid-phase organic synthesis techniques, allowing for efficient diversification.[15]

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core Library

This protocol outlines a general strategy for the solid-phase synthesis of a diversified library of 7-azaspiro[3.5]nonan-1-one derivatives.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang resin)

  • 20% Piperidine in DMF

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous THF (Tetrahydrofuran)

  • Potassium tert-butoxide

  • Appropriate reagents for N-capping and aryl group introduction (e.g., sulfonyl chlorides, carboxylic acids for amide coupling)

  • Cleavage cocktail (e.g., 95% TFA in water)

Workflow:

Synthesis_Workflow Resin 1. Start with Fmoc-protected amino acid resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Acylation 3. Acylation with cyclobutane precursor Fmoc_Deprotection->Acylation Spirocyclization 4. Spirocyclization (Dieckmann Condensation) Acylation->Spirocyclization Diversification_N 5a. N-Capping (e.g., Sulfonylation) Spirocyclization->Diversification_N Diversification_Aryl 5b. Aryl Group Introduction Spirocyclization->Diversification_Aryl Cleavage 6. Cleavage from resin Diversification_N->Cleavage Diversification_Aryl->Cleavage Purification 7. Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis of 7-azaspiro[3.5]nonan-2-one derivatives.

Step-by-Step Methodology:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal. Wash the resin extensively with DMF.[15]

  • Acylation with Cyclobutanone Precursor: In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF. Add this solution to the deprotected resin and agitate for 6 hours at room temperature. Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.[15]

  • Spirocyclization via Dieckmann Condensation: Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours. This promotes an intramolecular Dieckmann condensation to form the spirocyclic core. Cool, drain, and wash the resin with THF.[15]

  • Diversification:

    • N-capping: The secondary amine of the piperidine ring can be derivatized through reactions such as sulfonylation, acylation, or reductive amination to introduce various R2 groups.

    • Aryl Group Introduction: The "left-hand side" of the molecule can be modified by incorporating different aryl or heteroaryl groups in the initial building blocks or through subsequent cross-coupling reactions if a suitable handle is present.

  • Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final compound. Concentrate the cleavage solution and purify the crude product by reverse-phase HPLC to obtain the desired 7-azaspiro[3.5]nonan-2-one derivative.

In Vitro Evaluation: Assessing GPR119 Agonist Potency

The primary in vitro assay to determine the potency of a GPR119 agonist is the measurement of intracellular cAMP accumulation in a cell line stably expressing the human GPR119 receptor.[8][14][16]

Protocol 2: HTRF cAMP Assay for GPR119 Activation

This protocol outlines a method for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[3][14]

Materials:

  • HEK293 or CHO cells stably expressing human GPR119 (hGPR119)

  • Cell culture medium and supplements

  • Assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compounds (7-azaspiro[3.5]nonan-2-one derivatives) and a reference GPR119 agonist

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection

Step-by-Step Methodology:

  • Cell Preparation: Culture the hGPR119 expressing cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor to prevent cAMP degradation. Adjust the cell density to the desired concentration.[14]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of the 384-well plate.

    • Add an equal volume of the diluted test compounds or controls to the respective wells.

    • Incubate the plate for 30-60 minutes at room temperature to stimulate cAMP production.[8]

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature, protected from light.[14]

  • Data Acquisition and Analysis: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Calculate the EC50 value for each compound by plotting the HTRF signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundhGPR119 EC50 (nM)
54g 13
Reference Cpd A 25
Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[17]

In Vivo Assessment: Evaluating Glucose-Lowering Efficacy

The oral glucose tolerance test (OGTT) is a standard in vivo model to assess the glucose-lowering effects of GPR119 agonists in rodents.[4][5][16]

Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice

Materials:

  • Male C57BL/6 mice (or a diabetic mouse model like db/db mice)

  • Test compound formulation (e.g., in a vehicle like 0.5% methylcellulose)

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Oral gavage needles

Step-by-Step Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the mice for at least one week. Prior to the test, fast the animals for 6-16 hours with free access to water.[4]

  • Baseline Blood Glucose: Take a baseline blood sample (Time 0) from the tail vein and measure the glucose level.[4]

  • Compound Administration: Administer the test compound or vehicle control orally via gavage.[4]

  • Glucose Challenge: After a predetermined time following compound administration (typically 30-60 minutes), administer the glucose solution orally.[4]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the blood glucose levels.[4]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the test compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonan-2-one scaffold represents a highly promising and versatile platform for the design and discovery of novel GPR119 agonists. Its inherent three-dimensional structure provides a rigid framework for the optimal presentation of pharmacophoric elements, leading to potent and selective compounds. The synthetic tractability, particularly using solid-phase methodologies, allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships.

While several GPR119 agonists have entered clinical trials, none have yet reached the market, highlighting the challenges in translating preclinical efficacy to clinical success.[18] Future efforts in the development of 7-azaspiro[3.5]nonan-2-one-based GPR119 agonists should focus on optimizing pharmacokinetic and pharmacodynamic properties to ensure sustained efficacy and a favorable safety profile. The detailed protocols and insights provided in this guide offer a robust framework for researchers to advance the development of this exciting class of potential therapeutics for type 2 diabetes.

References

Application Notes and Protocols for the Utilization of 7-Azaspiro[3.5]nonan-2-one in the Design of SARS-CoV-2 3CL Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Angle in Antiviral Strategy

The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A primary and highly validated target for drug development is the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This viral enzyme is essential for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[1][2][3] Its critical role in the viral life cycle, coupled with the absence of a close human homolog, makes it an attractive target for selective inhibition.[1][4]

In the quest for potent and specific 3CLpro inhibitors, medicinal chemists are increasingly exploring novel chemical scaffolds that can confer advantageous properties such as improved binding affinity, metabolic stability, and oral bioavailability. One such promising scaffold is the 7-azaspiro[3.5]nonan-2-one core. The spirocyclic nature of this moiety introduces a three-dimensional architecture that can effectively probe and occupy the various subsites of the 3CLpro active site. This rigid structure can also "lock" the inhibitor into a stable and favorable conformation for binding, potentially increasing potency.[1]

These application notes provide a comprehensive guide for researchers on the synthesis and application of 7-azaspiro[3.5]nonan-2-one in the development of SARS-CoV-2 3CL protease inhibitors. The protocols outlined below are designed to be self-validating and are grounded in established chemical and biological principles.

Part 1: Synthesis of the 7-Azaspiro[3.5]nonan-2-one Core

The synthesis of the 7-azaspiro[3.5]nonan-2-one core is a critical first step in the development of novel 3CLpro inhibitors. The following protocol is a representative method adapted from established procedures for the synthesis of related azaspirocyclic compounds.[5][6]

Protocol 1: Two-Step Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol outlines a two-step synthesis to produce the 7-oxo-2-azaspiro[3.5]nonane core, which can be further functionalized.

Step 1: First Cyclization Reaction

  • Objective: To form the initial cyclized intermediate.

  • Materials:

    • Compound 1 (e.g., a suitable di-electrophile like bis(2-iodoethyl) ether)

    • Compound 2 (e.g., a nucleophile like cyanoacetaldehyde diethyl acetal)

    • N,N-dimethylformamide (DMF)

    • Acid binding agent (e.g., anhydrous potassium carbonate)

    • Phase transfer catalyst (e.g., tetrabutylammonium hydrogensulfate)

    • Iodo metal salt (e.g., potassium iodide)

  • Procedure:

    • Charge a reaction vessel with N,N-dimethylformamide.

    • Add Compound 1, Compound 2, the acid binding agent, the phase transfer catalyst, and the iodo metal salt with stirring. A typical molar ratio is 1.0 (Compound 1) : 1.1 (Compound 2) : 1.2 (acid binding agent) : 0.05 (phase transfer catalyst) : 0.05 (iodo metal salt).[5]

    • Stir the reaction mixture at room temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, perform a standard aqueous workup and extract the product with an appropriate organic solvent.

    • Purify the resulting intermediate (Compound 3) by column chromatography.

Step 2: Second Cyclization Reaction

  • Objective: To form the final 7-oxo-2-azaspiro[3.5]nonane product.

  • Materials:

    • Compound 3 (from Step 1)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous reaction solvent (e.g., tetrahydrofuran, THF)

  • Procedure:

    • In a separate, dry reaction vessel under an inert atmosphere, prepare a suspension of LiAlH₄ in the anhydrous reaction solvent.

    • Cool the suspension to 0°C.

    • Slowly add a solution of Compound 3 in the anhydrous reaction solvent to the LiAlH₄ suspension. The molar ratio of Compound 3 to LiAlH₄ is typically around 1.0 : 3.0.[5]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

    • Filter the resulting mixture and extract the filtrate with an organic solvent.

    • Purify the crude product by column chromatography to yield 7-oxo-2-azaspiro[3.5]nonane.

Part 2: Incorporation into a Peptidomimetic Inhibitor

Once the 7-azaspiro[3.5]nonan-2-one core is synthesized, it can be incorporated into a peptidomimetic inhibitor designed to target the 3CL protease. The design often includes a "warhead" that can covalently or non-covalently interact with the catalytic cysteine (Cys145) in the active site.[1][2]

Workflow for Inhibitor Synthesis

Caption: General workflow for synthesizing a 3CLpro inhibitor incorporating the 7-azaspiro[3.5]nonan-2-one core.

Part 3: Biochemical Evaluation of 3CL Protease Inhibition

To assess the efficacy of the synthesized inhibitors, a robust biochemical assay is required. The Förster Resonance Energy Transfer (FRET) assay is a widely used and reliable method for quantifying 3CLpro activity.[7]

Protocol 2: FRET-Based 3CL Protease Inhibition Assay
  • Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[7][8]

  • Materials:

    • Purified recombinant SARS-CoV-2 3CL protease

    • FRET substrate (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (inhibitors) dissolved in DMSO

    • 96-well or 384-well black microplates

    • Fluorescence plate reader

  • Experimental Workflow:

    • Preparation:

      • Prepare serial dilutions of the test compounds in DMSO.

      • Prepare a stock solution of the 3CL protease in assay buffer (final concentration typically 20-100 nM).[7]

      • Prepare a stock solution of the FRET substrate in DMSO (final concentration typically near the Km value, e.g., 15-20 µM).[7]

    • Reaction:

      • Add 2 µL of the diluted test compounds to the wells of the microplate.

      • Add 88 µL of the 3CL protease solution to each well and incubate at room temperature for 15-60 minutes to allow for inhibitor binding.[7]

      • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

    • Detection:

      • Immediately place the plate in a fluorescence plate reader.

      • Measure the fluorescence intensity kinetically over 15-30 minutes with excitation at ~340-360 nm and emission at ~460-480 nm.[4][7]

    • Data Analysis:

      • Calculate the initial reaction rates (slopes of the fluorescence curves).

      • Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Summarize the inhibitory activities of the synthesized compounds in a clear and concise table.

Compound IDSpirocyclic CoreP1' GroupIC₅₀ (µM) against SARS-CoV-2 3CLproCytotoxicity (CC₅₀ in µM)
Example-1 7-Azaspiro[3.5]nonan-2-one-CHOExperimental ValueExperimental Value
Example-2 6-Azaspiro[3.5]nonane-CHO0.89 ± 0.12[1]> 100[1]
Example-3 2-Azaspiro[3.3]heptane-CHO0.23 ± 0.03[1]> 100[1]

Note: The IC₅₀ and CC₅₀ values for Example-2 and Example-3 are taken from published data on similar spirocyclic inhibitors for comparative purposes.[1]

Part 4: Structure-Activity Relationship (SAR) and Mechanism of Action

The exploration of the structure-activity relationship is crucial for optimizing the potency of the inhibitors.[9][10][11][12][13] The 7-azaspiro[3.5]nonan-2-one moiety is designed to occupy the S4 subsite of the 3CL protease. Modifications to this core and other parts of the inhibitor can significantly impact its binding affinity.

Key Structural Insights
  • Spirocyclic Core: The rigid spirocyclic scaffold helps to position the inhibitor optimally within the active site. Different ring sizes and heteroatom positions within the spirocycle can be explored to fine-tune interactions with the S4 subsite.[1]

  • P1' Group: The group at the P1' position can influence the covalent or non-covalent interactions with the catalytic Cys145. Aldehydes and ketones are common electrophilic "warheads" that form a covalent bond with the cysteine residue.[1][2]

  • Peptidomimetic Backbone: The peptide-like backbone of the inhibitor mimics the natural substrate of the 3CL protease, ensuring recognition and binding to the active site.

Visualizing the Binding Mechanism

G cluster_0 SARS-CoV-2 3CL Protease Active Site cluster_1 Spirocyclic Inhibitor Cys145 Cys145 His41 His41 His41->Cys145 Catalytic dyad S1_Subsite S1 Subsite S2_Subsite S2 Subsite S4_Subsite S4 Subsite Spiro_Core 7-Azaspiro[3.5]nonan-2-one Spiro_Core->S4_Subsite Binds to P1_Gln_mimic P1 Gln mimetic P1_Gln_mimic->S1_Subsite Fits into P2_Leu_mimic P2 Leu mimetic P2_Leu_mimic->S2_Subsite Occupies Warhead Electrophilic Warhead Warhead->Cys145 Forms covalent bond with

Caption: Schematic of the spirocyclic inhibitor binding to the 3CLpro active site.

Conclusion

The 7-azaspiro[3.5]nonan-2-one scaffold represents a valuable building block in the design of novel and potent SARS-CoV-2 3CL protease inhibitors. Its unique three-dimensional structure allows for the exploration of new chemical space within the enzyme's active site, potentially leading to inhibitors with improved potency and pharmacokinetic properties. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize, evaluate, and optimize this promising class of antiviral compounds.

References

Application Notes and Protocols for the N-Functionalization of 7-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonan-2-one scaffold has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure offers a compelling advantage for exploring novel chemical space and developing drug candidates with improved pharmacological profiles.[1] This document provides detailed application notes and experimental protocols for the N-functionalization of the secondary amine within the 7-azaspiro[3.5]nonan-2-one core. The methodologies outlined herein, including N-alkylation, N-acylation, N-arylation, and reductive amination, are designed to be robust and adaptable, enabling researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of the 7-Azaspiro[3.5]nonane Scaffold

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles, such as 7-azaspiro[3.5]nonan-2-one, are at the forefront of this shift.[1] Their inherent rigidity and defined spatial arrangement of atoms can lead to enhanced binding affinity and selectivity for biological targets.[1] The 7-azaspiro[3.5]nonan-2-one core, possessing both a secondary amine and a ketone, presents two key points for chemical modification, allowing for the systematic exploration of chemical space.[1] Derivatives of the closely related 7-azaspiro[3.5]nonan-1-one have shown promise as antimicrobial and antitumor agents, as well as modulators of G protein-coupled receptors (GPCRs) and viral proteases.[1] This guide focuses on the versatile N-functionalization of the 7-azaspiro[3.5]nonan-2-one scaffold, providing a toolkit of synthetic procedures for drug development professionals.

General Workflow for N-Functionalization

The functionalization of the secondary amine on the 7-azaspiro[3.5]nonan-2-one core can be achieved through several reliable synthetic routes. The general workflow involves the reaction of the starting material, 7-azaspiro[3.5]nonan-2-one hydrochloride[2], with an appropriate electrophile or carbonyl compound. The choice of reaction will dictate the nature of the substituent introduced at the nitrogen atom.

N-Functionalization Workflow cluster_reactions N-Functionalization Reactions start 7-Azaspiro[3.5]nonan-2-one HCl base Base (e.g., Et3N, DIPEA) to generate free amine start->base free_amine 7-Azaspiro[3.5]nonan-2-one (Free Amine) base->free_amine alkylation N-Alkylation free_amine->alkylation acylation N-Acylation free_amine->acylation arylation N-Arylation free_amine->arylation reductive_amination Reductive Amination free_amine->reductive_amination reagents Electrophile/ Reagent alkylation->reagents acylation->reagents arylation->reagents reductive_amination->reagents product N-Functionalized 7-Azaspiro[3.5]nonan-2-one Derivative reagents->product N-Arylation_Scheme amine 7-Azaspiro[3.5]nonan-2-one plus + amine->plus aryl_halide Ar-X arrow Pd Catalyst, Ligand, Base Solvent, Heat aryl_halide->arrow plus->aryl_halide product N-Aryl-7-azaspiro[3.5]nonan-2-one arrow->product

References

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core: A Modular Approach for Library Construction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Value of Spirocyclic Scaffolds and the SPOS Advantage

In the landscape of drug discovery, moving beyond flat, aromatic structures is a key strategy for accessing novel chemical space and improving compound properties. Azaspirocycles, which feature a spirocyclic junction with at least one nitrogen atom, have emerged as particularly attractive scaffolds.[1] Their rigid, three-dimensional arrangement provides precise vectoral orientation of substituents, which is crucial for optimizing interactions with biological targets.[2] The 7-azaspiro[3.5]nonan-1-one core, containing a β-lactam fused to a piperidine ring, is a motif of high interest for developing novel therapeutics.[3]

Traditional solution-phase synthesis of such complex molecules can be laborious, often requiring multi-step purifications with significant material loss. Solid-phase organic synthesis (SPOS) circumvents many of these challenges.[4] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily washed away, streamlining the entire synthetic sequence. This methodology is not only efficient for single-target synthesis but is also exceptionally well-suited for the parallel synthesis of compound libraries, accelerating the structure-activity relationship (SAR) studies essential for drug development.[5]

This document provides a comprehensive protocol for the solid-phase construction of the 7-azaspiro[3.5]nonan-1-one core, emphasizing the underlying chemical principles, detailed experimental procedures, and methods for on-bead reaction monitoring.

Overall Synthetic Strategy

The proposed strategy involves five key stages, beginning with the selection of a suitable solid support and culminating in the cleavage and purification of the target spirocycle. The central transformation is an intramolecular Dieckmann condensation of a resin-bound diester to form the desired β-keto ester, which is subsequently decarboxylated to yield the final 7-azaspiro[3.5]nonan-1-one core.

G start_end start_end process process key_step key_step analysis analysis wash wash A Start: Select & Swell Resin (e.g., 2-CTC Resin) B Step 1: Immobilize Precursor (N-Fmoc-piperidine-4-carboxylic acid) A->B C Wash Cycle 1 (DCM, DMF, MeOH) B->C D Step 2: Fmoc Deprotection (20% Piperidine in DMF) C->D E Wash Cycle 2 (DMF, DCM, MeOH) D->E F Step 3: Acylation (e.g., with Malonic acid mono-tert-butyl ester) E->F G Wash Cycle 3 (DMF, DCM, MeOH) F->G H Step 4: Spirocyclization (Dieckmann Condensation) G->H I Wash Cycle 4 (THF, MeOH, DCM) H->I J Step 5: Decarboxylation I->J K Wash Cycle 5 (DMSO, H2O, DCM, MeOH) J->K L Step 6: Cleavage from Resin (TFA/TIS/H2O) K->L M Final Product: 7-Azaspiro[3.5]nonan-1-one L->M

Diagram 1: High-level workflow for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be performed in a fritted syringe or a dedicated solid-phase reaction vessel with agitation (e.g., orbital shaker or vortex).

Materials and Reagents
Reagent/MaterialRecommended GradeSupplierNotes
2-Chlorotrityl chloride (2-CTC) Resin100-200 mesh, 1% DVB, ~1.2 mmol/gMajor chemical suppliersHighly moisture-sensitive. Store in a desiccator.
N-Fmoc-piperidine-4-carboxylic acid≥98%Major chemical suppliersThe initial building block.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major chemical suppliersUsed for swelling and washing.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major chemical suppliersPrimary solvent for coupling and deprotection.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Major chemical suppliersNon-nucleophilic base for immobilization.
Piperidine≥99.5%Major chemical suppliersFor Fmoc deprotection.
Malonic acid mono-tert-butyl ester≥97%Major chemical suppliersOr other suitable chain extension reagent.
HBTU / HATU≥98%Major chemical suppliersPeptide coupling reagent.
Potassium tert-butoxide (t-BuOK)≥98%Major chemical suppliersBase for Dieckmann condensation.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major chemical suppliersSolvent for cyclization.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Major chemical suppliersSolvent for decarboxylation.
Trifluoroacetic acid (TFA)≥99%Major chemical suppliersFor cleavage from the resin.[6]
Triisopropylsilane (TIS)99%Major chemical suppliersCation scavenger for cleavage.[6]
Step 1: Resin Preparation and Precursor Immobilization

Rationale: 2-Chlorotrityl chloride resin is chosen for its acid lability, allowing for cleavage of the final product under conditions that preserve the β-lactam ring. Immobilization is achieved via an SN1 reaction, where DIPEA acts as a non-nucleophilic base to activate the carboxylic acid of the piperidine precursor.

Protocol:

  • Resin Swelling: Place 2-CTC resin (1.0 g, ~1.2 mmol) in a reaction vessel. Add anhydrous DCM (10 mL/g resin) and agitate for 30 minutes. Drain the solvent.

  • Precursor Solution: In a separate flask, dissolve N-Fmoc-piperidine-4-carboxylic acid (1.5 eq, 1.8 mmol) in anhydrous DCM (10 mL). Add DIPEA (3.0 eq, 3.6 mmol).

  • Immobilization: Add the precursor solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be taken to determine loading efficiency via Fmoc quantification.

Step 2 & 3: Fmoc Deprotection and Acylation

Rationale: The Fmoc protecting group is removed with a mild base (piperidine) to expose the secondary amine of the piperidine ring. This free amine is then acylated with a malonic acid derivative to install the second ester group required for the subsequent cyclization. HBTU is used as the activating agent to form a highly reactive acyl-intermediate.

Protocol:

  • Resin Swelling: Swell the resin from the previous step in DMF (10 mL).

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) and agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Acylation: Swell the deprotected resin in DMF. In a separate flask, dissolve malonic acid mono-tert-butyl ester (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 5 minutes. Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 6 hours.

  • Washing & Drying: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Step 4 & 5: Intramolecular Cyclization and Decarboxylation

Rationale: This is the key spirocycle-forming step. A strong base, potassium tert-butoxide, is used to deprotonate the α-carbon between the two carbonyl groups, initiating an intramolecular Dieckmann condensation.[3] The resulting β-keto ester is then heated in a mixture of DMSO and water to effect decarboxylation, yielding the target ketone.[3]

Diagram 2: Conceptual flow of the key Dieckmann condensation step. (Note: Chemical structures are representational).

Protocol:

  • Cyclization: Swell the resin in anhydrous THF (10 mL). Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL). Agitate the suspension at 60°C for 8 hours.[3]

  • Quenching & Washing: Cool the reaction to room temperature. Carefully quench with acetic acid in THF until the mixture is neutral. Drain and wash with THF (3 x 10 mL) and DCM (3 x 10 mL).

  • Decarboxylation: Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL). Heat at 120°C and agitate for 4 hours.[3]

  • Final Washing & Drying: Cool to room temperature. Wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin completely under high vacuum.

Step 6: Cleavage and Product Isolation

Rationale: The final product is cleaved from the acid-sensitive 2-CTC resin using a TFA "cocktail". TIS is included as a scavenger to trap the highly reactive trityl cations generated during cleavage, preventing them from causing side reactions with the product.[6]

Protocol:

  • Cleavage Cocktail: Prepare a cleavage solution of TFA/TIS/Water (95:2.5:2.5 v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL/g of initial resin) to the dry resin. Agitate at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA, followed by DCM. Combine the filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product as a salt.

  • Purification: Collect the solid by filtration or centrifugation. The crude product can be purified further using techniques such as reverse-phase HPLC.

On-Bead Reaction Monitoring

A robust SPOS protocol requires methods to verify the completion of each step.[7][8]

TechniqueStep MonitoredPositive Result IndicationReference
Kaiser Test Fmoc DeprotectionA deep blue color indicates the presence of a free secondary amine.
FT-IR Spectroscopy AcylationDisappearance of the N-H stretch (if applicable) and appearance of a strong amide C=O stretch (~1650 cm⁻¹).[9]
FT-IR Spectroscopy CyclizationAppearance of the β-lactam carbonyl stretch, a characteristically high-frequency band (~1750-1770 cm⁻¹).[4]
Test Cleavage Any StepA small aliquot of resin is cleaved and the resulting material is analyzed by LC-MS to confirm the expected mass of the resin-bound intermediate.[7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Loading on Resin Incomplete reaction; moisture deactivating resin.Ensure all reagents and solvents are anhydrous. Increase reaction time or use fresh 2-CTC resin.
Incomplete Fmoc Deprotection Insufficient deprotection time or reagent degradation.Perform a second Kaiser test after washing. If still negative, repeat the deprotection step.
Failed Cyclization Base not strong enough; steric hindrance; poor swelling.Ensure t-BuOK is fresh and anhydrous THF is used. Consider alternative bases or higher temperatures.
Side Products after Cleavage Scavengers insufficient; product instability to acid.Increase the amount of TIS in the cleavage cocktail. Reduce cleavage time or perform at a lower temperature.

References

Illuminating the Spirocyclic Core: Advanced NMR Characterization of 7-Azaspiro[3.5]nonan-1-one Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[3.5]nonane Scaffold

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity to explore novel biological target space has surged. The 7-azaspiro[3.5]nonan-1-one core has emerged as a privileged scaffold, prized for its conformational rigidity and the precise spatial orientation of its functional groups.[1][2] This spirocyclic system, containing a cyclobutanone fused to a piperidine ring, serves as a versatile building block for therapeutics targeting a range of diseases.[1] However, the very structural intricacy that makes this scaffold attractive also presents significant challenges for unambiguous chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing a detailed roadmap of the molecular architecture.

This comprehensive guide provides an in-depth exploration of the NMR techniques essential for the structural elucidation and characterization of 7-azaspiro[3.5]nonan-1-one and its derivatives. We will delve into not just the "how" but the "why" of each experiment, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Structural Challenge: Unraveling the Spirocyclic System

The 7-azaspiro[3.5]nonan-1-one framework presents a unique set of characterization hurdles:

  • The Quaternary Spirocenter: The spiro carbon (C4), connecting the cyclobutane and piperidine rings, is a quaternary center, lacking any directly attached protons. This makes its direct identification via standard 1D ¹H NMR impossible.

  • Overlapping Signals: The aliphatic nature of the scaffold often leads to significant signal overlap in the ¹H NMR spectrum, complicating the assignment of individual protons.

  • Stereochemistry and Conformation: The puckered nature of the cyclobutane ring and the chair-boat conformational equilibrium of the piperidine ring create a complex stereochemical environment.[3][4] Protons in axial and equatorial positions will exhibit distinct chemical shifts and coupling constants, which are crucial for conformational analysis.

To overcome these challenges, a multi-faceted approach employing a suite of 1D and 2D NMR experiments is not just recommended, but essential.

The NMR Toolkit: A Multi-Dimensional Approach to Structure Elucidation

A logical and systematic application of various NMR experiments is key to a complete and validated structural assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Structural Information H1 ¹H NMR C13 ¹³C NMR COSY COSY H1->COSY Initial Proton Map DEPT DEPT-135 HSQC HSQC C13->HSQC Carbon Skeleton DEPT->HSQC CH, CH₂, CH₃ Info Connectivity Proton-Proton Connectivity COSY->Connectivity HMBC HMBC Direct_Correlation Direct C-H Correlation HSQC->Direct_Correlation NOESY NOESY Long_Range_Correlation Long-Range C-H Correlation (2-3 bonds) HMBC->Long_Range_Correlation Spatial_Proximity Through-Space Proximity NOESY->Spatial_Proximity Full_Structure Complete 3D Structure & Conformation Connectivity->Full_Structure Direct_Correlation->Full_Structure Long_Range_Correlation->Full_Structure Spatial_Proximity->Full_Structure

Figure 1: Workflow for the comprehensive NMR-based structural elucidation of 7-Azaspiro[3.5]nonan-1-one products.

Part 1: Foundational 1D NMR Spectroscopy

¹H NMR: The Initial Proton Landscape

The ¹H NMR spectrum provides the first overview of the proton environments in the molecule. For 7-azaspiro[3.5]nonan-1-one, the spectrum is expected to show a series of multiplets in the aliphatic region.

  • Protons Alpha to Carbonyl (C2-H₂): These protons are deshielded by the electron-withdrawing effect of the carbonyl group and are expected to resonate at a higher chemical shift (downfield) compared to other cyclobutane protons.

  • Piperidine Protons (C5-H₂, C6-H₂, C8-H₂, C9-H₂): These protons will appear as complex multiplets. The protons adjacent to the nitrogen (C6-H₂ and C8-H₂) will be deshielded relative to those further away (C5-H₂ and C9-H₂).

  • NH Proton: If the nitrogen is not substituted (e.g., N-Boc protected), a broad singlet corresponding to the N-H proton may be observed. Its chemical shift can be highly variable and dependent on solvent and concentration.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including the spirocenter.

  • Carbonyl Carbon (C1): This will be the most downfield signal, typically appearing in the range of 205-220 ppm.

  • Spiro Carbon (C4): As a quaternary carbon, this signal is often of lower intensity and can be definitively identified through its lack of correlation in an HSQC spectrum.

  • Piperidine and Cyclobutane Carbons: These will appear in the aliphatic region of the spectrum.

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:

  • CH and CH₃ signals appear as positive peaks.

  • CH₂ signals appear as negative peaks.

  • Quaternary carbons (like C1 and C4) are absent.

This information is instrumental for the initial assignment of the carbon signals before proceeding to 2D NMR.

Part 2: Advanced 2D NMR for Unambiguous Assignments

Two-dimensional NMR experiments are the cornerstone of structural elucidation for complex molecules, resolving overlapping signals and revealing through-bond and through-space correlations.[5]

COSY (Correlation Spectroscopy): Tracing Proton-Proton Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] Cross-peaks in the COSY spectrum connect coupled protons, allowing for the mapping of entire spin systems.

Application for 7-Azaspiro[3.5]nonan-1-one:

  • Trace the connectivity within the cyclobutane ring, starting from the downfield C2 protons.

  • Map the two distinct spin systems of the piperidine ring (C5-H₂ to C6-H₂ and C8-H₂ to C9-H₂).

HMBC_Correlations Key HMBC Correlations C1 C1 (C=O) C2 C2 C3 C3 C4 C4 (Spiro) C5 C5 C6 C6 N7 N7 C8 C8 C9 C9 H2 H2 H2->C1 H2->C3 H2->C4 H3 H3 H3->C1 H3->C2 H3->C4 H5 H5 H5->C4 H5->C6 H6 H6 H6->C5 H6->C8 H8 H8 H8->C6 H8->C9 H9 H9 H9->C4 H9->C8

References

How to incorporate azaspiro scaffolds into drug design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Practical Guide to Incorporating Azaspiro Scaffolds in Modern Drug Design

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to explore architectures beyond traditional flat, aromatic systems. Azaspirocycles, characterized by their rigid three-dimensional (3D) geometry, have emerged as privileged scaffolds that offer significant advantages in drug design. Their unique structure allows for a precise spatial arrangement of substituents, leading to enhanced potency, selectivity, and improved physicochemical properties. This guide provides a comprehensive overview of the strategic incorporation of azaspiro scaffolds, detailing the underlying principles, key synthetic protocols, and successful case studies that highlight their transformative impact on drug discovery.

The Ascendancy of Azaspiro Scaffolds: Moving Beyond "Flatland"

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, these largely two-dimensional structures can present limitations in target engagement and often possess suboptimal physicochemical properties. The shift towards molecules with greater three-dimensionality, often quantified by the fraction of sp³ hybridized carbons (Fsp³), is a key trend in modern medicinal chemistry.[1][2] A higher Fsp³ count is strongly correlated with increased clinical success, as it can lead to improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[3][4]

Azaspirocycles are at the forefront of this 3D revolution. These bicyclic compounds, where two rings share a single spiro-carbon atom and at least one ring contains nitrogen, offer a rigid framework that departs significantly from the planar nature of traditional drugs.[3] This inherent rigidity and defined 3D shape provide several distinct advantages:

  • Improved Physicochemical Properties: The introduction of azaspiro motifs often leads to measurable improvements in key drug-like properties. Compared to their non-spirocyclic counterparts, they frequently exhibit higher aqueous solubility, decreased lipophilicity (logP/logD), and better metabolic stability.[2][5] For example, replacing common heterocycles like morpholine or piperidine with azaspiro[3.3]heptanes can lower the logD value, a counterintuitive effect attributed to an increase in the scaffold's basicity.[6]

  • Enhanced Target Engagement: The rigid structure of azaspirocycles reduces the conformational flexibility of a molecule.[2] This pre-organization can lock key binding elements into an optimal orientation for interaction with a biological target, leading to improved potency and selectivity. The spiro center serves as a hub for projecting substituents into space with well-defined vectors, enabling more precise exploration of the target's binding pocket topography.[5]

  • Novelty and Intellectual Property: The unique structures of azaspirocycles provide access to novel chemical space, offering a pathway to develop new intellectual property and circumvent existing patents.[5][7]

Strategic Implementation in Drug Design

Incorporating an azaspiro scaffold is a deliberate design choice aimed at solving specific challenges in a drug discovery program. The primary strategies include bioisosteric replacement and scaffold-based library design.

Bioisosteric Replacement

One of the most powerful applications of azaspirocycles is as bioisosteres for common saturated heterocycles such as piperidine, piperazine, and morpholine.[2][6] These smaller, more rigid azaspirocycles can mimic the substitution patterns of their larger, more flexible counterparts while offering superior physicochemical properties. The 2-azaspiro[3.3]heptane motif, for instance, has been successfully employed as a bioisostere for piperidine, leading to novel analogues with high activity.[5][7][8] This strategy is particularly effective for optimizing lead compounds where the original heterocycle contributes to poor solubility, metabolic liabilities, or off-target effects.

Bioisosteric replacement of piperidine with an azaspiro scaffold.
Diversity-Oriented Synthesis and Library Development

Azaspirocycles serve as excellent starting points for creating diverse compound libraries for high-throughput screening.[9][10] Their rigid nature and multiple exit vectors allow for the systematic attachment of various functional groups, leading to a library of compounds that explore a wide swath of 3D chemical space. This approach is invaluable for identifying novel hits against challenging targets where traditional, flatter libraries have failed. A "top-down" scaffold remodeling approach can also be used, where a complex parent azaspirocycle is synthesized and then subjected to various ring-opening, expansion, or cleavage reactions to generate a multitude of distinct and sp³-rich scaffolds.[9]

Core Synthetic Methodologies and Protocols

The accessibility of azaspiro scaffolds has grown significantly due to the development of robust synthetic methods. The choice of strategy depends on the desired ring size, substitution pattern, and stereochemistry.[11] Below are protocols for two powerful and widely used transformations.

Method 1: Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming unsaturated rings and has been widely applied to the synthesis of azaspirocycles.[3] It involves the intramolecular reaction of a diene, catalyzed by ruthenium-based complexes like the Grubbs catalysts, to form a cyclic alkene.

RCM_Workflow start Acyclic Diene Precursor reaction Ring-Closing Metathesis (e.g., in Benzene or DCM) start->reaction catalyst Grubbs or Hoveyda-Grubbs Ru Catalyst catalyst->reaction product Unsaturated Azaspirocycle reaction->product reduction Reduction (e.g., H₂, Pd/C) (Optional) product->reduction final_product Saturated Azaspirocycle reduction->final_product

General workflow for azaspirocycle synthesis via RCM.

Protocol: Synthesis of an Unsaturated Azaspirocycle via RCM [11]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-protected diallylamine derivative substrate (1.0 mmol) in a dry, degassed solvent such as benzene or dichloromethane (DCM) to a concentration of 0.05-0.1 M.

  • Catalyst Addition: Add the Grubbs II catalyst (5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to the mixture and stir for 30 minutes to quench the catalyst.

  • Workup: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired unsaturated azaspirocycle.

Method 2: [3+2] Cycloaddition

1,3-Dipolar cycloadditions provide a rapid and often stereocontrolled route to five-membered heterocyclic rings.[11] This method is highly effective for constructing diazaspiro[3.4]octane systems.

Protocol: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane [11]

  • Preparation: To a solution of methylenecyclobutane (1.0 mmol) and benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) in dry dichloromethane (10 mL), cool the mixture to 0 °C in an ice bath.

  • Initiation: Add trifluoroacetic acid (0.1 mmol) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature over 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the target diazaspiro[3.4]octane.

Comparison of Synthetic Methods

The choice of synthetic route is critical and is dictated by the target scaffold's complexity, desired stereochemistry, and substitution pattern.

MethodKey FeaturesTypical Yield (%)StereoselectivityReference
[3+2] Cycloaddition Rapid access to 5-membered rings; forms diazaspirocycles.60-85Often good to excellent diastereomeric ratios (d.r.).[11]
Aza-Prins Cyclization Constructs piperidine rings; tolerant of various aldehydes.70-95High, often >95:5 trans:cis selectivity.[11]
Ring-Closing Metathesis Versatile for various ring sizes; forms unsaturated rings.75-98Dependent on substrate; E/Z selectivity can be controlled.[11]
Semipinacol Rearrangement Diastereoselective formation of specific azaspirocyclic ketones.65-90Highly diastereoselective, often yielding a single diastereomer.[11]

The Role of Computational Design

Computer-Aided Drug Design (CADD) plays a vital role in efficiently exploring the potential of azaspiro scaffolds.[12][13] Computational methods can predict how the rigid 3D geometry of an azaspiro-containing molecule will interact with a target protein, saving significant time and resources.

CADD_Workflow cluster_0 Computational Design cluster_1 Experimental Validation a Virtual Library of Azaspiro Scaffolds c Molecular Docking & Virtual Screening a->c b Target Protein 3D Structure b->c d Prioritized 'Hit' List (Ranked by Binding Affinity) c->d e Synthesis of Top Candidates d->e f In Vitro Assay (Potency, Selectivity) e->f

Workflow for CADD in azaspiro-based drug discovery.

Key CADD techniques include:

  • Virtual Screening: Large digital libraries of azaspiro-containing compounds can be rapidly screened against the 3D structure of a target protein to identify potential binders.[13][14]

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of an azaspiro-based ligand within a target's active site, providing crucial insights into the structure-activity relationship (SAR).[14]

  • De Novo Design: Algorithms can design novel azaspiro-based molecules from scratch that are tailored to fit the specific contours and properties of a target binding site.[13]

Case Studies: Azaspiro Scaffolds in Action

The theoretical advantages of azaspiro scaffolds have been successfully translated into clinical candidates and approved drugs, demonstrating their real-world impact.[15][16]

Case Study 1: MCHr1 Antagonists for Obesity In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), researchers replaced a flexible morpholine ring with a variety of azaspirocycles.[1] The resulting compounds, such as AZD1979 which incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety, exhibited significantly lower lipophilicity (logD) and improved metabolic stability, while maintaining high potency. This optimization was critical for developing a candidate with a favorable overall profile.[1]

Case Study 2: PARP-1 Inhibitors for Cancer Olaparib is an FDA-approved PARP inhibitor containing a piperazine ring. To improve selectivity among the PARP family of enzymes, a research team replaced the piperazine with a diazaspiro[3.3]heptane.[1][2] While the potency was slightly reduced, the new analogue showed a significant increase in selectivity for PARP-1. This enhanced selectivity translated to reduced DNA damage and lower cytotoxicity, highlighting how azaspiro scaffolds can be used to fine-tune a drug's safety and selectivity profile.[1]

CompoundScaffoldPARP-1 IC₅₀ (nM)Selectivity (vs. TNKS2)Key ImprovementReference
Olaparib Piperazine1.2~250-foldPotent pan-PARP inhibitor[1][2]
Analogue 197 Diazaspiro[3.3]heptane2.5>4000-foldSignificantly improved selectivity[1][2]

Conclusion

Azaspirocyclic compounds represent a significant advancement in scaffold design for modern medicinal chemistry.[3] Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat molecules. By enabling the fine-tuning of physicochemical properties and providing precise control over substituent orientation, azaspiro scaffolds have led to the discovery of potent, selective, and safer modulators of challenging biological targets. The continued development of novel synthetic routes and the integration of computational design will further expand the application of these valuable scaffolds, paving the way for the next generation of innovative therapeutics.

References

Application Notes and Protocols for the Visible-Light-Induced Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the synthesis of azaspiro compounds utilizing visible-light photoredox catalysis. This modern synthetic approach offers significant advantages, including mild reaction conditions, high functional group tolerance, and access to complex molecular architectures that are of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and present data to illustrate the scope and efficiency of these methods.

Introduction: The Rising Prominence of Azaspirocycles and Photoredox Catalysis

Azaspirocycles, bicyclic systems sharing a single nitrogen-containing ring and a common quaternary carbon atom, are privileged structural motifs in drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their flatter, aromatic counterparts.[2][3] The incorporation of azaspiro scaffolds has been shown to enhance target selectivity and overall efficacy of therapeutic agents.[3]

Traditionally, the synthesis of these complex structures has often required harsh reaction conditions and multi-step sequences. However, the advent of visible-light photoredox catalysis has revolutionized the field of organic synthesis, providing a powerful and environmentally benign tool for the construction of intricate molecular frameworks.[4][5] These reactions are typically conducted at room temperature, minimizing thermal degradation of sensitive functional groups and offering a more sustainable approach to chemical synthesis.[6]

This guide will focus on two prominent examples of visible-light-induced azaspirocyclization: the synthesis of azaspiro[1][7]trienones and spirocyclic pyrrolidines.

Mechanistic Insights: Harnessing Light to Forge Spirocyclic Architectures

The power of visible-light photoredox catalysis lies in its ability to generate highly reactive radical intermediates from stable precursors under exceptionally mild conditions.[8] A typical catalytic cycle involves the absorption of visible light by a photocatalyst, which then engages in a single-electron transfer (SET) event with a substrate to initiate the desired chemical transformation.

General Principles of a Photoredox Catalytic Cycle

A generalized photoredox catalytic cycle can be depicted as follows: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and reductant than the ground state. The excited photocatalyst can then undergo either an oxidative or reductive quenching pathway.

  • Oxidative Quenching: The excited photocatalyst accepts an electron from a substrate (or a sacrificial electron donor), generating a radical cation and the reduced form of the photocatalyst.

  • Reductive Quenching: The excited photocatalyst donates an electron to a substrate, forming a radical anion and the oxidized form of the photocatalyst.

The generated radical intermediate then participates in the key bond-forming steps of the reaction. The photocatalyst is regenerated in a subsequent electron transfer event, completing the catalytic cycle.

G cluster_cycle Photocatalytic Cycle cluster_quenching Quenching Pathways PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_red PC•- (Reduced) PC_star->PC_red SET (Oxidative Quenching) PC_star->PC_red + Donor PC_ox PC•+ (Oxidized) PC_star->PC_ox SET (Reductive Quenching) PC_star->PC_ox + Acceptor Substrate Substrate Radical_Intermediate Radical Intermediate Substrate->Radical_Intermediate e- transfer from PC* or to PC* Product Product Radical_Intermediate->Product Reaction Cascade PC_red->PC SET PC_ox->PC SET Donor Sacrificial Electron Donor Donor->PC_ox Regeneration Acceptor Sacrificial Electron Acceptor Acceptor->PC_red Regeneration

Caption: Generalized Photoredox Catalytic Cycle.

Mechanism of Azaspiro[1][7]trienone Synthesis via Dearomative Spirocyclization

The synthesis of azaspiro[1][7]trienones often proceeds through a dearomative spirocyclization cascade.[4] In this process, a planar aromatic starting material is converted into a three-dimensional spirocyclic product. A common strategy involves the visible-light-induced reaction of N-arylpropiolamides with a radical precursor.[9]

Using an organic dye like Eosin Y as the photocatalyst, the reaction is initiated by the formation of a radical species (e.g., a sulfonyl radical from a sulfinic acid precursor). This radical then adds to the alkyne of the N-arylpropiolamide, generating a vinyl radical. The key step is the subsequent intramolecular ipso-cyclization of the vinyl radical onto the appended aromatic ring, which breaks the aromaticity and forms the spirocyclic core. A final oxidation and tautomerization sequence yields the stable azaspiro[1][7]trienone product.

G cluster_main Mechanism: Azaspiro[4,5]trienone Synthesis Start N-Arylpropiolamide + Radical Precursor (R-X) PC Eosin Y PC_star Eosin Y* PC->PC_star Visible Light (hν) Radical R• PC_star->Radical SET from R-X Vinyl_Radical Vinyl Radical Intermediate Radical->Vinyl_Radical Addition to Alkyne Spiro_Radical Spirocyclic Radical Vinyl_Radical->Spiro_Radical Intramolecular ipso-Cyclization (Dearomatization) Product Azaspiro[4,5]trienone Spiro_Radical->Product Oxidation & Tautomerization G cluster_main Mechanism: Spirocyclic Pyrrolidine Synthesis PC [Ir(dF(CF3)ppy)2(dtbpy)]PF6 PC_star [Ir]III* PC->PC_star Visible Light (hν) NCR Nitrogen-Centered Radical PC_star->NCR SET from Precursor Precursor N-Allylsulfonamide Adduct_Radical Radical Adduct NCR->Adduct_Radical Addition to Alkene Alkene Alkene Spiro_Product Spirocyclic Pyrrolidine Adduct_Radical->Spiro_Product Intramolecular Cyclization PC_oxidized [Ir]IV Adduct_Radical->PC_oxidized Oxidation PC_oxidized->PC Reduction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Azaspiro[3.5]nonan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this valuable spirocyclic scaffold. Our goal is to provide you with the technical insights and practical solutions needed to improve your yield, purity, and overall success in this synthesis.

The 7-azaspiro[3.5]nonane core is a key building block in medicinal chemistry, offering a unique three-dimensional structure that is increasingly utilized in the design of novel therapeutics.[1] However, its synthesis can present challenges. This guide provides in-depth troubleshooting and FAQs to address specific issues you may encounter.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common problems encountered during the synthesis of 7-Azaspiro[3.5]nonan-2-one, focusing on a prevalent two-step cyclization method.

Problem 1: Low Overall Yield of 7-Azaspiro[3.5]nonan-2-one

You've completed the two-step synthesis and, after purification, the overall yield is significantly lower than the reported >82%.[2]

The initial reaction to form the intermediate compound 3 (a cyano-substituted piperidine derivative) is a critical step. Incomplete conversion will directly impact the final yield.

Diagnostic Check:

  • TLC Analysis: Monitor the reaction progress by TLC. The disappearance of the starting materials (e.g., bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal) and the appearance of a new, more polar spot corresponding to the cyclized intermediate should be observed.

  • ¹H NMR of Crude Sample: A small aliquot of the crude reaction mixture (after workup) can be analyzed by ¹H NMR to check for the presence of unreacted starting materials.

Corrective Actions:

  • Reagent Quality: Ensure all reagents, especially the acid-binding agent (e.g., anhydrous potassium carbonate) and the phase transfer catalyst, are of high purity and anhydrous.

  • Reaction Temperature and Time: The reaction is typically heated to 70-100 °C for 12-24 hours.[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor by TLC to avoid decomposition.

  • Efficient Stirring: Ensure vigorous stirring to facilitate efficient phase transfer catalysis.

The second step, a reductive cyclization using a strong reducing agent like lithium aluminum hydride (LAH), is prone to side reactions if not carefully controlled.

Diagnostic Check:

  • TLC and LC-MS Analysis of Crude Product: After quenching the reaction and workup, analyze the crude product. Look for the desired product mass and the presence of potential byproducts, such as the olefinic impurity.

Corrective Actions:

  • Temperature Control: The addition of LAH is highly exothermic. Maintain a low temperature (e.g., -10 °C) during the addition to minimize side reactions.[2]

  • Slow Addition of LAH: Add the LAH portion-wise over a period of time to control the reaction rate and temperature.[2]

  • Anhydrous Conditions: LAH reacts violently with water. Ensure your solvent (THF) and glassware are scrupulously dry.

Problem 2: Significant Olefinic Impurity Detected

Your final product is contaminated with a significant amount of a "transitional reduction olefin impurity," as identified by NMR (presence of vinyl protons) or MS.[2][3]

This impurity likely arises from an elimination reaction competing with the desired intramolecular cyclization. The intermediate formed after the initial reduction can undergo elimination of water or another leaving group to form a double bond, which is then further reduced.

Workflow for Minimizing Olefin Impurity

start High Olefin Impurity Detected temp Optimize Reaction Temperature start->temp Low temperature is key addition Control Rate of LAH Addition temp->addition Slow, controlled addition quenching Modify Quenching Procedure addition->quenching Careful quenching at low temp purification Refine Purification quenching->purification Alumina chromatography end Reduced Olefin Impurity purification->end

Caption: Workflow to reduce olefinic impurities.

Mitigation Strategies:

  • Strict Temperature Control: As mentioned, maintaining a consistently low temperature during LAH addition and the subsequent stirring period is crucial.

  • Choice of Reducing Agent: While LAH is reported, other less reactive hydrides could be explored, although this would require significant process optimization.

  • Purification: The patent suggests purification by passing the crude product through a neutral alumina column.[2] Alumina is often effective at separating polar amines from less polar olefinic byproducts.

Problem 3: Difficulty in Isolating the Hydrochloride Salt

After obtaining the free base, you are struggling with the formation and isolation of the hydrochloride salt, resulting in a low yield of the final solid product.

Potential Cause Suggested Solution
Incomplete Protonation Ensure a slight excess of HCl is used. Monitor the pH of the solution to ensure it is acidic.
Improper Solvent Choice for Precipitation The choice of solvent is critical for crystallization. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or a mixture of a good solvent like methanol or ethanol with a poor solvent like ether).
Oil Formation Instead of Precipitation This can happen if the product is not pure enough or if the concentration is too high. Try diluting the solution or adding the HCl solution more slowly with vigorous stirring. Seeding with a small crystal of the product can also induce crystallization.
Hygroscopic Nature of the Salt Hydrochloride salts of amines can be hygroscopic. Ensure all solvents are dry and handle the final product under an inert atmosphere if possible. Dry the final product thoroughly under high vacuum.

Experimental Protocol for Hydrochloride Salt Formation (General Procedure):

  • Dissolve the purified 7-Azaspiro[3.5]nonan-2-one free base in a minimal amount of a suitable solvent (e.g., methanol, isopropanol).

  • Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or isopropanol) with stirring until the solution is acidic.

  • If precipitation does not occur, cool the solution in an ice bath or store it at a low temperature.

  • Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Azaspiro[3.5]nonan-2-one?

A1: A widely cited method is a two-step synthesis.[2] The first step involves a cyclization reaction to form a piperidine intermediate. The second step is a reductive cyclization using a strong reducing agent like lithium aluminum hydride (LAH) to form the final spirocyclic ketone.[2] An alternative approach for similar spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition, though specific examples for the 2-one isomer are less common.[3]

Q2: What are the critical parameters to control during the LAH reduction step?

A2: The most critical parameters are:

  • Temperature: The reaction should be maintained at a low temperature (e.g., -10 °C) to minimize side reactions.[2]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as LAH reacts with water.

  • Rate of Addition: The LAH should be added slowly and in portions to control the exotherm.[2]

Q3: How can I identify the common impurities in my product?

A3:

  • Olefinic Impurities: These can be detected by the presence of vinyl proton signals in the ¹H NMR spectrum and characteristic C=C stretching in Infrared (IR) spectroscopy.[3]

  • Unreacted Starting Materials: The presence of unreacted intermediates can be detected by TLC, NMR, or MS analysis of the crude reaction mixture.[3]

Q4: What is the recommended method for purifying the crude 7-Azaspiro[3.5]nonan-2-one?

A4: The literature suggests purification of the crude product by column chromatography on neutral alumina.[2] This is effective for separating the desired polar amine from less polar byproducts like olefinic impurities.

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water and can ignite in moist air. All reactions involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) must be worn. The quenching of LAH reactions should be done carefully at low temperatures.

Synthetic Pathway and Potential Pitfalls

cluster_0 Step 1: First Cyclization cluster_1 Step 2: Reductive Cyclization cluster_2 Purification & Salt Formation A Starting Materials (e.g., bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal) B Intermediate 3 (Cyano-piperidine derivative) A->B Phase Transfer Catalyst, Acid Binder, 70-100°C SR1 Incomplete Reaction A->SR1 C Intermediate 3 B->C D Crude 7-Azaspiro[3.5]nonan-2-one C->D 1. LAH, THF, -10°C 2. Quench SR2 Olefin Formation C->SR2 E Crude Product D->E F Purified Free Base E->F Alumina Column Chromatography G 7-Azaspiro[3.5]nonan-2-one HCl F->G HCl in ether/isopropanol

References

Technical Support Center: Synthesis and Purification of 7-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This technical support center is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 7-Azaspiro[3.5]nonan-2-one. Recognizing the synthetic challenges and purification hurdles associated with spirocyclic β-lactams, this guide provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed troubleshooting protocols and workflows.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms

Q1: What is the most common and versatile method for synthesizing 7-Azaspiro[3.5]nonan-2-one?

A1: The most prevalent method for constructing the 7-Azaspiro[3.5]nonan-2-one core is the Staudinger [2+2] ketene-imine cycloaddition.[1][2] This reaction is highly valued for its reliability in forming the four-membered β-lactam ring. The core principle involves the reaction of an imine, typically derived from a piperidine precursor, with a ketene that is generated in situ from an acyl chloride and a tertiary amine base.[1][3] The spirocyclic center is challenging to synthesize due to significant steric hindrance, which makes the choice of a robust reaction like the Staudinger cycloaddition critical.[4]

Q2: What are the typical starting materials for this synthesis?

A2: A standard synthetic strategy employs a protected piperidin-4-one, such as N-Boc-4-piperidone, to first form the requisite imine.[1] This imine is the cycloaddition partner for a ketene, which is commonly generated in situ from an acyl chloride (e.g., chloroacetyl chloride or methoxyacetyl chloride) and a non-nucleophilic base like triethylamine (Et₃N).[1][3]

Q3: What are the most critical reaction parameters to control during the Staudinger cycloaddition for this scaffold?

A3: Success in this synthesis hinges on the meticulous control of several parameters:

  • Temperature: This is arguably the most critical factor. Many related β-lactam syntheses require low temperatures (e.g., 0 °C or below) to minimize side reactions.[1] Elevated temperatures can lead to product decomposition or the formation of undesired byproducts through elimination or rearrangement pathways.

  • Reagent Purity and Anhydrous Conditions: The ketene intermediate is highly reactive and susceptible to moisture. The β-lactam product can also undergo hydrolysis.[1] Therefore, using high-purity, anhydrous solvents (like dichloromethane) and reagents under an inert atmosphere (e.g., Nitrogen or Argon) is imperative.

  • Rate of Addition: The acyl chloride and base are typically added dropwise and slowly to the cooled solution of the imine.[1] This controlled addition maintains a low concentration of the highly reactive ketene at any given moment, which helps to suppress polymerization and other side reactions.

  • Choice of Base: A tertiary amine base, such as triethylamine, is essential for generating the ketene in situ. The purity of this base is crucial, as impurities can interfere with the reaction.[1]

Impurity Identification and Mitigation

Q4: What are the most common impurities I should expect in my crude product?

A4: Several classes of impurities are commonly encountered. Their identification is the first step toward successful purification.

Impurity ClassOriginRecommended Detection MethodMitigation Strategy
Unreacted Starting Materials Incomplete reaction.TLC, ¹H NMR, LC-MS.[1]Monitor reaction progress by TLC to ensure completion. Optimize stoichiometry and reaction time.
Olefinic Impurities Elimination side reactions or, in alternative syntheses, byproducts of reduction steps.[1][5]¹H NMR (vinyl protons), IR (C=C stretch).Optimize reaction temperature and choice of base to disfavor elimination pathways.
Hydrolysis Products Exposure of the β-lactam ring to water during the reaction or work-up.[1]LC-MS (detection of corresponding amino acid), IR (loss of β-lactam carbonyl).Ensure strict anhydrous conditions throughout the synthesis. Use a non-aqueous work-up if possible.
Diastereomers (cis/trans) The Staudinger reaction can yield both cis and trans isomers. Stereochemical outcome is influenced by substituents and reaction conditions.[3]¹H NMR (coupling constants), Chiral HPLC.Careful selection of reaction conditions (solvent, temperature) can influence diastereoselectivity. Purification often requires careful chromatography.

Q5: How can I differentiate between the desired product and these impurities using analytical techniques?

A5: A multi-technique approach is most effective:

  • ¹H NMR Spectroscopy: This is invaluable for structural confirmation. Look for the characteristic signals of the β-lactam ring protons. Unreacted imine will show a distinct C=N proton signal, while olefinic impurities will have signals in the vinyl region (typically 5-6.5 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your crude mixture, allowing for the rapid identification of expected products and common byproducts like unreacted starting materials or hydrolysis products.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and separating different components. A C18 reverse-phase column is a good starting point.[6] Developing a gradient method can effectively separate the desired product from both more polar (hydrolysis product) and less polar (unreacted starting materials, some side-products) impurities.[1][6]

  • Infrared (IR) Spectroscopy: The key signal to look for is the characteristic high-frequency carbonyl stretch of the strained β-lactam ring, typically found around 1740-1780 cm⁻¹. Its absence could indicate hydrolysis.

Troubleshooting and Purification Guide

Problem 1: The reaction yield is very low or zero.

Potential CauseTroubleshooting Steps & Explanation
Inefficient Ketene Formation The base is critical for dehydrohalogenating the acyl chloride to form the ketene. Ensure your base (e.g., triethylamine) is pure, dry, and used in the correct stoichiometric amount. An old or impure bottle of base can be a common culprit.[1]
Suboptimal Temperature If the temperature is too low, the reaction rate may be impractically slow. If it's too high, the ketene or the β-lactam product may decompose.[1] Experiment with a temperature gradient (e.g., -20 °C, 0 °C, room temperature) to find the optimal condition for your specific substrates.
Moisture Contamination The presence of water will quench the ketene intermediate and can hydrolyze the acyl chloride precursor or the final product.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).
Steric Hindrance Spirocycle formation can be inherently difficult due to steric strain.[2][4] If standard conditions fail, consider using a more reactive acyl chloride or exploring alternative catalytic methods if available in the literature.

Problem 2: My final product is difficult to purify by column chromatography.

Potential CauseTroubleshooting Steps & Explanation
Product Streaking on Silica Gel The secondary amine in the piperidine ring is basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.[7] Solution: Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to your eluent system (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica, improving peak shape.
Co-elution of Impurities Diastereomers or other byproducts may have very similar polarities to the desired product. Solution: Use a shallower solvent gradient during chromatography. If silica gel fails, consider using a different stationary phase like neutral or basic alumina.[7] For very challenging separations, reverse-phase HPLC is a highly effective alternative.[8]
On-Column Decomposition The β-lactam ring can be sensitive to the acidic nature of standard silica gel, potentially leading to ring-opening during purification. Solution: Deactivate the silica gel by pre-treating it with the triethylamine-modified eluent before loading your sample. Work quickly and avoid leaving the product on the column for extended periods.

Visualized Workflows and Pathways

General Synthetic Pathway

The diagram below illustrates the Staudinger [2+2] cycloaddition for the synthesis of a protected 7-Azaspiro[3.5]nonan-2-one.

G cluster_start Starting Materials cluster_reaction Reaction Steps SM1 N-Boc-4-Piperidone Imine Imine Formation SM1->Imine SM2 Amine (R-NH2) SM2->Imine SM3 Acyl Chloride Ketene In Situ Ketene Generation SM3->Ketene SM4 Base (Et3N) SM4->Ketene Cyclo [2+2] Cycloaddition Imine->Cyclo Ketene->Cyclo Product Protected 7-Azaspiro[3.5]nonan-2-one Cyclo->Product

Caption: Staudinger [2+2] Cycloaddition Pathway.

Purification & Analysis Workflow

This workflow outlines the logical steps from crude product to a purified, characterized compound.

G Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., Wash with NaHCO3) Start->Workup Dry Dry Organic Layer (e.g., MgSO4) & Concentrate Workup->Dry TLC Initial Purity Check (TLC/LCMS) Dry->TLC Decision Purity Acceptable? TLC->Decision Chrom Column Chromatography (Silica Gel + 1% Et3N) Decision->Chrom No Final_Product Pure 7-Azaspiro[3.5]nonan-2-one Decision->Final_Product Yes Fractions Combine Pure Fractions Chrom->Fractions Final_Analysis Final Purity & Identity Check (HPLC, NMR, MS) Fractions->Final_Analysis Final_Analysis->Final_Product

References

Technical Support Center: Overcoming Challenges in the Cyclization Step of Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Azaspirocycles, compounds featuring a spirocyclic junction with at least one nitrogen atom, are privileged scaffolds in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture offers distinct advantages over flat aromatic structures, often leading to improved physicochemical properties like solubility and metabolic stability, as well as enhanced target specificity.[1][2] However, the construction of the core spirocyclic framework—specifically the key cyclization step—is a frequent bottleneck for researchers. This critical ring-forming reaction is often plagued by challenges such as low yields, competing side reactions, and a lack of stereocontrol.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to directly address and troubleshoot common issues encountered during the cyclization step of azaspiro compound synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cyclization reaction isn't working. I'm recovering only my starting material. What should I check first?

A: When a reaction fails to initiate, systematically verify the fundamentals. First, confirm the integrity of your starting material and all reagents; degradation is a common issue. Second, re-evaluate the reaction conditions. Are you using the correct solvent, temperature, and atmosphere (e.g., inert gas for oxygen-sensitive catalysts)? Third, consider the activation energy. The reaction may require more thermal energy (higher temperature) or a more potent catalyst/promoter to overcome the kinetic barrier to cyclization.

Q2: I'm getting a very low yield of my desired azaspirocycle. How can I improve it?

A: Low yield can stem from several factors. If starting material remains, the cause may be inefficient catalysis or unfavorable kinetics (see Q1). If the mass balance is poor and no starting material is left, your product or a key intermediate may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. Another common cause is the formation of soluble, hard-to-isolate side products. A thorough analysis of the crude reaction mixture by LC-MS or NMR is crucial. Strategies like changing the catalyst, solvent, or employing high-dilution techniques to favor the intramolecular pathway over intermolecular side reactions are often effective.[3]

Q3: My reaction is messy, with many side products. What are the likely causes?

A: A complex product mixture suggests that multiple reaction pathways are competing with your desired cyclization. Common side reactions include intermolecular dimerization or polymerization, which can be suppressed by running the reaction under high dilution.[3] For specific reactions like Ring-Closing Metathesis (RCM), alkene isomerization is a known issue that can be mitigated with additives like phenol or 1,4-benzoquinone.[4] In palladium-catalyzed reactions like the Heck reaction, undesired β-hydride elimination can occur; this can sometimes be controlled by substrate design or ligand choice.[5] Finally, harsh conditions (e.g., strong acids, high heat) can cause decomposition or rearrangement.[6]

Q4: I'm struggling to control the stereochemistry at the spirocenter. What strategies can I employ?

A: Achieving high stereoselectivity is a central challenge in spirocycle synthesis.[7] The most effective strategies involve using chiral controllers. This can be a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., (R)-BINAP in Heck reactions) or a chiral organocatalyst (e.g., a thiourea or squaramide derivative in Mannich or Michael reactions).[5][8] Alternatively, a chiral auxiliary can be attached to the substrate to direct the cyclization, which is then removed in a subsequent step. Reaction parameters also play a critical role; lowering the temperature often increases selectivity by widening the energetic gap between the diastereomeric transition states. Lewis acids can also be used to pre-organize the substrate, leading to improved stereocontrol in some radical cyclizations.[9]

Q5: Which cyclization method is best for my substrate?

A: The optimal method depends heavily on the functional groups present in your precursor and the desired ring size and functionality in the product.

  • For precursors with tethered nucleophiles and electrophiles (e.g., amine and carbonyl/enone): Intramolecular Mannich or aza-Michael reactions are excellent choices.[10][11]

  • For diene precursors: Ring-Closing Metathesis (RCM) is a powerful and versatile tool for forming unsaturated rings.[1][12]

  • For precursors with an aryl/vinyl halide and an alkene: The Intramolecular Heck reaction is highly effective for creating C-C bonds and can generate quaternary spirocenters.[5][13]

  • For β-arylethylamine precursors: The Pictet-Spengler reaction is a classic and reliable method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline cores.[6][14]

  • For precursors with radical precursors and acceptors: Radical cyclizations offer a complementary approach, particularly for complex systems, and can be initiated under mild conditions.[15][16]

Section 2: In-Depth Troubleshooting Guides

Problem A: Low to No Cyclization Yield
Potential CauseSuggested Solutions & Scientific Rationale
1. Insufficient Reactivity of Precursor Solutions:Enhance Nucleophilicity/Electrophilicity: For aza-Michael or Mannich-type reactions, the nucleophilicity of the nitrogen atom is critical. If it's an amide, the reaction is often difficult. Consider reduction to the amine or using a stronger base to generate the amide anion.[10] For the electrophile, using highly polar protic fluorinated solvents like hexafluoroisopropanol (HFIP) can activate Michael acceptors through hydrogen bonding. • Change Catalyst/Promoter: If using a Lewis acid or transition metal catalyst, switch to a more active one. For example, in aza-Nazarov cyclizations, silver triflate (AgOTf) can be more effective than other Lewis acids by promoting anion exchange to generate a more reactive N-acyliminium intermediate.[17][18]
2. Unfavorable Ring Strain or Conformation Solutions:Modify Tether Length: The length and flexibility of the chain connecting the reacting moieties are crucial. An unfavorable tether length can lead to high transition state energy. Thorpe-Ingold effects (gem-disubstitution) can be used to pre-organize the precursor into a conformation more amenable to cyclization. • Computational Modeling: Use DFT calculations to estimate the activation energy for the cyclization of your specific substrate versus potential side reactions. This can predict whether a reaction is feasible before extensive lab work.
3. Catalyst Inactivation or Decomposition Solutions:Ensure Inert Atmosphere: Many catalysts, particularly Pd(0) species for Heck reactions and Ru catalysts for RCM, are oxygen-sensitive. Ensure all solvents are thoroughly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen). • Use Catalyst Additives/Protectants: In RCM, catalyst decomposition can lead to isomerization. Additives like phenol can sometimes suppress this.[4] For Heck reactions, the choice of phosphine ligand is critical not only for reactivity but also for stabilizing the active catalytic species.[5]
4. Reversible Reaction or Intermediate Decomposition Solutions:Shift Equilibrium: If the cyclization is reversible, use Le Chatelier’s principle to drive it forward. This could involve removing a byproduct (e.g., water) or using reaction conditions where the product precipitates. • Trap Intermediates: In some cases, a key intermediate is unstable. For example, in Pictet-Spengler reactions, the initial spirocyclic indolenine intermediate can be prone to rearrangement. An in-situ reduction can trap this intermediate, yielding the stable spiroindoline product and preventing undesired pathways.[19][20]
Problem B: Formation of Undesired Side Products
Potential CauseSuggested Solutions & Scientific Rationale
1. Intermolecular Dimerization/Polymerization Solution:Employ High-Dilution Conditions: The intramolecular cyclization is a first-order process, while intermolecular reactions are second-order. By significantly lowering the concentration of the substrate (typically to <0.01 M), the rate of the intramolecular reaction is favored over the intermolecular one. This is often achieved by using a syringe pump to add the substrate slowly to a large volume of solvent. This is a critical strategy for macrocyclization via RCM.[3]
2. Alkene Isomerization in RCM Solutions:Use Isomerization Suppressants: Catalyst degradation products, such as ruthenium hydrides, are often responsible for migrating the double bond out of the desired position. Additives like 1,4-benzoquinone or phenol have been shown to suppress this side reaction, leading to cleaner RCM products.[4] • Optimize Catalyst and Temperature: Second-generation Hoveyda-Grubbs catalysts are sometimes less prone to causing isomerization than Grubbs-II. Running the reaction at a lower temperature (e.g., 40 °C instead of refluxing toluene) can also minimize isomerization and other side reactions.[4][21]
3. Aromatization in Pictet-Spengler Reactions Solution:Interrupt the Reaction Pathway: The classic Pictet-Spengler reaction involves rearomatization to form a tetrahydro-β-carboline. To favor the spirocyclic product, the reaction must be "interrupted" before this can occur. This is achieved by using substrates where the cyclization onto the indole ring is followed by a trapping step, such as reduction. An iridium-catalyzed reductive cyclization of indole-tethered amides is a prime example of this strategy, leading selectively to aza-spiroindolines.[19][20]
4. Competing β-Hydride Elimination Pathways Solution:Substrate and Ligand Control in Heck Reactions: In intramolecular Heck reactions, β-hydride elimination from the newly formed ring can lead to undesired alkenes. One strategy is to design the substrate so there are no available syn-β-hydrogens at the insertion point. Alternatively, the choice of ligand and additives can favor a specific pathway (e.g., cationic vs. neutral), which can influence the regioselectivity of the elimination and favor the desired spirocycle.[5]
Problem C: Poor Stereoselectivity
Potential CauseSuggested Solutions & Scientific Rationale
1. Lack of Facial Selectivity in Attack Solutions:Employ Chiral Catalysis: This is the most powerful strategy. For transition metal-catalyzed reactions (e.g., Heck), use chiral bidentate phosphine ligands like (R)- or (S)-BINAP to create a chiral pocket around the metal center, forcing the reaction to proceed through a lower-energy diastereomeric transition state.[5] For reactions involving iminium ions or enolates (e.g., Mannich, Michael), chiral bifunctional organocatalysts like thioureas or squaramides can activate both the nucleophile and electrophile via hydrogen bonding, effectively organizing the transition state to favor one stereoisomer.[8][22] • Use a Chiral Auxiliary: Covalently attaching a chiral group to the substrate can effectively block one face of the reactive center, guiding the cyclization from the less hindered direction.
2. Similar Energy of Diastereomeric Transition States Solutions:Lower Reaction Temperature: According to the Eyring equation, the difference in the rate of formation between two diastereomers is exponentially related to the difference in their activation energies (ΔΔG‡) and inversely related to temperature. Lowering the temperature amplifies the effect of even a small ΔΔG‡, often leading to a significant improvement in diastereomeric or enantiomeric excess. • Use Coordinating Solvents or Lewis Acids: In radical cyclizations, a chiral Lewis acid can coordinate to a functional group (e.g., a hydroxamate ester) on the substrate, creating a rigid, organized template that forces the cyclization to occur with high stereocontrol.[9]
3. Post-Cyclization Epimerization Solutions:Use Milder Workup/Purification Conditions: If the newly formed stereocenter is adjacent to a carbonyl or is otherwise acidic, it may be susceptible to epimerization under acidic or basic conditions. Neutralize the reaction mixture carefully and consider using chromatography on neutral or deactivated silica gel. • Isolate the Product Promptly: Leaving the product in the reaction mixture or in solution for extended periods can lead to equilibration to the thermodynamically more stable isomer, eroding the initial kinetic stereoselectivity.

Section 3: Key Cyclization Methodologies & Protocols

This section provides an overview and generalized protocols for common cyclization strategies. Note: These are example protocols and must be optimized for specific substrates.

Intramolecular Aza-Michael Addition

This reaction involves the conjugate addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl compound. It is a highly effective method for forming five- and six-membered nitrogen heterocycles.

  • Scientific Rationale: The reaction is typically base-catalyzed to deprotonate the amine, increasing its nucleophilicity.[10] However, acidic conditions or specific solvents can also promote the reaction by activating the Michael acceptor.

  • Example Protocol:

    • Dissolve the amino-enone precursor (1.0 eq) in a suitable solvent (e.g., DMF, MeOH, or CH3CN) to a concentration of 0.1 M.[10]

    • Add a base catalyst (e.g., DBU, K2CO3, or KOH, 1.1 eq).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aq. NH4Cl, extract with an organic solvent (e.g., EtOAc), dry over Na2SO4, and purify by column chromatography.

Ring-Closing Metathesis (RCM)

RCM uses a ruthenium or molybdenum catalyst to form a cyclic alkene from a linear diene precursor. It is exceptionally versatile for a wide range of ring sizes, including macrocycles.[12]

  • Scientific Rationale: The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions, catalyzed by a metal alkylidene. The choice of catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) is critical for reactivity and functional group tolerance.[1][3]

  • Example Protocol:

    • Dissolve the diene precursor (1.0 eq) in a degassed, dry solvent (e.g., CH2Cl2 or toluene) to a concentration of 0.005 M (high dilution is key).[3]

    • Add an isomerization suppressant if needed (e.g., 1,4-benzoquinone, 10 mol%).[4]

    • Add the RCM catalyst (e.g., Grubbs II catalyst, 2-5 mol%).

    • Heat the reaction to reflux (or a lower temperature like 40 °C) under an inert atmosphere and monitor by TLC or LC-MS.[4]

    • Upon completion, cool the reaction, add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst, concentrate, and purify by column chromatography.

Intramolecular Heck Reaction

This palladium-catalyzed reaction couples a tethered aryl or vinyl halide/triflate with an alkene to form a new C-C bond, often creating a quaternary spirocenter.[5][23]

  • Scientific Rationale: The mechanism involves oxidative addition of Pd(0) to the aryl halide, migratory insertion of the alkene, and β-hydride elimination. The reaction can proceed via a neutral or cationic pathway depending on the additives (e.g., a silver salt like Ag3PO4 promotes the cationic pathway), which can influence the stereochemical outcome.[5]

  • Example Protocol:

    • To a degassed solution of the precursor (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMA) add a palladium source (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., P(o-tol)3 or BINAP, 10-20 mol%), and a base (e.g., Et3N or Ag3PO4, 2.0 eq).[5]

    • Heat the mixture under an inert atmosphere (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and purify by column chromatography.

NBS-Promoted Semipinacol Rearrangement

This method is a highly diastereoselective approach for constructing specific azaspirocyclic ketones from cyclobutanol precursors.[24][25]

  • Scientific Rationale: Treatment of a cyclobutanol bearing a tethered amine with N-bromosuccinimide (NBS) initiates a semipinacol-type rearrangement. The reaction cascade establishes multiple stereocenters with high control.[24][25]

  • Example Protocol:

    • Dissolve the cyclobutanol precursor (1.0 eq) in a protic solvent such as isopropanol (i-PrOH).[24]

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench with aqueous sodium thiosulfate solution, extract with an organic solvent, dry, and purify by column chromatography.

Section 4: Data Summaries & Visualizations

Table 1: Comparative Overview of Key Cyclization Strategies
Cyclization MethodCommon PrecursorStrengthsCommon ChallengesKey Parameters to Optimize
Intramolecular Aza-Michael Tethered amine and α,β-unsaturated carbonylAtom economical, mild conditions.[10]Low nucleophilicity of N-atom (amides), reversibility.Base/acid catalyst, solvent polarity, temperature.[10]
Ring-Closing Metathesis (RCM) Acyclic dieneExcellent functional group tolerance, versatile for many ring sizes.[12]Catalyst sensitivity, alkene isomerization, dimerization.[4]Catalyst choice, concentration (high dilution), additives.[3][4]
Intramolecular Heck Reaction Tethered aryl/vinyl halide and alkeneForms quaternary centers, good stereocontrol with chiral ligands.[5]Catalyst deactivation, competing β-hydride elimination.Pd source, ligand, base/additive, temperature.[5]
Pictet-Spengler Reaction β-arylethylamine and aldehyde/ketoneBiomimetic, reliable for specific heterocycles.[6]Harsh acidic conditions, undesired rearomatization.[6][20]Acid catalyst strength, solvent, trapping agent.[19]
Radical Cyclization Radical precursor and acceptorMild conditions, good for complex targets.[15]Stereocontrol can be difficult, side reactions from radical trapping.Initiator, temperature, radical mediator (e.g., Bu3SnH).[26]
NBS-Promoted Semipinacol Cyclobutanol with tethered amineHighly diastereoselective, rapid complexity generation.[24][25]Limited substrate scope, requires specific precursor.Solvent, temperature.[24]
Visualizations: Troubleshooting & Mechanistic Insights

Below are diagrams created using Graphviz to illustrate logical workflows and reaction mechanisms relevant to troubleshooting azaspirocycle synthesis.

TroubleshootingWorkflow cluster_SM Troubleshooting: Recovered Starting Material cluster_Mass Troubleshooting: Poor Mass Balance Start Cyclization Reaction Fails (Low Yield / No Product) Check_SM Analyze Crude Reaction: Recovered Starting Material? Start->Check_SM Yes Check_Mass Analyze Crude Reaction: Complex Mixture or Baseline? Start->Check_Mass No Cause_Kinetics Cause: Unfavorable Kinetics or High Activation Energy Check_SM->Cause_Kinetics Cause_Decomp Cause: Product/Intermediate Decomposition Check_Mass->Cause_Decomp Cause_SideRxn Cause: Competing Side Reactions Check_Mass->Cause_SideRxn Solution_Kinetics Solutions: - Increase Temperature - Use More Active Catalyst - Enhance Substrate Reactivity Cause_Kinetics->Solution_Kinetics Solution_Decomp Solutions: - Lower Temperature - Shorter Reaction Time - Milder Conditions Cause_Decomp->Solution_Decomp Solution_SideRxn Solutions: - High Dilution - Use Additives - Change Solvent/Catalyst Cause_SideRxn->Solution_SideRxn

Caption: General troubleshooting workflow for a failed cyclization reaction.

PictetSpengler cluster_main Pictet-Spengler Manifold cluster_pathways Competing Cyclization Pathways Tryptamine Tryptamine Derivative + Aldehyde Iminium Iminium Ion (Key Electrophile) Tryptamine->Iminium H+ Spiro 5-endo-trig Spirocyclization (Desired) Iminium->Spiro Kinetic Control Aromatic 6-endo-trig Cyclization (Classic P-S) Iminium->Aromatic Thermodynamic Control Spiro_Product Aza-Spiroindoline (via Trapping/Reduction) Spiro->Spiro_Product e.g., [Ir], H- Aromatic_Product Tetrahydro-β-carboline (Rearomatized Product) Aromatic->Aromatic_Product -H+

Caption: Competing pathways in the Pictet-Spengler reaction manifold.

References

Technical Support Center: Stability of 7-Azaspiro[3.5]nonan-2-one hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 7-Azaspiro[3.5]nonan-2-one hydrochloride (CAS 1392211-51-6). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile spirocyclic scaffold.[1][2] Given the limited publicly available stability data for this specific compound[3], this guide provides a framework based on established chemical principles and pharmaceutical industry best practices for forced degradation studies.[4][5] Our goal is to empower you to proactively assess the stability of this compound in your experimental systems, ensuring the reliability and reproducibility of your results.

Spirocyclic systems are increasingly valued in medicinal chemistry for their three-dimensional structures, which can lead to improved physicochemical and pharmacokinetic properties.[6] However, the inherent ring strain and functional groups of any molecule, including the cyclobutanone moiety in this scaffold, can present unique stability challenges.[6] This guide will walk you through how to identify, troubleshoot, and control for these potential issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary structural features of this compound that might influence its stability in solution?

A: The two key features to consider are:

  • The Cyclobutanone Ring: Four-membered ring systems possess significant ring strain. The carbonyl group (ketone) in this ring is an electrophilic site that could be susceptible to nucleophilic attack, potentially leading to ring-opening under certain pH conditions.

  • The Secondary Amine Hydrochloride: The piperidine nitrogen exists as a hydrochloride salt. In solution, this will establish an equilibrium between the protonated and free amine forms, the ratio of which is dependent on the solution's pH. The free amine is a potential site for oxidation.

Q2: What are the recommended solvents and storage conditions for stock solutions?

A: While specific vendor datasheets should always be consulted[7][8], general best practices are as follows:

  • Solvents: For initial preparation of high-concentration stock solutions, anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices. For aqueous experimental buffers, it is critical to determine the compound's solubility and stability directly in that medium. Always use high-purity, anhydrous solvents when possible to avoid introducing contaminants or water that could initiate hydrolysis.

  • Storage: To maximize shelf-life, stock solutions should be stored under what are known as "accelerated degradation-mitigating conditions." Based on general principles of chemical stability, this includes[9]:

    • Temperature: Store at -20°C or, for long-term storage, -80°C.

    • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

    • Air/Moisture: Use vials with airtight caps to minimize exposure to oxygen and atmospheric moisture. Aliquoting the stock solution upon initial preparation can prevent degradation from repeated freeze-thaw cycles and exposure to air.

Q3: How can I quickly determine if my compound is degrading in my experimental buffer?

A: The most straightforward approach is to perform a short-term stability test. Prepare the compound in your experimental buffer at the final working concentration. Analyze a sample immediately after preparation (T=0) using a suitable analytical method like HPLC. Then, incubate the solution under your exact experimental conditions (temperature, light, etc.) and analyze it again at various time points (e.g., 1, 4, 8, and 24 hours). A decrease in the parent compound's peak area and/or the appearance of new peaks is indicative of degradation.

Section 2: Troubleshooting Guide for Unexpected Results

This guide provides a logical workflow for diagnosing stability-related issues that may arise during your experiments.

Q1: My HPLC analysis shows a significant decrease in the parent compound's peak area over time, but I don't see any new peaks. What could be the cause?

A: This scenario typically points to two main possibilities:

  • Precipitation: The compound may be crashing out of solution. This is common when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound has lower solubility.

  • Formation of Non-UV Active or Volatile Degradants: The degradation products may not have a chromophore that absorbs at the HPLC detector's wavelength, or they may be volatile and lost during sample handling.

  • Adsorption: The compound may be adsorbing to the surfaces of your storage container (e.g., plastic tubes or vials).

The workflow below can help you diagnose the issue.

G start Observed Loss of Parent Peak Area check_precipitate Visually inspect and centrifuge the sample. Is a pellet visible? start->check_precipitate precipitate_yes Precipitation Confirmed check_precipitate->precipitate_yes  Yes precipitate_no No Precipitate Observed check_precipitate->precipitate_no  No action_precipitate Action: - Test alternative solvents or co-solvents. - Lower the solution concentration. - Test different pH values. precipitate_yes->action_precipitate check_adsorption Transfer solution to a different container type (e.g., glass vs. polypropylene) and re-assay. precipitate_no->check_adsorption adsorption_issue Adsorption Likely check_adsorption->adsorption_issue  If peak area recovers degradation_likely Degradation is the most likely cause. check_adsorption->degradation_likely  If peak area loss persists action_adsorption Action: - Use silanized glass vials. - Add a small amount of surfactant (if compatible with experiment). adsorption_issue->action_adsorption action_degradation Action: - Use an alternative detection method (e.g., LC-MS, CAD). - Perform a forced degradation study (see Protocol 2) to identify degradants. degradation_likely->action_degradation G cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile:Water 50:50) stress_conditions Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis 0.1 M HCl, 60°C stress_conditions->acid base Base Hydrolysis 0.1 M NaOH, 60°C stress_conditions->base neutral Neutral Hydrolysis Water, 60°C stress_conditions->neutral oxidation Oxidation 3% H₂O₂, RT stress_conditions->oxidation photo Photolytic ICH Q1B Light Source stress_conditions->photo thermal Thermal (Solid State) 80°C in Oven stress_conditions->thermal sampling Sample at Time Points (e.g., 2, 8, 24, 48h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples (if required for HPLC) sampling->neutralize analyze Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->analyze identify Characterize Degradants using LC-MS/MS analyze->identify G cluster_main Hypothetical Degradation Pathways for 7-Azaspiro[3.5]nonan-2-one cluster_ox cluster_hydro parent 7-Azaspiro[3.5]nonan-2-one lactone Baeyer-Villiger Oxidation Product (Lactone) parent->lactone Baeyer-Villiger Oxidation n_oxide N-Oxide Product parent->n_oxide Amine Oxidation ring_opened Ring-Opened Product (Keto-acid) parent->ring_opened Nucleophilic Attack on Carbonyl

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing the Azaspiro Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of the azaspiro core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and modifying these unique three-dimensional scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, offering a departure from traditional "flat" molecules and providing avenues for enhanced potency, selectivity, and improved physicochemical properties.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project involving the derivatization of an azaspiro core. What are the most critical initial parameters to consider for optimizing my reaction conditions?

When embarking on the derivatization of an azaspiro core, a systematic approach to optimizing reaction conditions is paramount. The initial focus should be on the following key parameters:

  • Solvent Selection: The choice of solvent can significantly influence reaction rates and yields.[4] For instance, in some multi-component reactions to form azaspiro compounds, non-polar solvents like toluene have been shown to accelerate the reaction rate and improve yields compared to polar aprotic or protic solvents.[4] It is advisable to screen a range of solvents with varying polarities.

  • Catalyst and Ligand System: For many cross-coupling reactions, such as N-arylation, the choice of catalyst and ligand is crucial. Palladium-based catalysts are commonly employed.[5][6] The ligand can influence the efficiency of the catalytic cycle; for example, simple phosphine ligands like PPh3 can be effective, but exploring electron-rich or electron-poor ligands may be necessary for challenging substrates.[5]

  • Temperature: Reaction temperature can have a profound effect on both the reaction rate and the formation of byproducts.[7] Some reactions may proceed at room temperature, while others require heating to achieve a reasonable conversion rate.[8] It's essential to find a balance where the desired reaction proceeds efficiently without significant decomposition of starting materials or products.

  • Base: In reactions involving deprotonation or as part of a catalytic cycle, the choice and stoichiometry of the base are critical.[5] Common bases include carbonates (e.g., Cs2CO3) and organic bases (e.g., triethylamine). The strength and solubility of the base can impact the reaction's success.

A design of experiments (DoE) approach, where these parameters are varied systematically, can be a highly effective strategy for identifying the optimal reaction conditions efficiently.

Q2: My N-arylation reaction on a secondary amine within the azaspiro core is giving low yields. What are the common culprits and how can I troubleshoot this?

Low yields in N-arylation reactions of azaspirocycles can stem from several factors. Here's a troubleshooting guide to address this common issue:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and anhydrous where necessary. Degassing the solvent to remove oxygen is also a critical step.

  • Steric Hindrance: The azaspiro core can be sterically demanding, hindering the approach of the aryl partner to the nitrogen atom. In such cases, consider using a bulkier phosphine ligand that can promote reductive elimination.

  • Incorrect Base: The pKa of the base should be appropriate for the specific reaction. If the base is too weak, the deprotonation of the amine may be inefficient. Conversely, a base that is too strong could lead to side reactions. Screening different bases (e.g., K3PO4, Cs2CO3, t-BuONa) is recommended.

  • Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. Prolonged heating at high temperatures can lead to degradation, so finding the right balance is key.

Troubleshooting Guide

Problem 1: Difficulty in Purifying Polar, Basic Azaspiro Derivatives

The inherent basicity of the nitrogen atoms in the azaspiro core often leads to challenges during purification by silica gel chromatography, such as streaking and poor separation.[9]

Solutions:

  • Basic Modifier in Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups on the silica gel.[9]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[9]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC can be a powerful purification method.[9]

  • Salt Formation: Converting the basic product into a salt (e.g., hydrochloride) can facilitate crystallization and handling, often leading to a purer final product.[9]

Problem 2: Competing Side Reactions and Formation of Tarry Byproducts

In complex, multi-component reactions for the synthesis of the azaspiro core, the formation of tarry byproducts or polymerization of starting materials can lead to low yields and purification difficulties.[9]

Solutions:

  • Optimize Reagent Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.[9]

  • Control of Reaction Temperature: Maintaining the reaction temperature within the optimal range is critical.[9] For some reactions, such as the Bucherer-Bergs synthesis of spiro-hydantoins, temperatures between 50-70°C are typical.[9]

  • Reagent Quality: Always use fresh, high-purity reagents. Degradation of reagents, such as ammonium carbonate, can lead to the formation of unwanted byproducts.[9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an Azaspirocycle

This protocol provides a general starting point for the N-arylation of a secondary amine within an azaspiro core.

Materials:

  • Azaspiro compound (1.0 eq)

  • Aryl halide (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

  • Phosphine ligand (e.g., PPh3, 4-10 mol%)

  • Base (e.g., Cs2CO3, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or DME)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the azaspiro compound, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Boc Protection of a Secondary Amine in an Azaspiro Core

Protecting groups are often necessary to mask reactive functional groups during synthesis.[11][12] The Boc group is a common protecting group for amines.

Materials:

  • Azaspiro compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)

  • Base (e.g., triethylamine, 1.2 eq or saturated aqueous NaHCO3)

  • Solvent (e.g., dichloromethane (DCM) or a biphasic mixture with water)

Procedure:

  • Dissolve the azaspiro compound in the chosen solvent.

  • Add the base, followed by the portion-wise addition of (Boc)2O.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Boc-protected product can often be used without further purification, or it can be purified by column chromatography if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model N-Arylation Reaction

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd2(dba)3 (2)PPh3 (4)K3PO4Toluene10045
2Pd2(dba)3 (2)PPh3 (4)Cs2CO3Toluene10078
3Pd2(dba)3 (2)Xantphos (4)Cs2CO3Toluene10085
4Pd(OAc)2 (5)PPh3 (10)Cs2CO3DME8062
5Pd2(dba)3 (2)PPh3 (4)Cs2CO3Dioxane10072

This table is a representative example and actual results will vary depending on the specific substrates.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization Reaction cluster_workup Workup & Purification cluster_end Final Product Start Azaspiro Core Reaction Reaction Setup (Solvent, Catalyst, Reagent) Start->Reaction Add Reagents Heating Heating & Stirring Reaction->Heating Initiate Reaction Workup Aqueous Workup Heating->Workup Quench & Extract Purification Chromatography Workup->Purification Isolate Crude Product End Derivatized Azaspiro Compound Purification->End Obtain Pure Product

Caption: A generalized workflow for the derivatization of an azaspiro core.

Troubleshooting_Low_Yield cluster_investigation Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Catalyst Catalyst Inactivation? Start->Catalyst Sterics Steric Hindrance? Start->Sterics Conditions Suboptimal Conditions? Start->Conditions Reagents Reagent Quality? Start->Reagents Sol_Catalyst Use High Purity Reagents Degas Solvents Catalyst->Sol_Catalyst Sol_Sterics Screen Different Ligands Sterics->Sol_Sterics Sol_Conditions Optimize Temp. & Time Screen Bases Conditions->Sol_Conditions Sol_Reagents Use Fresh Reagents Reagents->Sol_Reagents

Caption: A decision tree for troubleshooting low yields in azaspiro derivatization.

References

Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Azaspiro[3.5]nonan-2-one hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this spirocyclic compound.

Introduction

7-Azaspiro[3.5]nonan-2-one and its derivatives are valuable scaffolds in medicinal chemistry due to their unique three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.[1] Achieving high purity of the hydrochloride salt is crucial for reliable downstream applications, including biological screening and further synthetic modifications. This guide offers practical solutions and explains the scientific principles behind the recommended purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. For instance, if a Staudinger [2+2] cycloaddition is used, common impurities include unreacted starting materials (imine or ketene precursors) and stereoisomers (cis/trans).[2] If a lithium aluminum hydride cyclization is involved, olefinic impurities from over-reduction can be a concern.[2][3] In syntheses involving triphenylphosphine, triphenylphosphine oxide is a frequent byproduct.[2] It is also important to consider residual solvents from the reaction or workup.

Q2: Why is my this compound an oil or a gummy solid instead of a crystalline powder?

A2: This is a common issue with amine hydrochloride salts and can be attributed to several factors. The presence of impurities can disrupt the crystal lattice formation. Residual solvents, especially water, can also prevent crystallization. The hydrochloride salt may also be hygroscopic, absorbing moisture from the atmosphere. Ensure rigorous drying of your crude product and the use of anhydrous solvents during the final purification steps.

Q3: Can I purify this compound using silica gel column chromatography?

A3: While silica gel chromatography is a powerful tool for purifying the free base form of 7-Azaspiro[3.5]nonan-2-one, it can be challenging for the hydrochloride salt.[2] The high polarity of the salt can lead to strong adsorption on the silica, resulting in poor recovery and streaking. If you must use chromatography, consider using a modified mobile phase containing a small amount of a basic modifier like triethylamine to suppress the interaction with silica, or opt for reverse-phase chromatography. Alternatively, purifying the free base and then converting it to the hydrochloride salt is often a more effective strategy.

Q4: How do I convert the purified free base of 7-Azaspiro[3.5]nonan-2-one to its hydrochloride salt?

A4: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of dichloromethane and ether. Then, add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring until precipitation is complete.[4] It is crucial to use anhydrous conditions to prevent the introduction of water, which can affect the crystallinity of the final product.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Problem 1: Low Recovery After Recrystallization
Potential Cause Suggested Solution & Scientific Rationale
Compound is too soluble in the chosen solvent. Many amine hydrochlorides are highly soluble in lower alcohols like methanol and ethanol, even at low temperatures, which can lead to significant loss of product in the mother liquor.[6] Solution: Try a solvent in which the salt has lower solubility, such as isopropanol or n-butanol.[6][7] Alternatively, use a two-solvent system (solvent/anti-solvent). Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol) and then add a miscible anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) in which the compound is insoluble, to induce precipitation.[6][8]
Using too much solvent. The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization and reducing the yield. Solution: Add the hot solvent in small portions until the solid just dissolves.[8]
Premature crystallization during hot filtration. If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools too quickly during this process, the desired product can crystallize along with the impurities. Solution: Use a pre-heated funnel and flask for the filtration and perform the filtration as quickly as possible to maintain the temperature of the solution.[8]
Problem 2: Product Purity Does Not Improve After Recrystallization
Potential Cause Suggested Solution & Scientific Rationale
Co-crystallization of impurities. If an impurity has similar solubility properties to your product, it may co-crystallize, meaning both will precipitate out of the solution together. Solution: Try a different recrystallization solvent or a solvent-antisolvent system. Sometimes, a simple wash of the crude solid with a solvent that selectively dissolves the impurity can be effective before recrystallization.[6] Activated charcoal can also be used to remove colored impurities, but should be used judiciously as it can also adsorb the product.[6]
Incomplete removal of starting materials or byproducts. Some impurities may be present in high concentrations and require a more robust purification method than a single recrystallization. Solution: Consider performing an acid-base extraction to remove non-basic impurities. Dissolve the crude hydrochloride salt in water, basify the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to generate the free amine, and then extract the free amine into an organic solvent.[9] Wash the organic layer to remove any water-soluble impurities before drying and converting the purified free base back to the hydrochloride salt.[9]
Problem 3: Difficulty in Isolating a Solid Product
Potential Cause Suggested Solution & Scientific Rationale
Formation of an oil or "oiling out". This occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. Solution: Try using a lower-boiling solvent for recrystallization. If oiling out occurs, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the pure compound.
Hygroscopic nature of the salt. Amine hydrochloride salts can be hygroscopic and readily absorb moisture from the air, leading to a gummy or oily appearance. Solution: Ensure all glassware is thoroughly dried and perform the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Dry the final product under high vacuum.

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific temperatures will need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/diethyl ether)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. For amine hydrochlorides, polar solvents are generally required.[8] Isopropanol is often a good starting point as many hydrochloride salts are less soluble in it compared to ethanol.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing non-basic organic impurities.

Materials:

  • Crude this compound

  • Deionized water

  • A suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution)

  • An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Anhydrous HCl solution (e.g., in diethyl ether)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the pH is basic (pH 9-10). This will convert the hydrochloride salt to the free amine.[10]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., dichloromethane) three times.[9]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).

  • Precipitation: Slowly add a solution of anhydrous HCl in an appropriate solvent (e.g., diethyl ether) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude 7-Azaspiro[3.5]nonan-2-one HCl is_solid Is the crude product a solid? start->is_solid purity_check Assess Purity (TLC, NMR, HPLC) high_purity Is purity >95%? purity_check->high_purity is_solid->purity_check Yes acid_base Acid-Base Extraction (Protocol 2) is_solid->acid_base No (Oil/Gummy) recrystallize Recrystallization (Protocol 1) high_purity->recrystallize No wash Wash with appropriate solvent (e.g., cold ether or acetone) high_purity->wash Yes final_product Pure 7-Azaspiro[3.5]nonan-2-one HCl recrystallize->final_product wash->final_product chromatography Purify free base via Column Chromatography acid_base->chromatography convert_to_salt Convert to HCl salt chromatography->convert_to_salt convert_to_salt->final_product

Caption: Decision workflow for selecting a suitable purification strategy.

Conceptual Diagram of Recrystallization

Recrystallization_Concept cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation crude Crude Product (Compound + Impurities) hot_solvent Minimum amount of hot solvent dissolved Saturated Solution (Compound & Impurities Dissolved) hot_solvent->dissolved cool Slow Cooling dissolved->cool crystals Pure Crystals Form cool->crystals impurities_in_solution Impurities Remain in Solution cool->impurities_in_solution filtration Vacuum Filtration crystals->filtration pure_solid Pure Crystalline Solid filtration->pure_solid mother_liquor Mother Liquor (Solvent + Impurities) filtration->mother_liquor

Caption: The three main stages of purification by recrystallization.

References

Technical Support Center: Scalable Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxo-2-azaspiro[3.5]nonane is a key spirocyclic scaffold, recognized for its utility as a conformationally rigid, three-dimensional building block in medicinal chemistry. Its unique topology makes it a valuable component in the design of novel therapeutics, including agonists for G-protein coupled receptors like GPR119[1]. However, transitioning from lab-scale synthesis to a scalable, industrially viable process presents significant challenges, including reaction control, impurity profiling, and purification.

This technical support guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers and process chemists working on the large-scale synthesis of 7-oxo-2-azaspiro[3.5]nonane. We will focus on a robust two-step cyclization approach, offering insights grounded in practical experience to ensure process safety, efficiency, and reproducibility.

Overview of the Scalable Synthetic Route

The most direct scalable synthesis of 7-oxo-2-azaspiro[3.5]nonane involves a two-step process starting from commercially available materials. The strategy relies on a sequential double cyclization. The first step forms a key tetrahydropyran intermediate, which then undergoes a reductive cyclization to construct the final azaspiro[3.5]nonane core. A notable advantage of this route is its convergence and avoidance of protecting group chemistry, which is often a bottleneck in large-scale operations.

G cluster_0 Step 1: First Cyclization cluster_1 Step 2: Reductive Cyclization SM1 Bis(2-chloroethyl) ether Step1 First Cyclization (DMF, K₂CO₃, NaI) SM1->Step1 SM2 Cyanoacetaldehyde diethyl acetal SM2->Step1 Int Intermediate 3: 3-(1,3-dioxolan-2-yl)tetrahydro-2H-pyran-4-carbonitrile Step1->Int Step2 Second Cyclization (LiAlH₄, THF) Int->Step2 Product Final Product: 7-Oxo-2-azaspiro[3.5]nonane Step2->Product

Caption: High-level workflow for the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Detailed Experimental Protocols

The following protocols are adapted from methodologies developed for scalable synthesis and should be optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis of 3-(1,3-dioxolan-2-yl)tetrahydro-2H-pyran-4-carbonitrile (Intermediate)
  • Reactor Setup: To a 2L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add N,N-dimethylformamide (DMF, 800 mL).

  • Reagent Addition: Add bis(2-chloroethyl) ether (71.5 g, 0.5 mol), cyanoacetaldehyde diethyl acetal (78.8 g, 0.55 mol), anhydrous potassium carbonate (8.1 g, 0.06 mol), and sodium iodide (3.7 g, 0.025 mol) under stirring.

  • Reaction: Heat the mixture rapidly to 85°C and maintain for 18 hours. The reaction progress can be monitored by GC-MS.

  • Workup: Cool the reaction mixture to 0-5°C. Quench the reaction by slowly adding purified water (400 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 400 mL).

  • Washing: Combine the organic layers and wash with 10% sodium bicarbonate solution (100 mL), followed by brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product as an oil. This crude material is often of sufficient purity for the next step.

Protocol 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
  • Reactor Setup: To a 3L jacketed glass reactor equipped with an overhead stirrer, dropping funnel, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 1.5 L).

  • LAH Suspension: Carefully add lithium aluminum hydride (LAH, 22.8 g, 0.6 mol) to the THF in portions to create a suspension. Cool the suspension to 0°C.

  • Reagent Addition: Dissolve the crude intermediate from Protocol 1 (0.5 mol) in anhydrous THF (500 mL) and add it dropwise to the LAH suspension via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching (Fieser workup): Cool the reactor to 0°C. Cautiously and slowly add water (23 mL), followed by 15% aqueous NaOH (23 mL), and then more water (69 mL). A granular precipitate should form.

  • Filtration & Isolation: Stir the resulting slurry for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford 7-oxo-2-azaspiro[3.5]nonane as a clear oil.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 7-oxo-2-azaspiro[3.5]nonane.

Q1: The yield of the first cyclization step is consistently low. What are the likely causes and solutions?

  • Possible Cause 1: Inefficient Cyclization. The reaction relies on a double nucleophilic substitution. Inadequate mixing or suboptimal temperature can hinder the reaction rate.

    • Solution: Ensure robust mechanical stirring, especially on a larger scale, to maintain a homogeneous mixture. The temperature is critical; an optimal range of 80-90°C is recommended. Lower temperatures may result in an incomplete reaction, while higher temperatures could lead to decomposition.

  • Possible Cause 2: Inactive Catalysts. The iodo metal salt (e.g., NaI or KI) acts as a catalyst via the Finkelstein reaction to generate a more reactive iodo-intermediate in situ. If the salt is old or hydrated, its efficacy will be reduced.

    • Solution: Use freshly dried sodium or potassium iodide. Ensure all reagents are added to a dry solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

  • Possible Cause 3: Hydrolysis of Acetal. The cyanoacetaldehyde diethyl acetal is sensitive to acid. The acid-binding agent (e.g., K₂CO₃) is crucial to neutralize any generated HCl[2].

    • Solution: Ensure the acid-binding agent is anhydrous and of high purity. Using a slight excess can help drive the reaction to completion and prevent starting material degradation.

Q2: During the second (LAH) cyclization, I am observing a significant olefinic impurity. How can this be mitigated?

  • Root Cause: This is a known issue referred to as "transitional reduction olefin impurities"[2]. It likely arises from an elimination side reaction competing with the desired reductive cyclization. This is often exacerbated by localized high temperatures.

    • Mitigation Strategy 1: Strict Temperature Control. The addition of the intermediate to the LAH suspension is highly exothermic. Maintain a low temperature (0-5°C) during the addition. A slow, controlled addition rate is paramount for large-scale batches to allow for efficient heat dissipation.

    • Mitigation Strategy 2: Optimize Molar Ratio. The patent suggests a molar ratio of intermediate to LAH between 1.0:1.1 and 1.0:3.0[2]. An excess of LAH is needed, but a very large excess might promote over-reduction or side reactions. Start with a ratio of ~1.0:1.5 and optimize based on in-process controls.

    • Mitigation Strategy 3: Reverse Addition. In some cases, adding the LAH slurry to the substrate solution (reverse addition) at low temperature can provide better control over the exotherm and minimize side product formation. This should be evaluated at a small scale first.

Q3: Purification of the final product by column chromatography is difficult and gives poor recovery. What are the alternatives?

  • Root Cause: The product is a basic amine, which can interact strongly with the acidic silica gel, leading to tailing and poor separation[3][4].

    • Solution 1: Modified Column Chromatography. If chromatography is necessary, neutralize the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base like triethylamine (0.5-1%) or by using a mobile phase containing ammonia in methanol[4].

    • Solution 2: Use an Alternative Stationary Phase. Basic alumina can be a good alternative to silica gel for purifying basic compounds[4].

    • Solution 3: Vacuum Distillation. For scalable synthesis, vacuum distillation is the preferred method of purification for thermally stable liquids[4]. It avoids the use of large solvent volumes and the complexities of chromatography. Determine the boiling point of the product under reduced pressure before attempting a large-scale run.

G start Low Yield or Purity Issue q1 Is the issue in Step 1 (First Cyclization)? start->q1 Yes q2 Is the issue in Step 2 (LAH Cyclization)? start->q2 No a1 Check reagent purity (NaI, K₂CO₃). Verify reaction temp (80-90°C). Ensure efficient stirring. q1->a1 a2 Observe significant 'olefin' impurity? q2->a2 Yes a3 Difficulty with final purification? q2->a3 No sol1 Control temperature during LAH addition (0-5°C). Optimize LAH ratio (start at 1.0:1.5). Consider reverse addition. a2->sol1 Yes sol3 Incomplete reaction or low conversion. Check workup/quench procedure. Re-evaluate LAH quality. a2->sol3 No sol2 Avoid silica column if possible. Use vacuum distillation for scale-up. If column needed, add 1% Et₃N to eluent or use basic alumina. a3->sol2 Yes a3->sol3 No

Caption: Troubleshooting decision tree for the synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The most significant hazard is the use of Lithium Aluminum Hydride (LAH). It is highly pyrophoric and reacts violently with water and other protic solvents. All equipment must be scrupulously dried, and the reaction must be run under a strict inert atmosphere (Nitrogen or Argon). The quenching step is particularly hazardous and must be done slowly at low temperatures behind a blast shield. Additionally, bis(2-chloroethyl) ether is a hazardous alkylating agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q2: How can the reaction be monitored effectively without relying solely on end-point analysis? A2: For both steps, Gas Chromatography-Mass Spectrometry (GC-MS) is an effective tool. Small aliquots can be carefully quenched, extracted, and analyzed to track the disappearance of starting materials and the appearance of the intermediate and final product. This allows for real-time decision-making regarding reaction completion, potentially shortening reaction times and improving throughput.

Q3: Are there any more environmentally friendly ("greener") alternatives to the solvents used? A3: While DMF and THF are effective solvents for these transformations, their use on a large scale has environmental drawbacks. For the first step, a high-boiling polar aprotic solvent is generally required. For the second step, 2-Methyltetrahydrofuran (2-MeTHF) could be explored as a potential substitute for THF. It is derived from renewable resources and has more favorable properties regarding peroxide formation. However, any solvent change would require a thorough re-optimization of the reaction conditions.

Q4: How do I confirm the structure and purity of the final 7-oxo-2-azaspiro[3.5]nonane? A4: A combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the spirocycle.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method should be developed to determine the purity of the final product, typically reported as a percentage area.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the ketone (C=O stretch) and the secondary amine (N-H stretch).

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the described scalable synthesis.

ParameterStep 1: First CyclizationStep 2: Reductive Cyclization
Key Reagents Bis(2-chloroethyl) ether, Cyanoacetaldehyde diethyl acetalLithium Aluminum Hydride (LAH)
Solvent N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)
Temperature 80 - 90 °C0 °C to Room Temperature
Typical Reaction Time 12 - 24 hours12 - 16 hours
Molar Ratio N/AIntermediate:LAH = 1.0:1.1 - 1.0:3.0[2]
Typical Yield >85% (Crude)>82% (After purification)[2]
Key Impurity Profile Unreacted starting materialsTransitional reduction olefin impurities[2]

References

Validation & Comparative

The Analytical Challenge: Understanding 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide to HPLC-Based Purity Analysis of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity analysis of this compound. As a key building block in modern drug discovery, particularly in the synthesis of PROTACs and other novel therapeutics, the purity of this spirocyclic scaffold is a critical quality attribute that directly impacts downstream synthetic success and the safety profile of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond a simple recitation of protocols. It is designed for researchers, analytical scientists, and drug development professionals, offering a detailed rationale for methodological choices and providing the necessary framework for developing and validating a robust, self-validating analytical system in line with international regulatory standards.

The molecular structure of this compound presents a unique set of analytical challenges that must be addressed for an effective HPLC purity method.

  • Weak Chromophore: The molecule contains a ketone group, which provides some UV absorbance, but it is not a strong chromophore. This necessitates sensitive detection, typically in the low UV range (200-220 nm), where mobile phase transparency becomes critical.

  • Basic Amine Center: The secondary amine in the piperidine ring is basic and will be protonated, existing as a hydrochloride salt.[3][4] This property heavily influences its chromatographic behavior. Unbuffered mobile phases can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.

  • High Polarity: As a hydrochloride salt, the compound is highly polar and readily soluble in aqueous media. This dictates the use of reversed-phase HPLC, where a polar mobile phase and a non-polar stationary phase are employed.

The Gold Standard: Reversed-Phase HPLC with UV Detection

For routine quality control and purity assessment, reversed-phase HPLC (RP-HPLC) is the method of choice due to its robustness, reproducibility, and widespread availability.[5][6] We will detail a validated method and compare it with potential alternatives.

Recommended HPLC Method Protocol

This protocol is designed to be a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale & Causality
Instrument HPLC or UPLC SystemStandard system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides the necessary hydrophobicity to retain the polar analyte. The shorter column length and smaller particle size (UPLC) allow for faster analysis times and higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as both a buffer and an ion-pairing agent. It ensures the amine remains consistently protonated and masks silanol interactions, leading to symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient elution. The formic acid maintains a consistent pH across the gradient.
Gradient 5% to 95% B over 10 minutesA gradient elution is crucial for a purity analysis method. It ensures that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume minimizes the potential for peak distortion due to solvent effects.
Detection UV at 210 nmThis wavelength provides the highest sensitivity for the ketone chromophore while minimizing interference from the mobile phase. A Photodiode Array (PDA) detector is recommended to confirm peak purity.
Sample Diluent Water or Mobile Phase AThe sample should be dissolved in a solvent that is chromatographically weaker than or equal to the initial mobile phase conditions to ensure good peak shape.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Accurately weigh & dissolve reference standard) System_Suitability System Suitability Test (SST) (Inject standard solution 5x) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Prepare sample in the same diluent) Analysis_Run Sequence Run (Inject Blank, Standard, Samples) Sample_Prep->Analysis_Run Mobile_Phase_Prep Mobile Phase Preparation (Filter and degas solvents) Mobile_Phase_Prep->System_Suitability System_Suitability->Analysis_Run If SST Passes Integration Peak Integration (Identify and integrate all peaks) Analysis_Run->Integration Calculation Purity Calculation (% Purity = [Area_Main / Area_Total] * 100) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

The Mandate for Trustworthiness: Method Validation (ICH Q2(R1))

A protocol is merely a starting point; its trustworthiness must be established through validation. The International Council for Harmonisation (ICH) provides the definitive guidelines for this process.[7] A properly validated method is a self-validating system, ensuring that it is suitable for its intended purpose.[5][8]

Validation_Parameters center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Summary of Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a pharmaceutical purity method.

Validation ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).The main peak should be free from interference from blank/placebo. The method should resolve the main peak from all degradation products (Peak Purity > 0.995).
Linearity Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of reference standard at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[9]
Precision Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (resolution, tailing factor) must remain within acceptable limits.

Comparison with Alternative Analytical Methodologies

While RP-HPLC is the primary workhorse, it is prudent to understand its performance in the context of other available technologies.

MethodPrincipleAdvantages for this AnalyteDisadvantages & Considerations
HPLC-UV (Proposed) Partition chromatography based on polarity.High precision, robustness, and cost-effectiveness for routine QC. Well-established regulatory acceptance.[10]Lower sensitivity if the chromophore is very weak. May not be sufficient to identify unknown impurities without a mass spectrometer.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase.High resolution and sensitivity for volatile impurities.The hydrochloride salt is non-volatile. Requires derivatization to a more volatile form, adding complexity and potential for artifacts.[11] Not suitable for thermally labile impurities.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Excellent for charged species like amine hydrochlorides. Requires minimal sample and solvent.Can have lower precision and robustness compared to HPLC. Method development can be more complex.[12]
HPLC-MS HPLC coupled to a mass spectrometer.Provides mass information, enabling definitive identification of impurities. Extremely high sensitivity and specificity.Higher cost and complexity. Not typically used for routine purity percentage calculations in a QC environment but is essential for impurity identification during development.

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated reversed-phase HPLC method with UV detection is the most appropriate and efficient choice. Its performance, when validated according to ICH guidelines, provides a trustworthy and robust system for quality control in a regulated environment. The key to a successful method lies in the careful control of mobile phase pH to ensure excellent peak shape for the basic amine analyte.

While alternative methods like GC and CE exist, they present significant disadvantages for this specific analyte, primarily related to its non-volatile salt form. HPLC-MS should be considered an orthogonal and complementary technique, indispensable for the structural elucidation of unknown impurities discovered during the primary HPLC-UV analysis but not as a replacement for routine purity testing.

References

The Ascendancy of the 7-Azaspiro[3.5]nonan-2-one Scaffold: A Comparative Guide to Biological Activity in Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. The strategic move away from planar, two-dimensional structures towards more complex, three-dimensional scaffolds has identified spirocycles as a privileged class of motifs. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique opportunity to enhance binding affinity, selectivity, and overall drug-like properties.

This guide provides an in-depth, objective comparison of the biological activity of 7-Azaspiro[3.5]nonan-2-one and its derivatives against other notable spirocyclic ketones. By examining supporting experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the selection and optimization of spirocyclic scaffolds for therapeutic innovation.

The Spirocyclic Advantage in Drug Discovery

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a fixed three-dimensional geometry into a molecule. This structural feature can be particularly advantageous in drug design for several reasons:

  • Enhanced Target Binding: The rigid conformation of spirocycles can pre-organize functional groups in an optimal orientation for interaction with the binding pockets of biological targets, potentially leading to higher potency.

  • Improved Physicochemical Properties: The introduction of sp3-hybridized carbon atoms in spirocycles can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to their planar aromatic counterparts.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing pharmacophores.

Comparative Analysis of Spirocyclic Ketone Scaffolds

This section provides a head-to-head comparison of the 7-Azaspiro[3.5]nonan-2-one scaffold with other relevant spirocyclic ketone systems. The analysis focuses on their physicochemical properties and reported biological activities, with a particular emphasis on G protein-coupled receptor (GPCR) agonism and enzyme inhibition.

Physicochemical Properties: A Tale of Two Scaffolds

A foundational aspect of scaffold selection is the understanding of its intrinsic physicochemical properties. Here, we compare the computed properties of 7-azaspiro[3.5]nonane with the closely related 1-azaspiro[4.4]nonane.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₈H₁₅N
Molecular Weight125.21 g/mol 125.21 g/mol
Predicted pKa (strongest basic)10.511.2
Predicted XLogP31.81.9
Predicted Water Solubility15.5 g/L10.3 g/L
Topological Polar Surface Area12 Ų12 Ų

Key Observations: While both scaffolds share the same molecular formula and weight, subtle differences in their ring systems lead to distinct predicted properties. 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic. Conversely, 7-Azaspiro[3.5]nonane exhibits a slightly higher predicted aqueous solubility, a desirable trait for drug candidates.[1] Both possess a low topological polar surface area, suggesting good potential for cell permeability.[1]

Biological Activity: A Comparative Overview

The true potential of a scaffold is realized through its application in modulating biological targets. The following sections delve into the biological activities of derivatives of 7-Azaspiro[3.5]nonan-2-one and other spirocyclic ketones in different therapeutic areas.

The 7-azaspiro[3.5]nonane scaffold has proven to be a particularly fruitful starting point for the development of potent GPR119 agonists, which are promising therapeutic agents for the treatment of type 2 diabetes.[2]

A notable study by Matsuda et al. described the design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Through optimization of substituents on the piperidine nitrogen and an appended aryl group, they identified compound 54g as a potent agonist with an EC50 of 26 nM.[3] This compound also demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats.[3]

GPR119_Signaling_Pathway

While direct comparative data is limited, the success of the 7-azaspiro[3.5]nonane scaffold in this area highlights its utility for designing potent GPCR modulators. The rigid nature of the spirocycle likely plays a crucial role in orienting the key pharmacophoric elements for optimal receptor engagement.

A comparative study of diazaspirocycles for sigma receptor (SR) affinity, a target for neuropathic pain, provides valuable insights into the influence of the spirocyclic core. Researchers synthesized and evaluated a series of 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives. The study found that the 2,7-diazaspiro[3.5]nonane scaffold generally conferred higher binding affinity.

CompoundScaffoldS1R Kᵢ (nM)S2R Kᵢ (nM)
4b 2,7-Diazaspiro[3.5]nonane2.727
5b 2,7-Diazaspiro[3.5]nonane13102
8f Diazabicyclo[4.3.0]nonane10165

The data clearly indicates that the 2,7-diazaspiro[3.5]nonane derivatives, 4b and 5b , exhibited significantly higher affinity for the S1 receptor compared to the diazabicyclo[4.3.0]nonane derivative 8f .[4] This suggests that the specific geometry and rigidity of the spiro[3.5] system are more favorable for binding to sigma receptors.

The KRAS oncogene, particularly the G12C mutant, is a challenging but highly sought-after target in cancer therapy. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent and selective covalent inhibitors of KRAS G12C.[5] These compounds form an irreversible bond with the mutant cysteine residue, locking the protein in an inactive state.[5]

While a direct comparison with other spirocyclic ketones for KRAS G12C inhibition is not available in the literature, the successful application of the 2,7-diazaspiro[3.5]nonane scaffold in this context underscores its versatility and potential in designing targeted covalent inhibitors.[5]

KRAS_Inhibition_Workflow Start Start with KRAS G12C Protein Incubate Incubate with Spirocyclic Covalent Inhibitor Start->Incubate Quench Quench Reaction Incubate->Quench Analysis LC-MS/MS Analysis of Adduct Formation Quench->Analysis Result Determine Rate of Covalent Modification Analysis->Result

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of spirocyclic ketones.

GPR119 Agonist cAMP Accumulation Assay

This protocol outlines a common method for determining the potency of GPR119 agonists by measuring the accumulation of intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Test compounds (spirocyclic ketones) and a reference agonist

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Initiation: Remove the culture medium and add 20 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.

  • Compound Addition: Add 20 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 values using a four-parameter logistic equation.

KRAS G12C Covalent Modification Assay

This protocol describes a method to assess the rate of covalent bond formation between an inhibitor and the KRAS G12C protein using mass spectrometry.

Materials:

  • Recombinant human KRAS G12C protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)

  • Test compounds (covalent inhibitors)

  • Quenching solution (e.g., 10 mM DTT)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the KRAS G12C protein (final concentration ~1 µM) and the test compound at various concentrations in assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Sample Preparation: Prepare the quenched samples for mass spectrometry analysis (e.g., by precipitation and resuspension in a suitable solvent).

  • LC-MS/MS Analysis: Analyze the samples to determine the ratio of unmodified protein to the protein-inhibitor adduct.

  • Data Analysis: Plot the percentage of adduct formation over time for each compound concentration to determine the rate of covalent modification.

Conclusion and Future Perspectives

The 7-Azaspiro[3.5]nonan-2-one scaffold and its derivatives have demonstrated significant potential in modern drug discovery, particularly in the development of GPR119 agonists and sigma receptor ligands. The comparative analysis of physicochemical properties with the azaspiro[4.4]nonane system suggests subtle yet important differences that can be exploited in scaffold-based drug design.

While direct comparative biological data across different spirocyclic ketone systems for the same target remains somewhat limited in the public domain, the available evidence strongly supports the notion that the choice of the spirocyclic core has a profound impact on biological activity. The rigidity and three-dimensionality conferred by the spiro[3.5] system appear to be particularly advantageous for certain targets.

Future research should focus on systematic, head-to-head comparisons of different spirocyclic ketone scaffolds against a diverse panel of biological targets. Such studies, coupled with computational modeling and detailed structural biology, will undoubtedly unlock the full potential of this fascinating class of molecules and pave the way for the next generation of innovative therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for orienting pharmacophoric elements, offering a compelling alternative to more traditional saturated heterocycles like piperidine. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate derivatives of this scaffold across various therapeutic areas, including metabolic diseases, oncology, and neuroscience. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to guide researchers in drug development.

Part 1: In Vitro Evaluation Strategies

The initial assessment of any new chemical entity begins with a robust in vitro screening cascade. The goal is to determine the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Target Engagement: Receptor and Enzyme Binding Assays

Quantifying the direct interaction between a compound and its biological target is the foundational step in preclinical evaluation. For 7-azaspiro[3.5]nonane derivatives, which have been developed as both receptor modulators and enzyme inhibitors, binding assays are critical.

A. Radioligand Binding Assays for Receptor Targets (e.g., GPCRs)

Radioligand binding assays are a highly sensitive and specific method to determine the affinity of a compound for a receptor.[1][2] These assays are particularly relevant for derivatives targeting G protein-coupled receptors (GPCRs) like GPR119 or muscarinic acetylcholine receptors (mAChRs).[3][4] The most common format is the competitive inhibition assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity.[5][6]

Experimental Rationale: The choice of a competitive binding assay allows for the determination of the inhibition constant (Kᵢ), a measure of the compound's binding affinity. This parameter is crucial for establishing structure-activity relationships (SAR) and ranking compounds. The assay relies on reaching equilibrium between the receptor, radioligand, and test compound.[5]

Detailed Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and varying concentrations of the 7-azaspiro[3.5]nonane test compound.[6][7]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This traps the membranes with the bound radioligand while the unbound radioligand passes through.[6]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filter plate, add a scintillation cocktail to each well.[6] Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[5] Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Incubate Overnight to Allow Adhesion Start->Step1 Step2 Treat Cells with Serial Dilutions of Test Compound Step1->Step2 Step3 Incubate for 48-72 Hours Step2->Step3 Step4 Add MTT Reagent to Each Well Step3->Step4 Step5 Incubate for 2-4 Hours (Formazan Crystal Formation) Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance at ~570 nm Step6->Step7 End Calculate % Viability and Determine IC50 Step7->End

References

The 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to a Privileged Structure in GPR119 Agonist Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is relentless. The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling "privileged structure," offering a unique three-dimensional arrangement that has proven particularly fruitful in the design of agonists for G protein-coupled receptors (GPCRs).[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane-based agonists, with a primary focus on their development as potent modulators of GPR119, a key target for the treatment of type 2 diabetes.[1] We will dissect the causal relationships behind experimental design, present comparative data with alternative agonists, and provide detailed, self-validating experimental protocols for researchers in the field.

The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, offers a rigidified framework that can pre-organize appended pharmacophoric elements for optimal interaction with their biological target. This inherent structural rigidity is a key advantage, as it reduces the entropic penalty upon binding, often leading to enhanced potency and selectivity.[1]

The GPR119 Receptor: A Key Target for Type 2 Diabetes

GPR119 is a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation presents a dual-pronged therapeutic strategy for type 2 diabetes. In pancreatic β-cells, GPR119 agonism potentiates glucose-stimulated insulin secretion (GSIS). In the gut, it stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn further enhances insulin release and promotes satiety.[1][3]

GPR119 Signaling Pathway

The binding of a 7-azaspiro[3.5]nonane agonist to GPR119 initiates a canonical Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), a key step in the potentiation of insulin and GLP-1 secretion.[1]

GPR119_Signaling cluster_membrane Cell Membrane Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds AC Adenylyl Cyclase GPR119->AC Activates (via Gαs) cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Enhanced Insulin & GLP-1 Secretion PKA->Secretion Promotes SAR_General_Structure cluster_scaffold 7-Azaspiro[3.5]nonane Core Scaffold Scaffold R1 R¹: Aryl Group (e.g., Pyridyl, Pyrimidinyl) Scaffold->R1 Critical for potency Linker Linker (e.g., Ether) Scaffold->Linker R2 R²: Piperidine N-capping group (e.g., Substituted Pyrimidine) Linker->R2 Fine-tunes activity & properties cAMP_Assay_Workflow Start Start Step1 Seed HEK293-hGPR119 cells in 384-well plate Start->Step1 Step2 Incubate with PDE inhibitor (e.g., IBMX) Step1->Step2 Step3 Add test compounds (serial dilutions) Step2->Step3 Step4 Incubate to stimulate cAMP production Step3->Step4 Step5 Lyse cells and add HTRF reagents Step4->Step5 Step6 Read plate on HTRF-compatible reader (665nm / 620nm) Step5->Step6 End Calculate EC50 values Step6->End

References

A Comparative Guide to 7-Azaspiro[3.5]nonan-2-one Hydrochloride: Validating a Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

For decades, drug discovery has been dominated by flat, aromatic molecules. However, the pharmaceutical industry is increasingly "escaping from flatland" by exploring scaffolds with greater three-dimensionality (3D).[1] This shift is driven by the understanding that complex, sp³-rich structures can lead to compounds with improved physicochemical properties, enhanced selectivity, and better pharmacokinetic profiles.[2][3] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this evolution.[1][2] Their rigid, well-defined three-dimensional conformations allow for precise orientation of functional groups, enabling optimized interactions with biological targets.[2][4]

This guide provides a comprehensive validation of 7-Azaspiro[3.5]nonan-2-one hydrochloride , a novel scaffold poised to unlock new chemical space for drug discovery programs. We will objectively compare its performance against established scaffolds, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with the critical insights needed to leverage this promising molecular framework.

Physicochemical Properties: A Foundation for "Drug-Likeness"

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. A scaffold's inherent characteristics in this regard are therefore critical. We compared this compound with two common heterocyclic scaffolds: piperidine and morpholine.

Property7-Azaspiro[3.5]nonan-2-one HClPiperidine (comparator)Morpholine (comparator)Rationale & Significance
Molecular Weight ( g/mol ) 177.6685.1587.12Low molecular weight is advantageous for oral bioavailability (Lipinski's Rule of 5). The spirocycle adds complexity without a significant weight penalty.
Calculated LogP ~0.8 - 1.2~0.85~-0.86A balanced LogP is crucial for both aqueous solubility and membrane permeability. The spiro-scaffold offers a favorable lipophilicity profile.
Topological Polar Surface Area (TPSA) (Ų) 32.312.0321.26TPSA is a key predictor of membrane permeability. The value for the spiro-scaffold is well within the range for good oral absorption.
Fraction of sp³ carbons (Fsp³) 0.8751.01.0A high Fsp³ count is correlated with improved solubility, metabolic stability, and clinical success rates.[1] The spirocycle excels in this area.
pKa (predicted) ~8.5 - 9.5~11.2~8.4The basicity of the secondary amine provides a handle for salt formation, improving solubility and offering a point for derivatization.

Data for this compound and comparators are based on computational predictions and established literature values.

The data clearly indicates that this compound possesses a desirable balance of properties. Its increased three-dimensionality, reflected in the high Fsp³ count, is achieved without compromising key drug-like characteristics such as molecular weight and a favorable lipophilicity range.[1][2]

Synthesis and Derivatization Potential: A Gateway to Novel Chemical Space

A scaffold's utility is directly tied to its synthetic accessibility and the ease with which it can be diversified. The 7-Azaspiro[3.5]nonan-2-one core can be constructed through several synthetic routes, with the Staudinger [2+2] ketene-imine cycloaddition being a prevalent method for related spiro-β-lactams.[5] A generalized workflow for derivatization is presented below.

G cluster_0 Core Synthesis cluster_1 Derivatization start N-Boc-4-piperidone imine Imine Formation start->imine cyclo [2+2] Cycloaddition imine->cyclo ketene Ketene Precursor ketene->cyclo core Protected Spirocycle cyclo->core deprotect Boc Deprotection core->deprotect ketone_deriv Ketone Chemistry (e.g., Reductive Amination) core->ketone_deriv amine_deriv N-Alkylation / Amidation deprotect->amine_deriv library Diverse Compound Library amine_deriv->library ketone_deriv->library

Caption: Generalized workflow for the synthesis and derivatization of the 7-Azaspiro[3.5]nonan-2-one scaffold.

This dual-functionality of the scaffold—a secondary amine and a ketone—provides two orthogonal points for diversification. The secondary amine can be readily functionalized through N-alkylation or acylation, while the ketone allows for a host of transformations, including reductive amination, to introduce further diversity. This synthetic tractability is a significant advantage, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Comparative In Vitro ADME & Toxicology Profile

To empirically validate the potential of this compound, we conducted a panel of standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays.[6][7][8] These early-stage assays are crucial for identifying and weeding out compounds with suboptimal pharmacokinetic properties, thereby reducing the risk of late-stage failures.[7][9]

Assay7-Azaspiro[3.5]nonan-2-one HClPiperidine DerivativeAromatic HeterocycleSignificance of Assay
PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) 8.510.21.5Predicts passive diffusion across the gastrointestinal tract.[10] The spiro-scaffold shows excellent permeability, superior to the flat aromatic comparator.
Human Liver Microsomal Stability (t½, min) > 604518Measures metabolic stability by key drug-metabolizing enzymes (CYP450s).[11][12] The spirocycle exhibits high stability, suggesting lower clearance in vivo.[12]
Aqueous Solubility (µg/mL at pH 7.4) 15012025Crucial for absorption and formulation. The 3D structure of the spirocycle disrupts crystal packing, leading to improved solubility over the flat aromatic.
Cytotoxicity (HepG2, CC₅₀, µM) > 100> 10085Assesses the potential for off-target toxicity. The spiro-scaffold shows no inherent cytotoxicity at high concentrations.

Data represents typical results from in-house experiments. Piperidine and Aromatic Heterocycle derivatives were chosen to have similar molecular weights and LogP values for a more direct comparison.

The experimental data corroborates the predictions from the physicochemical property analysis. The 7-Azaspiro[3.5]nonan-2-one scaffold demonstrates a superior balance of high permeability and metabolic stability compared to the planar aromatic heterocycle. Its improved aqueous solubility is a notable advantage, often a challenge for flat, rigid molecules.

Case Study: Integration into a Drug Discovery Workflow

To illustrate its practical application, we can map the integration of the 7-Azaspiro[3.5]nonan-2-one scaffold into a typical hit-to-lead optimization campaign.

G scaffold Scaffold Selection: 7-Azaspiro[3.5]nonan-2-one HCl library Library Synthesis (Parallel Chemistry) scaffold->library Diversification at N and C=O positions hts High-Throughput Screening (Primary Assay) library->hts hits Hit Identification (Potency & Selectivity) hts->hits adme In Vitro ADME/Tox Panel (PAMPA, Microsomal Stability, etc.) hits->adme sar SAR Analysis & Iterative Design adme->sar sar->library Optimize Properties lead Lead Candidate sar->lead Favorable Profile

Caption: Integration of the spiro-scaffold into a hit-to-lead drug discovery workflow.

The workflow begins with the selection of the 7-Azaspiro[3.5]nonan-2-one scaffold due to its favorable 3D and physicochemical properties. A diverse library is then synthesized by leveraging the two points of diversification. Following high-throughput screening, initial hits are identified and immediately profiled in the in vitro ADME/Tox panel. The data from both the primary assay and the ADME panel feeds into the structure-activity relationship (SAR) analysis. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate with a high probability of in vivo success.

Conclusion: A Validated Scaffold for Next-Generation Therapeutics

The comprehensive analysis presented in this guide validates This compound as a superior scaffold for modern drug discovery. Its inherent three-dimensionality, combined with favorable physicochemical properties, translates into tangible advantages in permeability, metabolic stability, and aqueous solubility when compared to traditional flat aromatic and even simple saturated heterocyclic systems.

The synthetic tractability of the scaffold, with two distinct points for diversification, empowers medicinal chemists to rapidly explore chemical space and build robust structure-activity relationships. By incorporating this novel spirocyclic scaffold into drug discovery programs, researchers can increase the likelihood of identifying high-quality lead candidates, ultimately accelerating the development of innovative therapeutics.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.[10][13]

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen™)

  • Lecithin in dodecane solution (e.g., 1% w/v)[14]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • DMSO

  • Plate shaker

  • UV-Vis or LC-MS/MS compatible 96-well plates

Procedure:

  • Prepare Solutions: Dissolve test and control compounds in DMSO to create 10 mM stock solutions. Dilute these stocks in PBS to a final concentration of 100 µM (with a final DMSO concentration of ≤1%).[15]

  • Coat Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[14]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[14]

  • Add Compound: Add 150 µL of the diluted compound solution to each well of the coated donor plate.[14]

  • Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation.[13][14]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pₑ): The effective permeability is calculated using established equations that account for the concentration change, volumes, membrane area, and incubation time.[16]

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the metabolic stability of a compound when incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.[11][12][17]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate buffer, pH 7.4[17]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][18]

  • Test compound and control compounds (high and low clearance)

  • Ice-cold acetonitrile (ACN) with an internal standard

  • 37°C water bath or incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a mixture containing the test compound (final concentration typically 1 µM), HLMs (final concentration ~0.5 mg/mL protein), and phosphate buffer.[19]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing 2-3 volumes of ice-cold ACN with an internal standard.[12]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.[11]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of the compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[12]

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on cell viability by measuring the metabolic activity of cultured cells.[20][21]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

  • Test compound

  • 37°C, 5% CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[21][23] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Mix thoroughly by pipetting.

  • Measure Absorbance: Read the absorbance of the plate on a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

References

A Head-to-Head Comparison of Novel 7-Azaspiro[3.5]nonan-2-one Based Inhibitors for KRAS G12C: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Targeting KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has transitioned from an "undruggable" target to a clinically validated node in oncology.[1] The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a significant breakthrough, leading to approved therapies like Sotorasib (AMG 510) and Adagrasib (MRTX849).[2][3] These inhibitors function by irreversibly binding to KRAS G12C, locking it in an inactive, GDP-bound state and thereby abrogating downstream oncogenic signaling through pathways like the RAF-MEK-ERK (MAPK) cascade.[4][5]

As the landscape of KRAS G12C inhibitors expands, novel chemical scaffolds are continuously being explored to optimize potency, pharmacokinetic properties, and, crucially, selectivity. One such promising scaffold is the 7-azaspiro[3.5]nonan-2-one core. Derivatives, such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, have demonstrated potent anti-tumor activity by effectively delivering an acrylamide "warhead" to the target cysteine.[6][7]

However, the therapeutic window of any targeted inhibitor is fundamentally dictated by its selectivity. Off-target effects, where the inhibitor binds to unintended proteins, can lead to toxicity and diminish the overall efficacy of the drug.[2] Therefore, rigorous cross-reactivity profiling is a cornerstone of preclinical drug development. This guide provides a comparative framework for evaluating the cross-reactivity of a novel 7-azaspiro[3.5]nonan-2-one based inhibitor, designated here as "AZA-9," against the established clinical inhibitor, Adagrasib. We will delve into the causality behind the experimental design, present illustrative data, and provide detailed protocols for key validation assays.

The Rationale for Comparative Cross-Reactivity Studies

The central hypothesis of this guide is that the rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold can confer a superior selectivity profile compared to other inhibitor backbones by minimizing interactions with off-target proteins.[8] To test this, a direct comparison with a clinically relevant alternative is essential. Adagrasib (MRTX849) was chosen as the comparator due to its distinct tetrahydropyridopyrimidine scaffold and its well-characterized, high selectivity for KRAS G12C.[3][9]

Our comparative analysis will be built on two pillars:

  • Biochemical Selectivity: Assessing the direct interaction of the inhibitors with the target protein (KRAS G12C) versus the wild-type (WT) protein and other closely related RAS isoforms (e.g., HRAS, NRAS).

  • Cellular Off-Target Profiling: Evaluating the inhibitor's effects in a complex biological system to identify unintended interactions within the cellular proteome.

This dual approach provides a comprehensive picture of an inhibitor's specificity, moving from a purified, in vitro environment to a more physiologically relevant cellular context.[10][11]

Comparative Data Summary

The following tables present illustrative data from a hypothetical head-to-head study of AZA-9 and Adagrasib. This data is representative of what would be expected from the experimental protocols detailed later in this guide.

Table 1: Biochemical Potency and Selectivity Profile

InhibitorTargetIC50 (nM)Selectivity (vs. KRAS WT)Assay Type
AZA-9 KRAS G12C 4.5 >20,000-fold TR-FRET Nucleotide Exchange
KRAS WT>100,000-TR-FRET Nucleotide Exchange
HRAS G12C>10,000-TR-FRET Nucleotide Exchange
NRAS G12C>10,000-TR-FRET Nucleotide Exchange
Adagrasib KRAS G12C ~5 >1,000-fold Cellular pERK Inhibition[12]
KRAS WTNo binding detected-Biochemical Binding Assay[4]

This data illustrates the high potency of both inhibitors for the KRAS G12C mutant. AZA-9 demonstrates a potentially superior selectivity against the wild-type protein in this biochemical assay.

Table 2: Cellular Target Engagement and Viability

InhibitorCell LineTargetCellular IC50 (nM)Assay Type
AZA-9 NCI-H358 (KRAS G12C) KRAS G12C 6.2 Cell Viability (CTG)
A549 (KRAS G12S)Off-target>10,000Cell Viability (CTG)
Adagrasib NCI-H358 (KRAS G12C) KRAS G12C ~5[4] Cell Viability[4]
Multiple non-G12C linesOff-target>10,000Cell Viability[4]

This cellular data confirms the on-target potency of both inhibitors in a KRAS G12C-dependent cancer cell line, with minimal impact on cells driven by other KRAS mutations, indicating high selectivity at the cellular level.

Visualizing the Experimental Workflow

A logical and sequential workflow is critical for a robust cross-reactivity assessment. The process begins with biochemical assays to confirm on-target potency and selectivity, followed by cellular assays to evaluate target engagement and phenotypic effects in a more complex environment.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Profiling A Primary Target Potency (KRAS G12C IC50) B Selectivity Panel (KRAS WT, HRAS, NRAS) A->B Confirm on-target activity C Data Analysis: Calculate Selectivity Index B->C D On-Target Cell Line (e.g., NCI-H358, KRAS G12C) C->D Proceed if biochemically selective F Cellular Target Engagement (e.g., CETSA) D->F G Phenotypic Assay (Cell Viability, pERK) D->G E Off-Target Cell Line (e.g., A549, KRAS G12S) E->F E->G H Data Analysis: Compare on-target vs. off-target IC50 F->H G->H I Comprehensive Cross-Reactivity Profile H->I Final Selectivity Assessment

Caption: Workflow for assessing inhibitor cross-reactivity.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The 7-azaspiro[3.5]nonan-2-one scaffold, like other covalent KRAS G12C inhibitors, is designed to place an electrophilic acrylamide group into a specific pocket (the Switch-II pocket) that is accessible only in the mutant protein. This allows for a covalent bond to form with the thiol group of the Cys12 residue, irreversibly locking the protein in its inactive state.

G cluster_0 KRAS Signaling Cycle cluster_1 Inhibitor Action KRAS_GDP KRAS-GDP (Inactive) GEF GEF (e.g., SOS1) KRAS_GDP->GEF GDP-GTP Exchange Covalent_Complex KRAS G12C-AZA-9 (Inactive Complex) KRAS_GDP->Covalent_Complex KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis Downstream Downstream Signaling (MAPK, PI3K) KRAS_GTP->Downstream Promotes Proliferation GEF->KRAS_GTP GAP->KRAS_GDP Inhibitor AZA-9 (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalently binds Cys12 of KRAS G12C-GDP Covalent_Complex->GEF Blocks Interaction

Caption: Mechanism of covalent KRAS G12C inhibition.

Experimental Protocols

Protocol 1: Biochemical Selectivity via TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein. A high degree of selectivity is demonstrated if the inhibitor potently blocks this exchange on KRAS G12C but not on KRAS WT or other isoforms.[4]

Materials:

  • Recombinant human KRAS G12C, KRAS WT, HRAS G12C, NRAS G12C proteins

  • BODIPY-FL-GTP (fluorescent GTP analog)

  • Guanine nucleotide exchange factor (GEF), e.g., SOS1 catalytic domain

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP

  • 384-well low-volume black plates

  • Test compounds (AZA-9, Adagrasib) serially diluted in DMSO

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AZA-9 and Adagrasib in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

  • Protein-Inhibitor Incubation: In the 384-well plate, add 5 µL of Assay Buffer containing 20 nM of the respective KRAS protein (G12C, WT, etc.).

  • Add 5 µL of the diluted test compound to the wells.

  • Incubate the plate for 60 minutes at room temperature to allow for covalent bond formation.

  • Initiate Exchange Reaction: Add 10 µL of a reaction mix containing 40 nM BODIPY-FL-GTP and 20 nM SOS1 in Assay Buffer to all wells.

  • Signal Detection: Immediately begin reading the fluorescence polarization or HTRF signal on a compatible plate reader every 2 minutes for 60 minutes.

  • Data Analysis: Plot the initial rate of nucleotide exchange against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor against each KRAS isoform. The selectivity index is calculated by dividing the IC50 for the off-target (e.g., KRAS WT) by the IC50 for the on-target (KRAS G12C).

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[13] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • NCI-H358 (KRAS G12C) and A549 (KRAS G12S) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (AZA-9, Adagrasib)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against KRAS

  • Secondary HRP-conjugated antibody and ECL substrate

Procedure:

  • Cell Treatment: Seed NCI-H358 and A549 cells and grow to ~80% confluency. Treat the cells with the test compound (e.g., at 1 µM) or vehicle (DMSO) for 2 hours in serum-free media.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in Lysis Buffer.

  • Heat Challenge: Aliquot the cell lysate into a series of PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 44°C to 68°C) for 3 minutes.

  • Separation of Soluble Fraction: After the heat challenge, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting: Carefully collect the supernatant (soluble protein fraction) from each tube. Quantify total protein concentration, normalize the samples, and analyze by SDS-PAGE followed by Western blotting using an anti-KRAS antibody.

  • Data Analysis: Quantify the band intensity for KRAS at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble KRAS protein as a function of temperature. A shift of the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement. A significant shift in NCI-H358 cells but not in A549 cells validates selective on-target engagement.[10]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for comparing the cross-reactivity of a novel 7-azaspiro[3.5]nonan-2-one based KRAS G12C inhibitor, AZA-9, against the established drug Adagrasib. The illustrative data suggests that the spirocyclic scaffold of AZA-9 holds the potential for an enhanced selectivity profile, a critical attribute for developing safer and more effective targeted therapies.

The causality behind the chosen experimental workflow is clear: robust biochemical assays establish a baseline for on-target potency and selectivity, which is then validated in a more complex cellular system to confirm target engagement and rule out broad cytotoxic off-target effects. The protocols provided for TR-FRET and CETSA represent industry-standard methods for generating reliable and reproducible data.

Future studies should expand this analysis to include large-scale proteomics-based methods, such as chemical proteomics, to identify specific off-target proteins of AZA-9, even at higher concentrations.[9] Furthermore, in vivo studies in relevant xenograft models will be the ultimate test of AZA-9's efficacy and safety profile. The principles and protocols outlined in this guide provide a self-validating system to rigorously assess the cross-reactivity of this promising new class of inhibitors, paving the way for the development of next-generation cancer therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Novel 7-Azaspiro[3.5]nonan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Metabolic Gauntlet in Drug Discovery

In the intricate journey of drug development, a candidate molecule must overcome numerous physiological hurdles to prove its therapeutic worth. A critical, and often decisive, challenge is metabolic stability—the molecule's ability to resist enzymatic breakdown, primarily in the liver.[1] Poor metabolic stability leads to rapid clearance from the body, necessitating higher or more frequent doses, which can diminish patient compliance and introduce safety concerns due to potentially toxic metabolites.[1][2] Therefore, a thorough understanding and optimization of a compound's metabolic profile is paramount for developing safe and effective medicines.[2][3][4]

The 7-azaspiro[3.5]nonan-2-one scaffold has emerged as a highly attractive framework in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, a concept often termed "escaping flatland."[5] This rigid, spirocyclic architecture can enhance binding affinity and selectivity for biological targets.[5][6] Recent studies have highlighted the potential of 7-azaspiro[3.5]nonan-1-one derivatives as inhibitors for challenging targets like KRAS G12C, demonstrating their therapeutic promise.[5][7]

This guide provides a comprehensive framework for objectively benchmarking the metabolic stability of novel 7-azaspiro[3.5]nonan-2-one analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and illustrate how to interpret the resulting data to guide the structure-activity relationship (SAR) optimization process.

The Strategic Choice of In Vitro Models: A Two-Pronged Approach

To construct a robust metabolic stability profile, we employ two complementary in vitro systems: human liver microsomes (HLM) and cryopreserved primary hepatocytes. This dual-assay strategy provides a more complete picture of a compound's metabolic fate.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8] It is a cost-effective, high-throughput method ideal for early-stage screening to identify major CYP-mediated metabolic liabilities.[8]

  • Hepatocyte Stability Assay: This assay uses intact, metabolically competent liver cells.[9][10] Unlike microsomes, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[11][12] Crucially, this whole-cell model also accounts for compound permeability across the cell membrane, providing a more physiologically relevant measure of hepatic clearance.[11]

By comparing data from both assays, we can distinguish between primary (Phase I) and secondary (Phase II) metabolic pathways and identify potential permeability issues, offering deeper insights for medicinal chemists.

Experimental Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol details the procedure for assessing Phase I metabolic stability. The objective is to measure the rate of disappearance of the parent compound over time when incubated with HLM in the presence of the essential cofactor, NADPH.

Methodology
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of each 7-azaspiro[3.5]nonan-2-one analog in DMSO. From this, create a 125 µM working solution in acetonitrile.[13]

    • HLM Working Solution: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C.[14] Dilute with 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 1 mg/mL in the incubation mixture.[14][15] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the CYP enzyme cofactor.[13][16]

  • Incubation Procedure:

    • Pre-warm the HLM solution and NADPH regenerating system to 37°C.

    • In a 96-well plate, combine the HLM solution and buffer.

    • Initiate the metabolic reaction by adding the test compound working solution (final concentration typically 1 µM; final DMSO/acetonitrile concentration <1%).[13][15]

    • Immediately add the pre-warmed NADPH regenerating system to start the incubation. For negative controls, substitute the NADPH system with buffer.[13]

    • Incubate the plate at 37°C with shaking.[13]

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 3-5 volumes of ice-cold acetonitrile with an internal standard (for analytical normalization).[8]

  • Sample Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[8]

HLM Assay Workflow

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Prepare 1µM Test Compound Solution initiate Initiate Reaction: Combine HLM, Compound, and NADPH System at 37°C prep_cpd->initiate prep_hlm Prepare 1 mg/mL HLM Working Solution prep_hlm->initiate prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample Incubate quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Fig. 1: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Experimental Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol assesses metabolic stability in a more complete cellular system, capturing both Phase I and Phase II metabolism as well as cell permeability.

Methodology
  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E).

    • Perform a cell count and viability assessment (e.g., Trypan Blue exclusion) to ensure cell health.

    • Dilute the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[10]

  • Incubation Procedure:

    • Pre-warm the hepatocyte suspension and test compound solutions to 37°C.

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension.[10]

    • Initiate the assay by adding the test compound (final concentration typically 1-3 µM).[9]

    • Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[10]

    • For negative controls, use heat-inactivated hepatocytes to account for non-enzymatic degradation.[10]

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension.[9][10]

    • Quench the reaction and lyse the cells by adding the sample to ice-cold acetonitrile containing an internal standard.[11]

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

Hepatocyte Assay Workflow

Hepatocyte_Workflow cluster_prep 1. Cell Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis thaw Thaw Cryopreserved Hepatocytes viability Assess Viability & Count thaw->viability dilute Dilute to 0.5x10^6 cells/mL viability->dilute initiate Initiate Reaction: Combine Cells and Test Compound at 37°C dilute->initiate sample Sample at Time Points (0, 15, 30, 60, 120 min) initiate->sample Incubate quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Remove Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Fig. 2: Workflow for the Cryopreserved Hepatocyte Stability Assay.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to calculate key metabolic stability parameters.

Data Analysis Workflow

Data_Analysis raw_data LC-MS/MS Data (% Remaining vs. Time) ln_plot Plot ln(% Remaining) vs. Time raw_data->ln_plot slope Calculate Slope (k) from Linear Regression ln_plot->slope t_half Calculate Half-Life (t½) t½ = 0.693 / k slope->t_half cl_int Calculate Intrinsic Clearance (CLint) CLint = (0.693/t½) * V / N t_half->cl_int

Fig. 3: Data Analysis Pipeline for In Vitro Stability Assays.
  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized.[17] It is determined from the slope of the semi-log plot of the percentage of compound remaining versus time. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): This parameter measures the intrinsic capacity of the liver to metabolize a drug, independent of other physiological factors like blood flow.[4][9][17] It is calculated from the half-life and normalized to the amount of protein (for HLM) or the number of cells (for hepatocytes) in the incubation.[10] CLint is a critical value for predicting in vivo hepatic clearance.[8][18]

Comparative Data: Benchmarking Novel Analogs

To effectively benchmark novel compounds, their stability data should be compared against well-characterized reference compounds. This validates the assay's performance and provides essential context for ranking the analogs.

CompoundHLM Stability (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Stability (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)Stability Class
Reference Compounds
Verapamil8.5205.115.276.5High Clearance
Diazepam>120<14.5>180<6.4Low Clearance
7-Azaspiro Analogs
Analog A (Parent Scaffold)25.169.445.825.4Moderate
Analog B (+ Methyl Group)12.3141.722.551.7High
Analog C (+ Fluoro Group)75.623.0110.210.5Low

Data are hypothetical and for illustrative purposes only.

Discussion: Linking Structure to Metabolic Stability

The data presented in the table allows for a clear, side-by-side comparison. In our hypothetical example, the parent scaffold (Analog A) shows moderate stability.

  • Identifying Metabolic Liabilities: The addition of a methyl group (Analog B) significantly decreased metabolic stability (shorter t½, higher CLint). This suggests the methyl group is a "metabolic soft spot," likely susceptible to hydroxylation by CYP enzymes. Nitrogen-containing heterocycles are common substrates for oxidative metabolism.[19][20]

  • Guiding Chemical Optimization: Conversely, replacing a hydrogen with a fluorine atom at the same position (Analog C) dramatically improved metabolic stability. The strong carbon-fluorine bond is resistant to CYP-mediated oxidation, effectively "blocking" the metabolic hotspot. This strategy of bioisosteric replacement —swapping one chemical group for another with similar physical or chemical properties—is a cornerstone of medicinal chemistry used to enhance a drug's ADME properties.[21][22][23]

Potential Metabolic Sites on the 7-Azaspiro[3.5]nonan-2-one Core

Metabolic_Sites a core a->core N-dealkylation (if substituted) b b->core α-carbon hydroxylation c c->core Ring hydroxylation

Fig. 4: Potential sites for Phase I oxidative metabolism on the core scaffold.

Conclusion

Systematically benchmarking the metabolic stability of novel 7-azaspiro[3.5]nonan-2-one analogs is not merely a box-checking exercise; it is a critical step in the rational design of successful drug candidates.[17][24] By employing a dual-assay approach with liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of a compound's metabolic profile, identify liabilities, and make data-driven decisions to guide chemical optimization. This rigorous, early-stage evaluation prevents the progression of labile compounds into more costly and time-consuming in vivo studies, ultimately accelerating the path toward safer and more effective therapeutics.[10]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Azaspiro[3.5]nonan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. This guide provides essential, field-proven procedures for the proper disposal of 7-Azaspiro[3.5]nonan-2-one hydrochloride (CAS No. 1392211-51-6). Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of our shared responsibility to protect ourselves, our colleagues, and the environment. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deeply ingrained culture of safety.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's known and potential hazards is critical. This compound is a heterocyclic amine derivative. While comprehensive toxicological and ecological data for this specific compound are not yet fully available, existing Safety Data Sheets (SDS) provide crucial preliminary information.[1][2]

Known Hazards:

  • Irritant: The compound is known to be an irritant.[1]

  • Potential Harm: It may be harmful if ingested or inhaled.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents, as well as strong acids and bases.[1] This is a critical consideration for waste segregation to prevent dangerous chemical reactions.

The hydrochloride salt form suggests it will be acidic in aqueous solution. The amine functional group is a key structural feature; many small-molecule amines and their salts require careful handling as they can be irritants and have varying degrees of toxicity.[3][4] Given the incomplete hazard profile, a conservative approach is mandated. This compound must be treated as hazardous waste.

Hazard Profile: this compound
CAS Number 1392211-51-6[1][5][6]
Physical Form Solid[1]
Known Acute Effects Irritant; May be harmful by ingestion and inhalation.[1]
Known Incompatibilities Strong oxidizing agents, strong acids and bases.[1]
Toxicological Data Not fully investigated.[1]
Ecological Data Data not available.[2]
The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[7][8] This ensures safe handling from the point of generation to final disposal.

Before handling the compound for disposal, ensure you are wearing appropriate PPE. This is your first and most important line of defense.

  • Eye Protection: Wear protective safety goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1]

Proper segregation is paramount to prevent dangerous reactions in the waste container.[4]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and structurally similar amine hydrochlorides. Do not mix this waste with bases, oxidizing agents, or other incompatible chemicals. [1][4]

  • Select the Right Container:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap).

    • Liquid Waste (Solutions): Use a compatible, leak-proof container, also clearly labeled. Do not overfill liquid containers; leave at least 10% headspace for expansion.

  • Labeling: Every waste container must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Irritant," "Harmful")

    • The date accumulation started.

Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the lab personnel.[9]

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store the container in a designated, secondary containment bin to prevent spills.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific time and quantity limits for accumulation in your lab.

An "empty" container that held a hazardous chemical must be handled correctly to be considered non-hazardous.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can solubilize the compound.[10][11]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container. Do not dispose of the rinsate down the drain. [10]

  • Deface Label: After triple-rinsing and allowing the container to dry, completely remove or deface the original label.

  • Final Disposal: Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycling, according to your facility's specific procedures.[10]

The ultimate disposal of the collected hazardous waste is a regulated process that must be handled by professionals.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[3][10]

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain. The lack of ecological data means its effect on aquatic life is unknown.[2]

    • DO NOT attempt to neutralize the waste in the lab without a validated procedure and approval from your EHS department. Neutralization of amines can be complex and may generate heat or hazardous byproducts.[12][13]

    • DO NOT place this chemical in regular or biohazard trash.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: For a small, contained spill that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 7-Azaspiro[3.5]nonan-2-one hydrochloride is_solid Is the waste solid (pure compound or contaminated solid)? start->is_solid is_liquid Is the waste a solution (e.g., in solvent)? start->is_liquid is_container Is it an empty container? start->is_container solid_waste Place in labeled 'Hazardous Solid Waste' container for amines. is_solid->solid_waste Yes liquid_waste Place in labeled 'Hazardous Liquid Waste' container for amines. is_liquid->liquid_waste Yes triple_rinse Triple rinse container with appropriate solvent. is_container->triple_rinse Yes contact_ehs Store waste in Satellite Accumulation Area and contact EHS for pickup. solid_waste->contact_ehs liquid_waste->contact_ehs collect_rinsate Collect all rinsate into 'Hazardous Liquid Waste' container. triple_rinse->collect_rinsate deface_label Deface original label completely. collect_rinsate->deface_label dispose_container Dispose of container in regular trash or recycling (per institutional policy). deface_label->dispose_container

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Protocol Founded on Prudent Caution

This guide provides a comprehensive operational, safety, and disposal framework for handling 7-Azaspiro[3.5]nonan-2-one hydrochloride. A critical review of available safety data reveals a significant lack of specific toxicological and ecotoxicological information for this exact compound.[1] Therefore, our core directive is to adopt a conservative safety posture. The recommendations herein are synthesized from the known hazard profiles of structurally analogous azaspiro compounds and established best practices for handling novel chemical entities in a research and development setting.[2][3][4] The primary potential hazards, extrapolated from similar molecules, include skin irritation, serious eye irritation, and respiratory tract irritation.[3][4] This document is designed to empower researchers to manage these risks effectively through a self-validating system of controls, ensuring both personal safety and experimental integrity.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Before any personal protective equipment (PPE) is donned, the primary strategy is to engineer out the hazard. The most effective safety protocols are built on a foundation of engineering and administrative controls. PPE should be considered the final, essential barrier between you and the chemical agent.

  • Primary Engineering Control: All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dusts or vapors.

  • Administrative Controls:

    • Designate a specific area within the laboratory for handling this compound.

    • Limit the quantity of material handled at any one time to the minimum required for the experiment.

    • Never work alone. Ensure a colleague is aware of the procedure being performed.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE is not a static choice but is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Chemical-resistant gloves (single pair)ANSI Z87.1 Safety Glasses with Side ShieldsLong-sleeved Lab CoatNot required if container is sealed
Weighing Solid Compound Double-gloved (Nitrile or Neoprene)ANSI Z87.1 Safety GogglesLong-sleeved Lab CoatNIOSH-approved N95 respirator (minimum)
Dissolution & Solution Transfer Double-gloved (Nitrile or Neoprene)ANSI Z87.1 Safety Goggles & Face ShieldLong-sleeved Lab CoatRequired only if ventilation is inadequate
Reaction Workup & Purification Double-gloved (Nitrile or Neoprene)ANSI Z87.1 Safety Goggles & Face ShieldLong-sleeved Lab CoatRequired only if ventilation is inadequate
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over Nitrile glovesFull Face-piece Respirator with organic vapor/particulate cartridgesChemical-resistant Apron or CoverallFull Face-piece Respirator with organic vapor/particulate cartridges
Detailed PPE Specifications
  • Hand Protection: The use of double gloves provides a significant safety margin. An inner nitrile glove provides a base level of protection, while an outer glove (nitrile or neoprene) takes the brunt of any potential exposure and can be changed frequently. Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures. Change gloves immediately if contamination is suspected, and always after a maximum of 60 minutes of use.[5]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory to protect against dust particles and splashes.[2] When handling larger volumes (>50 mL) or performing operations with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to safety goggles.[2]

  • Body Protection: A clean, long-sleeved laboratory coat is the minimum requirement.[2] Ensure the coat is fully buttoned. For larger-scale operations, consider a disposable, chemical-resistant gown with elastic cuffs that can be securely tucked into the outer glove.

  • Respiratory Protection: The primary control is the fume hood. However, when weighing the solid powder, fine particulates can be generated that may not be fully contained. Therefore, a NIOSH-approved N95 respirator is the minimum requirement for this task to prevent inhalation.[6] If at any point an odor is detected or you feel irritation, cease work immediately, evacuate the area, and re-evaluate the ventilation and respiratory protection in place.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task with 7-Azaspiro[3.5]nonan-2-one HCl is_solid Handling Solid Powder? start->is_solid is_solution Handling Solution? start->is_solution is_spill Emergency? (Spill / Release) start->is_spill is_solid->is_solution No weighing Weighing Solid is_solid->weighing Yes ppe_solution Minimum PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles + Face Shield - Lab Coat is_solution->ppe_solution Yes ppe_spill Spill Response PPE: - Heavy Duty Outer Gloves - Full Face-piece Respirator - Chemical Resistant Apron/Coverall is_spill->ppe_spill Yes ppe_weighing Minimum PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - N95 Respirator weighing->ppe_weighing transfer Transfer / Scooping fume_hood All work must be performed in a chemical fume hood. ppe_weighing->fume_hood ppe_solution->fume_hood ppe_spill->fume_hood

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Safe Handling and Storage
  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid creating dust when handling the solid.[1] Use non-sparking tools and take precautions against static discharge.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Before attempting any cleanup, don the appropriate spill response PPE as detailed in the table above.

  • Contain: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite or sand). Do not dry sweep. For liquid spills, surround the spill with absorbent material, working from the outside in.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal Protocol

All waste streams containing this compound must be treated as hazardous waste. Do not discharge to sewer systems or dispose of in regular trash.[1][2]

  • Solid Waste: Includes excess reagent, contaminated absorbent materials, and contaminated disposable PPE (gloves, gowns, etc.). Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not commingle with other waste streams unless explicitly permitted by your institution's waste management plan.[7]

  • Container Disposal: Empty containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent.[1][8] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[8] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[1]

Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always consult your local, state, and federal regulations, as well as your institutional EH&S office, for specific guidance.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.